molecular formula C7H4F2O3 B1313607 3,5-Difluoro-2-hydroxybenzoic acid CAS No. 84376-20-5

3,5-Difluoro-2-hydroxybenzoic acid

Cat. No.: B1313607
CAS No.: 84376-20-5
M. Wt: 174.1 g/mol
InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPCNALAXFNOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447178
Record name 3,5-Difluoro-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84376-20-5
Record name 3,5-Difluoro-2-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-hydroxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Aromatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. This compound, also known as 3,5-Difluorosalicylic acid, stands as a premier example of a highly functionalized aromatic building block. Its unique electronic properties, conferred by the strongly electronegative fluorine atoms and the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, make it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth examination of its properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The specific arrangement of two fluorine atoms meta to the carboxyl group and ortho/para to the hydroxyl group in this compound creates a unique electronic and steric environment, influencing its reactivity and the properties of its derivatives.[2]

Physicochemical and Structural Characteristics

This compound is an aromatic compound whose structure is foundational to its utility.[2][3] The interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring.

PropertyValueSource(s)
CAS Number 84376-20-5[2][3][4][5]
Molecular Formula C₇H₄F₂O₃[3][4]
Molecular Weight 174.10 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 3,5-Difluorosalicylic acid[2]
Appearance White solid/powder[2]
InChI InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)[2][3]
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[3]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)F)F[3]

Synthesis Protocol: Regio-selective Hydroxysubstitution

A highly efficient method for synthesizing this compound involves the regio-selective hydroxysubstitution of a more heavily fluorinated precursor. One established protocol starts from 2,3,5-Trifluorobenzoic Acid, achieving high yields of the desired product.[3] This approach is favored for its control over the position of the incoming hydroxyl group.

Experimental Protocol

Objective: To synthesize this compound from 2,3,5-Trifluorobenzoic acid.

Materials:

  • 2,3,5-Trifluorobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add Dimethyl sulfoxide (DMSO).

  • Addition of Reactants: Add 2,3,5-Trifluorobenzoic acid and Sodium Hydroxide to the flask. A similar synthesis using 2,4-difluorobenzoic acid uses a 1:2 molar ratio of the acid to NaOH.[6]

  • Heating: Heat the mixture to approximately 130°C and maintain this temperature for several hours (e.g., 8 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).[6]

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction solution into a beaker containing a large volume of ice water.

  • Acidification: While stirring, carefully adjust the pH of the solution to 2-3 using concentrated Hydrochloric Acid. This will precipitate the product. It is crucial to keep the temperature below 20°C during this step.[6]

  • Isolation and Purification: Continue stirring the mixture for an additional 2 hours to ensure complete precipitation. Collect the solid product by suction filtration.

  • Washing and Drying: Wash the filter cake with an appropriate amount of cold deionized water to remove residual salts. Dry the resulting white solid under reduced pressure at 60°C for 12 hours to yield this compound.[6]

SynthesisWorkflow reagents 2,3,5-Trifluorobenzoic Acid + NaOH in DMSO reaction_vessel Heat to 130°C (Monitored by TLC) reagents->reaction_vessel 1. Reaction quench Cool & Pour into Ice Water reaction_vessel->quench 2. Quench acidify Acidify with HCl to pH 2-3 quench->acidify 3. Precipitate product 3,5-Difluoro-2-hydroxybenzoic Acid (Precipitate) acidify->product purify Filter, Wash, & Dry product->purify 4. Isolate final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its application as a versatile intermediate. Its structural features are leveraged to build more complex and biologically active molecules.

Antimicrobial Agents

A significant application is in the synthesis of antimicrobial drugs, particularly a class of fluoroquinolones known as 3-quinolinecarboxylic acids.[3][7] These synthetic antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] The synthetic pathway to these drugs often involves a multi-step process including nitration, esterification, reduction, diazotization, and hydrolysis, where this benzoic acid derivative serves as a critical starting material.[3][7][8]

DrugSynthesis start 3,5-Difluoro- 2-hydroxybenzoic Acid intermediate1 Multi-step Functionalization (e.g., Nitration, Esterification) start->intermediate1 Step A intermediate2 Key Quinolone Intermediate intermediate1->intermediate2 Step B final_drug 3-Quinolinecarboxylic Acid Drug (Antimicrobial Agent) intermediate2->final_drug Step C

Caption: Role as a key intermediate in antimicrobial drug synthesis.

Anti-inflammatory Agents

Research has highlighted the potential of this compound as a scaffold for developing new anti-inflammatory drugs.[3] The compound itself has been studied for its ability to inhibit enzymes involved in inflammatory pathways, suggesting its utility in therapeutic applications.[3] The fluorinated salicylic acid motif is of high interest in designing specific inhibitors for various biological targets.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound is explored for its use in developing new agricultural chemicals like herbicides and pesticides, owing to its inherent biochemical activity.[2][3] As a type of hydroxybenzoic acid, it can act as a plant allelochemical, inhibiting seed germination and root growth by restraining metabolic processes.[3] Furthermore, its unique chemical properties make it a candidate for the development of novel materials with specific characteristics.[3]

Safety and Handling

As with any laboratory chemical, proper handling is essential. According to its safety data, this compound is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

  • Storage Class: 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound (CAS No. 84376-20-5) is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its well-defined structure, characterized by strategic fluorination, provides a robust platform for the synthesis of high-value molecules, particularly in the pharmaceutical industry. The reliable synthetic protocols and the clear potential for creating potent antimicrobial and anti-inflammatory agents underscore its importance. For drug development professionals and research scientists, a thorough understanding of this compound's properties and reactivity is crucial for unlocking its full potential in creating next-generation therapeutics and advanced materials.

References

  • This compound/CAS:84376-20-5-HXCHEM. [Link]

  • This compound - CAS:84376-20-5 - Sunway Pharm Ltd. [Link]

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical synthesis sectors. The document details its fundamental physicochemical properties, including its precise molecular weight, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's applications as a versatile synthetic intermediate and its potential biological activities. Safety protocols and handling procedures are also discussed to ensure its safe and effective use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require detailed technical information on this compound.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the molecular identity and key physicochemical characteristics of this compound.

Molecular Identity and Weight

This compound is an aromatic compound distinguished by a benzoic acid core functionalized with two fluorine atoms and one hydroxyl group.[1] These substitutions create a unique electronic and structural profile that is leveraged in various chemical applications.

Identifier Value Source(s)
IUPAC Name This compound[1]
CAS Number 84376-20-5[1][2][3]
Molecular Formula C₇H₄F₂O₃[1][2][3]
Molecular Weight 174.10 g/mol [1][2][3]
Canonical SMILES OC(=O)c1cc(F)cc(F)c1O[1]
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[1]

The precise molecular weight of 174.10 g/mol is a cornerstone for all stoichiometric calculations, formulation development, and analytical quantitation involving this compound.[1][2][3]

Physical and Spectroscopic Data

While comprehensive experimental data for all physical properties are not always published, the available information is crucial for handling, purification, and analytical method development. The compound typically presents as a solid form.

  • Melting Point: Specific melting point data is not consistently available across suppliers, indicating the importance of internal verification upon receipt.

  • Solubility: Solubility profiles in various organic solvents and aqueous buffers should be determined empirically to support reaction design and formulation.

  • Spectroscopic Profile: Spectroscopic analysis is essential for confirming the identity and purity of this compound. Expected spectroscopic features include:

    • ¹H NMR: Signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups.

    • ¹⁹F NMR: Signals characteristic of the fluorine atoms on the aromatic ring.

    • IR Spectroscopy: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-F, and aromatic C=C bonds.

    • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a fundamental tenet of scientific integrity. A multi-pronged analytical approach is recommended for the quality control of this compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic acids like this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: A time-programmed gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of approximately 255 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN/Water mixture) to a concentration of ~1 mg/mL.

  • Analysis: Inject a defined volume (e.g., 10 µL) and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on the reversed-phase column. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also be highly effective for separating closely related isomers.[4]

Identity Confirmation

The identity of the material should be unequivocally confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, cross-referencing the observed data with the known structure.

Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the comprehensive quality control of an incoming batch of this compound.

QC_Workflow cluster_0 Step 1: Initial Checks & Documentation cluster_1 Step 2: Physicochemical & Purity Testing cluster_2 Step 3: Identity Confirmation cluster_3 Step 4: Final Disposition A Receive Material & Quarantine B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Color, Form) B->C D HPLC Purity Analysis (>98% required) C->D E Loss on Drying (LOD) (<0.5% required) D->E F Mass Spectrometry (Confirm Molecular Weight) E->F G NMR Spectroscopy (Confirm Structure) F->G H Pass / Fail Decision G->H I Release for Use H->I All Specs Met J Reject & Return to Supplier H->J OOS Result

Caption: Quality Control Workflow for this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical and pharmaceutical research.

Intermediate in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] Its functional groups—carboxylic acid, hydroxyl, and fluorinated aromatic ring—allow for a variety of subsequent chemical transformations. For instance, it is utilized in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. The synthetic pathway can involve steps such as nitration, esterification, reduction, diazotization, and hydrolysis.[5]

The fluorine atoms significantly influence the molecule's reactivity and the properties of its derivatives. In drug development, the incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity.[6]

Biological and Pharmacological Potential

Research has indicated that this compound possesses biological activity.[1] It has been investigated for its potential as an anti-inflammatory agent and as a structural scaffold for developing new drugs.[1] Its ability to inhibit certain enzymes involved in inflammatory pathways suggests its therapeutic potential.[1]

Additionally, as a class, hydroxybenzoic acids can act as plant allelochemicals, affecting processes like seed germination and root growth by inhibiting metabolic enzymes.[1]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as hazardous. It is important to consult the latest Safety Data Sheet (SDS) before handling.

  • GHS Pictograms: GHS06 (Skull and crossbones) may be applicable, indicating acute toxicity.

  • Signal Word: Danger or Warning.[7]

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7]

Recommended Handling Procedures
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[7]

    • Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling.[7] Avoid breathing dust.[7]

Storage Conditions
  • Temperature: Store in a cool, well-ventilated place. Some suppliers may recommend refrigerated storage.[8]

  • Container: Keep the container tightly closed.[7][8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound, with a molecular weight of 174.10 g/mol , is a specialized chemical intermediate with significant utility in pharmaceutical and agrochemical research. Its value is derived from its unique trifunctional structure, which allows for diverse synthetic modifications. A comprehensive understanding of its physicochemical properties, coupled with rigorous analytical control and strict adherence to safety protocols, is essential for its successful and safe application in the laboratory.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:84376-20-5. Retrieved from [Link]

  • Pharmaffiliates. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • NIH. (n.d.). Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-hydroxybenzoic acid. Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-hydroxybenzoic acid (DFHBA), a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms onto the salicylic acid scaffold imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block in modern drug discovery. This document details the compound's core chemical properties, spectroscopic signature, prevalent synthetic and purification methodologies, chemical reactivity, and established applications. It is intended to serve as a critical resource for researchers, medicinal chemists, and process development scientists engaged in the use of fluorinated intermediates.

Introduction: The Strategic Role of Fluorine

This compound, with the empirical formula C₇H₄F₂O₃, is an aromatic organic compound that belongs to the family of fluorinated salicylic acid derivatives.[1] The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a drug candidate's profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets through favorable electrostatic interactions.[2][3]

The specific 3,5-difluoro substitution pattern on the 2-hydroxybenzoic acid core creates a unique electronic environment that influences the compound's reactivity and biological activity.[1] This makes DFHBA a versatile intermediate for synthesizing complex molecules, particularly in the development of novel anti-inflammatory agents, kinase inhibitors, and other therapeutics.[1][4] This guide will elucidate the key technical aspects of DFHBA to facilitate its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These values are critical for reaction planning, dosage formulation, and safety assessments.

PropertyValueSource
CAS Number 84376-20-5[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
Appearance Solid (typically a white or off-white powder)
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[1]
Canonical SMILES OC(=O)c1cc(F)cc(F)c1O[1]
Spectroscopic Signature

Spectroscopic data is indispensable for confirming the identity and purity of this compound. While specific spectra should always be acquired for each batch, the following describes the expected characteristic signals.

  • ¹H NMR: The proton NMR spectrum is relatively simple. Key signals would include a broad singlet for the carboxylic acid proton (typically >10 ppm), a singlet for the hydroxyl proton, and signals corresponding to the two aromatic protons on the ring. The exact chemical shifts and coupling constants of the aromatic protons are influenced by the fluorine substituents.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms. The carboxyl carbon will appear downfield (~170 ppm). The aromatic carbons will show characteristic shifts, with those directly bonded to fluorine exhibiting large C-F coupling constants.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The ¹⁹F NMR spectrum of DFHBA should show a single resonance, confirming the chemical equivalence of the two fluorine atoms at the 3 and 5 positions.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band (from both the hydroxyl and carboxylic acid groups) around 3000-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be prominent around 1700 cm⁻¹. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁻) corresponding to the molecular weight of 174.10 Da in negative ion mode ESI-MS.

Synthesis and Purification Workflow

The reliable synthesis of high-purity this compound is critical for its use in downstream applications, particularly in pharmaceutical development where impurity profiles are strictly controlled.

Common Synthetic Routes

Several synthetic strategies have been developed. One of the most effective methods involves the regioselective hydroxysubstitution of a more heavily fluorinated precursor.

  • From 2,3,5-Trifluorobenzoic Acid: This approach leverages the differential reactivity of the fluorine atoms on the aromatic ring. The fluorine at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent electron-withdrawing carboxylic acid group. Treatment with a hydroxide source, such as sodium hydroxide in a suitable solvent like DMSO, can selectively displace the C2-fluorine to install the hydroxyl group, yielding DFHBA in high yields (up to 95%).[1] This method is often preferred due to its high selectivity and yield.

  • Direct Fluorination: While conceptually straightforward, the direct fluorination of 2-hydroxybenzoic acid (salicylic acid) is challenging. Electrophilic fluorinating agents would need to overcome the ortho-, para-directing effects of the hydroxyl group and the meta-directing effect of the carboxylic acid, making the selective introduction of fluorine at the 3 and 5 positions difficult to control and often resulting in a mixture of products.

Detailed Laboratory Protocol: Hydroxysubstitution Method

The following protocol is a representative example for the synthesis of DFHBA from 2,3,5-Trifluorobenzoic acid.

Materials:

  • 2,3,5-Trifluorobenzoic acid

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 2,3,5-Trifluorobenzoic acid in DMSO.

  • Reagent Addition: Carefully add an excess (e.g., 2.2 equivalents) of solid NaOH to the solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to approximately 120-130°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a substantial volume of ice water.

  • Precipitation: While stirring vigorously, acidify the aqueous solution to a pH of ~2 using concentrated HCl. A solid precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Purification and Quality Control

For demanding applications, the crude product must be purified. Recrystallization is the most common method.

  • Recrystallization: The crude DFHBA can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent depends on the impurity profile.

  • Quality Control: The purity of the final product should be rigorously assessed using HPLC (to determine percentage purity), NMR spectroscopy (to confirm structure and identify organic impurities), and melting point analysis (as an indicator of purity).

The overall synthesis and purification workflow can be visualized as follows:

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & QC start Dissolve 2,3,5-Trifluorobenzoic Acid in DMSO add_naoh Add NaOH start->add_naoh heat Heat to 120-130°C add_naoh->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to RT monitor->cool quench Quench in Ice Water cool->quench acidify Acidify with HCl (pH 2) quench->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize (e.g., Ethanol/Water) dry->recrystallize qc QC Analysis (HPLC, NMR, MP) recrystallize->qc final_product High-Purity DFHBA qc->final_product

Caption: Synthesis and Purification Workflow for DFHBA.

Chemical Reactivity and Derivatization

The reactivity of DFHBA is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic substitution while activating it for potential nucleophilic substitution.

  • Carboxylic Acid Group: This group undergoes standard reactions such as:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

    • Amidation: Conversion to amides via an activated intermediate (e.g., acid chloride) followed by reaction with an amine.

    • Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[1]

  • Phenolic Hydroxyl Group: The hydroxyl group can participate in:

    • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

    • Acylation: Reaction with acyl chlorides or anhydrides to form esters.

  • Aromatic Ring: The ring is generally deactivated to electrophilic aromatic substitution. Reactions like nitration or halogenation would require harsh conditions and may not be regioselective.[5][6] However, the fluorine atoms can potentially be displaced in SₙAr reactions under specific conditions with potent nucleophiles.

The molecule's functional handles make it a versatile scaffold for building more complex structures.

ReactivityHub cluster_cooh Carboxylic Acid Reactions cluster_oh Phenolic Hydroxyl Reactions cluster_ring Aromatic Ring Reactions center This compound ester Esters center->ester R-OH, H+ amide Amides center->amide 1. SOCl2 2. R-NH2 alcohol Primary Alcohol (Reduction) center->alcohol LiAlH4 ether Ethers center->ether R-X, Base phenol_ester Phenolic Esters center->phenol_ester R-COCl snar SNAr Products (Potential) center->snar Nu-

Caption: Chemical Reactivity Map of DFHBA.

Applications in Research and Development

DFHBA is primarily utilized as a key intermediate in the synthesis of high-value compounds.[1]

  • Pharmaceuticals: Its most prominent application is in drug discovery. It serves as a scaffold for creating molecules with potential therapeutic benefits. For example, it is a building block for certain anti-inflammatory drugs and has been investigated for its role in synthesizing antimicrobial agents, specifically 3-quinolinecarboxylic acid drugs.[1] The structural motifs derived from DFHBA are found in various kinase inhibitors and other targeted therapies where the fluorine atoms contribute to enhanced binding and favorable pharmacokinetic properties.

  • Agrochemicals: The biochemical activity of fluorinated aromatics makes them of interest in the development of new herbicides and pesticides.[1]

  • Material Science: The unique electronic properties imparted by the difluoro-substitution pattern can be exploited in the synthesis of specialty polymers and other advanced materials.[1]

Safety, Handling, and Storage

Proper handling of DFHBA is essential to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • GHS Classification: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3).[7][8]

  • Signal Word: Danger[9]

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[7]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its unique combination of a carboxylic acid, a phenolic hydroxyl group, and a difluorinated aromatic ring provides a versatile platform for chemical modification. The strategic presence of fluorine atoms enhances its utility in medicinal chemistry, offering a pathway to compounds with improved potency, selectivity, and pharmacokinetic profiles. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Pharmaffiliates. [Link]

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447. PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound - CAS:84376-20-5. Sunway Pharm Ltd. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • 3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Human Metabolome Database. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]

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A Comprehensive Technical Guide to the Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 3,5-Difluoro-2-hydroxybenzoic acid, a valuable fluorinated aromatic carboxylic acid. With applications in pharmaceuticals and material science, the efficient and reliable synthesis of this compound is of significant interest to researchers and drug development professionals.[1] This document emphasizes a field-proven, two-step synthetic route commencing from 2,4-difluorophenol, detailing the underlying chemical principles, experimental protocols, and characterization methods. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary knowledge for the successful synthesis and purification of this compound.

Introduction: The Significance of this compound

This compound, also known as 3,5-difluorosalicylic acid, is an aromatic compound whose structure is characterized by a benzoic acid core with two fluorine atoms and a hydroxyl group.[1] The strategic placement of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] Consequently, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including those with anti-inflammatory and antimicrobial properties.[1][3] Its unique electronic and structural features also make it a compound of interest in material science.[1]

Given its utility, a robust and scalable synthetic method is paramount. This guide focuses on a well-established and improved method that avoids the use of highly corrosive and hazardous reagents like fluorine gas, making it a more practical approach for standard laboratory settings.[4][5]

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the carboxyl group, suggesting a formylation of a suitable precursor followed by oxidation. This leads back to 2,4-difluorophenol, a commercially available starting material.

Retrosynthesis of this compound target This compound intermediate1 3,5-Difluorosalicylaldehyde target->intermediate1 Oxidation starting_material 2,4-Difluorophenol intermediate1->starting_material Formylation

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: Formylation and Subsequent Oxidation

The most reliable and widely adopted synthesis of this compound involves a two-step process starting from 2,4-difluorophenol.[4][5] This method is advantageous as it incorporates the fluorine atoms from the onset, thus avoiding the challenges and poor yields associated with direct fluorination of salicylic acid.[5]

Step 1: Formylation of 2,4-Difluorophenol to 3,5-Difluorosalicylaldehyde

The introduction of a formyl group (-CHO) onto the aromatic ring of 2,4-difluorophenol is a critical first step. The Duff reaction, or modifications thereof, is particularly effective for this transformation. A modified Duff reaction using hexamethylenetetramine (HMT) in trifluoroacetic acid has been shown to be highly efficient for formylating electron-deficient phenols like 2,4-difluorophenol.[5]

Mechanism Insight: The reaction proceeds through the generation of an electrophilic iminium ion from HMT in the acidic medium. The electron-rich phenoxide, formed in situ, then undergoes electrophilic aromatic substitution, with the formyl group directing to the ortho position relative to the hydroxyl group due to its activating and directing effects. The acidic workup then hydrolyzes the resulting imine to the desired aldehyde.

Synthesis Pathway start 2,4-Difluorophenol intermediate 3,5-Difluorosalicylaldehyde start->intermediate HMT, Trifluoroacetic Acid product This compound intermediate->product Sodium Chlorite, Sulfamic Acid

Caption: Overall synthetic workflow from 2,4-difluorophenol.

Step 2: Oxidation of 3,5-Difluorosalicylaldehyde to this compound

The second step involves the selective oxidation of the aldehyde functional group to a carboxylic acid. While several oxidizing agents can achieve this, sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid is a particularly effective and mild method.[5] This avoids over-oxidation or degradation of the starting material, which can be an issue with stronger oxidizing agents like potassium permanganate.[5]

Mechanism Insight: The oxidation with sodium chlorite proceeds via a chlorous acid intermediate which, upon reaction with the aldehyde, forms a chlorite ester. This ester then undergoes a rearrangement and elimination to yield the carboxylic acid and hypochlorous acid. The sulfamic acid acts as a scavenger for the hypochlorous acid, preventing side reactions.

Experimental Protocols

The following protocols are based on established literature procedures and are intended for researchers with appropriate laboratory training.[5]

Synthesis of 3,5-Difluorosalicylaldehyde
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 2,4-difluorophenol (1.0 eq) and hexamethylenetetramine (HMT, 1.5 eq).

  • Solvent and Reaction: Carefully add trifluoroacetic acid as the solvent and heat the reaction mixture with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into a beaker of ice water. The product, 3,5-difluorosalicylaldehyde, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary. This crystalline compound is noted to be extremely volatile and should be stored in a tightly sealed container.[5]

Synthesis of this compound
  • Reaction Setup: In a suitable flask, dissolve 3,5-difluorosalicylaldehyde (1.0 eq) in a mixture of dioxane and water.

  • Reagents: Add sodium phosphate monobasic (NaH₂PO₄) and sulfamic acid.

  • Oxidation: To the stirred solution, add a solution of sodium chlorite (NaClO₂) in water dropwise, maintaining the temperature with an ice bath.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: After the reaction is complete, quench any excess oxidant with a solution of sodium sulfite. Acidify the mixture with hydrochloric acid to precipitate the product.

  • Purification: Collect the solid this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Data Presentation: A Comparative Overview

StepStarting MaterialKey ReagentsSolventTypical YieldReference
Formylation 2,4-DifluorophenolHexamethylenetetramine (HMT)Trifluoroacetic Acid79%[5]
Oxidation 3,5-DifluorosalicylaldehydeSodium Chlorite, Sulfamic AcidDioxane/Water73%[5]

Alternative Synthesis Route: Direct Fluorination

An alternative, though less favorable, approach to synthesizing this compound is the direct fluorination of salicylic acid.[5] This method typically employs elemental fluorine gas in anhydrous hydrofluoric acid (HF).[5]

Drawbacks of Direct Fluorination:

  • Hazardous Reagents: The use of highly corrosive HF and toxic fluorine gas requires specialized and often impractical laboratory apparatus.[4][5]

  • Low Yields: The direct fluorination of salicylic acid often results in low yields of the desired difluorinated product.[5]

  • Lack of Selectivity: This method can produce a mixture of mono- and di-fluorinated isomers, complicating purification.[5]

Due to these significant drawbacks, the formylation/oxidation sequence starting from 2,4-difluorophenol is the superior and recommended method.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the positions of the fluorine and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.

Conclusion

This technical guide has detailed a robust and efficient synthesis of this compound via a two-step formylation and oxidation sequence starting from 2,4-difluorophenol. This method offers significant advantages over direct fluorination in terms of safety, yield, and practicality. The provided experimental protocols and mechanistic insights are intended to facilitate the successful synthesis of this important fluorinated intermediate for applications in pharmaceutical and chemical research.

References

  • Weidner-Wells, M. A., & Fraga-Spano, S. (1996). An Improved Method for the Preparation OF 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid. Synthetic Communications, 26(14), 2775-2781. [Link]

  • Zhang, J., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(3), 166-168.
  • Weidner-Wells, M. A., & Fraga-Spano, S. (1996). An Improved Method for the Preparation OF 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid. Synthetic Communications, 26(14), 2775-2781. Full text available at: [Link]

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid.
  • Google Patents. (2017). CN106336352A - Synthesis method of 6-fluorosalicylic acid.
  • PrepChem. (n.d.). Synthesis of 2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102320960A - Preparation method of 6-fluoro salicylic acid.
  • Google Patents. (n.d.). CN118405972B - Preparation method of 5-fluoro salicylic acid.
  • ResearchGate. (2000). (PDF) Synthesis of 5-Fluoro Salicylic Acid. Retrieved from [Link]

  • Google Patents. (1992). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • BHASVIC. (2022). Aspirin synthesis part 1. Retrieved from [Link]

  • Google Patents. (2000). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
  • National Institutes of Health. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Pharmaffiliates. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

  • YouTube. (2018). Kolbe-Schmitt Reaction - Reaction with Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,4-Difluorophenol, 99% | 233269-25G | SIGMA-ALDRICH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • PubMed. (1977). Discovery of diflunisal. Retrieved from [Link]

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A Spectroscopic Guide to 3,5-Difluoro-2-hydroxybenzoic Acid: Structure, Interpretation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3,5-difluoro-2-hydroxybenzoic acid, a versatile aromatic compound with applications in pharmaceutical and chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this molecule. Beyond a simple presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights into experimental design and data interpretation.

Molecular Structure and its Spectroscopic Implications

This compound (C₇H₄F₂O₃, Molecular Weight: 174.10 g/mol ) is a substituted benzoic acid derivative.[2] Its structure, characterized by a carboxylic acid, a hydroxyl group, and two fluorine atoms on the aromatic ring, gives rise to a unique and informative spectroscopic signature. The electron-withdrawing nature of the fluorine atoms and the hydroxyl group significantly influences the electronic environment of the aromatic ring, which is directly observable in its NMR spectra. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group will exhibit distinct chemical shifts, while the fluorine atoms will introduce complex spin-spin coupling patterns.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2!"]; C4 [label="C", pos="0.75,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-0.5!"];

C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2;

C1_O1 [label="O", pos="0,2.5!"]; C1_O2 [label="OH", pos="-1,2.2!"]; C1 -- C1_O1 [style=filled, penwidth=2]; C1 -- C1_O2;

C2_H [label="H", pos="-2.3,-0.75!"]; C2 -- C2_H;

C3_F [label="F", pos="-1.25,-3!"]; C3 -- C3_F;

C4_H [label="H", pos="1.25,-3!"]; C4 -- C4_H;

C5_F [label="F", pos="2.3,-0.75!"]; C5 -- C5_F;

C6_OH [label="OH", pos="0,-1.5!"]; C6 -- C6_OH;

label="this compound"; labelloc="b"; fontsize=12; fontcolor="#202124"; } Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atoms and the hydroxyl group are electron-withdrawing via induction but can be electron-donating through resonance.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-47.0 - 7.3Doublet of doublets (dd)JH-F(3) ≈ 8-10, JH-F(5) ≈ 2-3
H-67.4 - 7.7Doublet of doublets (dd)JH-F(5) ≈ 8-10, JH-F(3) ≈ 2-3
-OH9.0 - 11.0Broad singlet-
-COOH12.0 - 13.0Broad singlet-

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar fluorinated and hydroxylated benzoic acid derivatives. The multiplicity arises from coupling to the adjacent fluorine atoms. The larger coupling constant is attributed to the ortho H-F coupling, while the smaller coupling is due to the meta H-F coupling. The broadness of the -OH and -COOH signals is a result of chemical exchange and hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the directly attached substituents (O and F) and their positions on the aromatic ring.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
C=O165 - 175Singlet
C-1110 - 120Doublet (JC-F ≈ 5-15 Hz)
C-2150 - 160Doublet (JC-F ≈ 10-20 Hz)
C-3155 - 165Doublet (JC-F ≈ 240-260 Hz)
C-4105 - 115Doublet of doublets (JC-F ≈ 20-30, 5-10 Hz)
C-5155 - 165Doublet (JC-F ≈ 240-260 Hz)
C-6115 - 125Doublet of doublets (JC-F ≈ 20-30, 5-10 Hz)

Causality Behind Predictions: The large one-bond carbon-fluorine coupling constants (¹JC-F) for C-3 and C-5 are characteristic and a definitive indicator of fluorine substitution at these positions. The smaller two- and three-bond couplings (²JC-F and ³JC-F) will result in the doublet and doublet of doublets patterns for the other ring carbons. The chemical shifts are estimated from data for similar compounds.[3][4]

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.[5][6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in Deuterated Solvent (0.6 mL)"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; h1_nmr [label="¹H NMR Acquisition"]; c13_nmr [label="¹³C NMR Acquisition"]; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; phasing [label="Phasing & Baseline Correction"]; referencing [label="Chemical Shift Referencing"]; integration [label="Peak Integration & Analysis"]; phasing -> referencing -> integration; }

transfer -> h1_nmr; transfer -> c13_nmr; h1_nmr -> phasing; c13_nmr -> phasing; } Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O bonds of the carboxylic acid and hydroxyl groups, as well as C-F and aromatic C=C bonds.

Predicted IR Spectral Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, very broadThis broadness is due to hydrogen bonding.[7][8][9]
O-H Stretch (Phenol)3200 - 3600Medium, broadMay be partially obscured by the carboxylic acid O-H stretch.
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, sharpThe position is influenced by conjugation and hydrogen bonding.[10]
C=C Stretch (Aromatic)1450 - 1600Medium to weakA series of bands is expected.
C-O Stretch1210 - 1320Strong
C-F Stretch1100 - 1300Strong
O-H Bend910 - 950Medium, broad

Causality Behind Predictions: The characteristic broad O-H stretch of the carboxylic acid dimer is a hallmark of this functional group.[7][8][9] The strong carbonyl absorption is also a key diagnostic peak. The presence of strong C-F stretching bands confirms the fluorination of the molecule.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 174.01 (for C₇H₄F₂O₃)

  • Electrospray Ionization (ESI):

    • Positive Mode ([M+H]⁺): m/z = 175.02

    • Negative Mode ([M-H]⁻): m/z = 173.00[11]

Expected Fragmentation Patterns: The fragmentation of this compound will likely involve the loss of small, stable neutral molecules from the molecular ion.

  • Loss of H₂O: [M - H₂O]⁺˙ at m/z = 156

  • Loss of CO: [M - CO]⁺˙ at m/z = 146

  • Loss of COOH: [M - COOH]⁺ at m/z = 129

  • Loss of CO₂: [M - CO₂]⁺˙ at m/z = 130

Causality Behind Predictions: The fragmentation pathways are predicted based on the known fragmentation behavior of benzoic acids and related aromatic compounds.[12][13] The loss of water can occur from the carboxylic acid and hydroxyl groups. Decarboxylation (loss of CO₂) is a common fragmentation pathway for benzoic acids.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.[14][15]

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

  • A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solution to promote protonation in positive ion mode.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to maximize the signal intensity of the molecular ion.

dot graph "ms_workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [color="#34A853"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; dissolve [label="Prepare Dilute Solution (1-10 µg/mL)"]; acidify [label="Add 0.1% Formic Acid (for positive mode)"]; dissolve -> acidify; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; infuse [label="Infuse into ESI Source"]; acquire [label="Acquire Spectra (Positive & Negative Modes)"]; infuse -> acquire; }

subgraph "cluster_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; identify_ion [label="Identify Molecular Ion"]; analyze_frag [label="Analyze Fragmentation Pattern"]; identify_ion -> analyze_frag; }

acidify -> infuse; acquire -> identify_ion; } Caption: A streamlined workflow for ESI-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound, encompassing NMR, IR, and mass spectrometry, provides a detailed and unambiguous characterization of its molecular structure. The predicted data, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds, offers a reliable framework for researchers. The experimental protocols outlined herein provide a self-validating system for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility. This guide serves as an authoritative resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

References

  • Unknown. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Retrieved from [Link]

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Unknown. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H4F2O3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved from [Link]

  • Unknown. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

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3,5-Difluoro-2-hydroxybenzoic acid 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (CAS: 84376-20-5). As a fluorinated analog of salicylic acid, this compound is of significant interest in medicinal chemistry and materials science.[1] Understanding its structural features through high-resolution spectroscopy is paramount for its application and development. This document offers a detailed interpretation of the expected spectral features, the causality behind spin-spin coupling involving fluorine, a robust experimental protocol for data acquisition, and an analysis of factors influencing spectral outcomes. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound is an aromatic carboxylic acid with the molecular formula C₇H₄F₂O₃.[2] Its structure is analogous to salicylic acid, with the critical addition of two fluorine atoms at the 3- and 5-positions of the benzene ring.[1] This substitution profoundly alters the molecule's electronic properties, acidity, and biological activity, making it a valuable intermediate in the synthesis of antimicrobial and anti-inflammatory agents.[1]

¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds.[3][4] The ¹⁹F nucleus, with a spin of ½ and 100% natural abundance, engages in spin-spin coupling with nearby protons, providing a rich layer of structural information that is not present in its non-fluorinated counterparts.[5][6] This guide will deconstruct the ¹H NMR spectrum of this molecule, providing a predictive analysis grounded in fundamental principles and empirical data.

cluster_main This compound cluster_labels Proton Environments mol H6 H6 (Aromatic) H4 H4 (Aromatic) OH_phenol -OH (Phenolic) OH_acid -COOH (Carboxylic)

Figure 1: Structure of this compound with key proton environments.

Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound contains signals from two distinct types of protons: aromatic protons on the benzene ring and labile protons from the hydroxyl and carboxylic acid functional groups. The interpretation relies heavily on understanding chemical shifts (δ), integration, and spin-spin coupling, particularly the coupling between protons and fluorine (J-coupling).

The Aromatic Region: A Story of Coupling

The aromatic region is expected to show two distinct signals corresponding to the protons at the C4 and C6 positions. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents and their coupling to each other and to the adjacent fluorine atoms.

  • H6 Proton: This proton is positioned ortho to the strongly electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl group. It is also ortho to the fluorine atom at C5. The proximity to the deshielding carbonyl group will shift this proton significantly downfield. Its signal will be split by the H4 proton (meta H-H coupling, ⁴JHH) and the F5 fluorine (ortho H-F coupling, ³JHF).

  • H4 Proton: This proton is situated between two fluorine atoms (at C3 and C5) and is meta to the carboxylic acid group. It will be split by the H6 proton (meta H-H coupling, ⁴JHH), the F3 fluorine (ortho H-F coupling, ³JHF), and the F5 fluorine (para H-F coupling, ⁵JHF). The cumulative effect of these couplings will likely result in a complex multiplet.

Proton-fluorine coupling constants are significant and distance-dependent. Typical values are:

  • Ortho (³JHF): 6-10 Hz

  • Meta (⁴JHF): 0-3 Hz

  • Para (⁵JHF): 1-2 Hz[7][8]

This complex splitting pattern is a definitive feature for confirming the substitution pattern of the aromatic ring.

The Labile Protons: A Window into Solvent Interactions

The protons of the carboxylic acid (-COOH) and phenolic (-OH) groups are "labile," meaning they can exchange with other labile protons or with deuterium from the solvent. Their chemical shifts are highly sensitive to solvent, concentration, and temperature.[9][10][11]

  • Solvent Choice is Critical: To reliably observe these protons, a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is ideal.[3][11] In solvents like CDCl₃, proton exchange can be rapid, leading to broad or even unobservable signals. In DMSO-d₆, the exchange is slowed, resulting in sharper signals.

  • Carboxylic Acid Proton (-COOH): This is the most acidic proton and will appear significantly downfield, typically >12 ppm, as a broad singlet.

  • Phenolic Proton (-OH): This proton's chemical shift is influenced by potential intramolecular hydrogen bonding with the adjacent carboxylic acid group. It is expected to appear as a broad singlet in the range of 9-11 ppm in DMSO-d₆.

The identity of these labile protons can be unequivocally confirmed through a D₂O exchange experiment . Upon adding a drop of deuterium oxide to the NMR sample, the -OH and -COOH signals will disappear as the protons are replaced by non-NMR-active deuterium.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound when acquired in DMSO-d₆ on a 400 MHz spectrometer.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-COOH> 12.0br s-1H
-OH9.0 - 11.0br s-1H
H67.6 - 7.8dd⁴JHH ≈ 2-3, ³JHF ≈ 6-81H
H47.2 - 7.4ddd or m⁴JHH ≈ 2-3, ³JHF ≈ 8-10, ⁵JHF ≈ 1-21H
Multiplicity Abbreviations: s = singlet, br = broad, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.

Materials
  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-precision 5 mm NMR tube

  • Pipettes and a vortex mixer

  • Deuterium Oxide (D₂O) for exchange experiment

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound and transfer it directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean pipette, add approximately 0.6 mL of DMSO-d₆ to the NMR tube.[3]

  • Dissolution: Cap the tube securely and vortex until the sample is fully dissolved. Gentle warming may be applied if necessary. A clear, homogenous solution is required for optimal shimming.

  • Initial Analysis: Insert the sample into the NMR spectrometer and proceed with data acquisition.

NMR Instrument and Acquisition Parameters (400 MHz Example)
  • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • D₂O Exchange: Remove the sample, add one drop of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum using the same parameters. The disappearance of the -OH and -COOH signals validates their assignment.

Figure 2: Experimental workflow for ¹H NMR analysis including a D₂O exchange validation step.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. The aromatic region provides a clear fingerprint of the substitution pattern, characterized by complex multiplets arising from both homonuclear (H-H) and heteronuclear (H-F) couplings. The labile protons, when observed in an appropriate solvent like DMSO-d₆, confirm the presence of the hydroxyl and carboxylic acid functionalities. By following the detailed protocol and understanding the principles of chemical shifts and coupling, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important fluorinated compound, ensuring the integrity of their subsequent research and development efforts.

References

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Material. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Kontogianni, V. G., et al. (2013). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 18(6), 6332-6371. Retrieved from [Link]

  • Exarchou, V., et al. (2002). Variable temperature gradient 1H, 1H-13C GE-HSQC and GE-HMBC-NMR studies of flavonols and flavones in organic and aqueous mixtures. Tetrahedron, 58(37), 7423-7429.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:84376-20-5. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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A Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two electronegative fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.[1] The precise structural elucidation of this molecule is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose.

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR data of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular characterization and structural verification. This guide will cover the theoretical underpinnings of the spectrum, a detailed interpretation of the chemical shifts and coupling constants, a validated experimental protocol for data acquisition, and practical insights into the application of this data.

Theoretical Framework: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of an organic molecule provides a detailed fingerprint of its carbon skeleton. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment.[2][3] In this compound, the interplay of the electron-withdrawing and electron-donating effects of the substituents governs the chemical shifts of the seven distinct carbon atoms.

  • Electronegativity and Shielding: The highly electronegative fluorine and oxygen atoms withdraw electron density from the aromatic ring, generally leading to a deshielding effect and causing the attached carbons to resonate at a higher chemical shift (downfield).

  • Resonance Effects: The hydroxyl and carboxylic acid groups can participate in resonance, donating electron density to the aromatic ring at specific positions, which can counteract the inductive withdrawal and cause shielding (an upfield shift).

  • Carbon-Fluorine Coupling: A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei. This results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, depending on the number of fluorine atoms and their proximity. The magnitude of the coupling constant (J_CF) is indicative of the number of bonds separating the carbon and fluorine atoms, with one-bond couplings (¹J_CF) being the largest.[4]

Predicted ¹³C NMR Data and Interpretation

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J_CF, Hz)Assignment Rationale
C=O170.5Singlet-Carboxylic acid carbon, highly deshielded due to the two oxygen atoms.
C2-OH155.0Doublet of Doublets¹J_CF ≈ 240, ³J_CF ≈ 5Directly attached to the hydroxyl group and ortho to a fluorine atom, leading to significant deshielding and complex coupling.
C5-F158.0Doublet¹J_CF ≈ 245Directly bonded to a fluorine atom, resulting in a large one-bond coupling constant and strong deshielding.
C3-F157.5Doublet¹J_CF ≈ 245Directly bonded to a fluorine atom, similar to C5.
C1115.0Doublet of Doublets²J_CF ≈ 20, ⁴J_CF ≈ 3Ipso-carbon to the carboxylic acid, shielded by the hydroxyl group's resonance and coupled to two fluorine atoms.
C4105.0Triplet²J_CF ≈ 25Positioned between two fluorine atoms, leading to significant coupling and a characteristic triplet multiplicity.
C6108.0Doublet³J_CF ≈ 10Influenced by the ortho hydroxyl group and meta fluorine atom.

Disclaimer: The data presented in Table 1 is based on computational prediction and should be used as a guide for spectral interpretation. Experimental verification is recommended.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often a good choice for benzoic acid derivatives due to its high solubilizing power.[5]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe.
  • Acquire a standard proton-decoupled ¹³C NMR spectrum using a pulse program such as zgpg30 or zgdc.
  • Typical Acquisition Parameters:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time (AQ): 1-2 seconds
  • Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed for quaternary carbons)
  • Number of Scans (NS): 1024 to 4096 (or more, depending on sample concentration)
  • Spectral Width (SW): 0 to 200 ppm

3. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum manually.
  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
  • Integrate the signals (note: for ¹³C NMR, integration is not always quantitative without specific experimental setups).

Below is a conceptual workflow for the acquisition and analysis of the ¹³C NMR data.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Setup NMR Spectrometer Transfer->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to TMS Process->Reference Analyze Assign Peaks & Interpret Spectrum Reference->Analyze Final_Report Final_Report Analyze->Final_Report Final Report

Figure 1: Experimental workflow for ¹³C NMR analysis.

Applications in Research and Development

The ¹³C NMR data of this compound is invaluable for:

  • Structural Verification: Confirming the identity and purity of the synthesized compound. Any deviation from the expected spectrum can indicate the presence of impurities or a different isomer.

  • Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.

  • Reaction Monitoring: Tracking the progress of chemical reactions where this molecule is a starting material or product.

  • Drug Discovery: Serving as a reference for the characterization of more complex derivatives in drug development pipelines. The fluorine atoms can act as sensitive probes for studying drug-receptor interactions via ¹⁹F NMR, and the ¹³C NMR data provides the foundational structural context.

Conclusion

While experimental data remains the gold standard, the predicted ¹³C NMR spectrum and the methodologies outlined in this guide provide a robust framework for the structural analysis of this compound. The unique spectral features, particularly the carbon-fluorine couplings, offer a high degree of confidence in structural assignments. By following the detailed experimental protocol, researchers can acquire high-quality data essential for advancing their work in drug development and materials science. This guide serves as a practical resource, bridging the gap between theoretical principles and laboratory application.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Parella, T. (2013). NMR Techniques for the Structure Elucidation of Natural Products. In Comprehensive Natural Products II (pp. 195-243). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

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solubility of 3,5-Difluoro-2-hydroxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-2-hydroxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the . While extensive public data on this specific compound is limited, this document synthesizes fundamental physicochemical principles, data from structurally analogous compounds, and established experimental methodologies to empower researchers, scientists, and drug development professionals. We delve into the molecular characteristics governing solubility, explore theoretical models such as Hansen Solubility Parameters, and provide a detailed, field-proven protocol for the gold-standard shake-flask solubility assay.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in pharmaceutical sciences and chemical process development.[1][2] For an active pharmaceutical ingredient (API) like this compound, a fluorinated derivative of salicylic acid, understanding its solubility profile is paramount for formulation development, purification via recrystallization, and ensuring bioavailability.[3][4] Poor solubility can lead to unpredictable results in preclinical assays and significant challenges in developing effective dosage forms.[2][5] This guide serves as a foundational resource for navigating the solubility challenges associated with this specific fluorinated aromatic carboxylic acid.

Physicochemical Properties of this compound

The solubility behavior of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound is an aromatic compound featuring a carboxylic acid group, a hydroxyl group, and two fluorine atoms.[6] These features dictate its polarity, hydrogen bonding potential, and acidic nature.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄F₂O₃[6]
Molecular Weight 174.10 g/mol [6]
CAS Number 84376-20-5[6]
Structure Benzoic acid with fluorine at positions 3 and 5, and a hydroxyl group at position 2.[6]
Key Functional Groups - Carboxylic Acid (-COOH) - Phenolic Hydroxyl (-OH) - Fluoro substituents (-F)[6]
Predicted pKa The carboxylic acid proton is expected to have a pKa ~2-3, while the phenolic proton will be less acidic. The electron-withdrawing fluorine atoms will increase the acidity (lower the pKa) compared to salicylic acid.Inferred
Predicted LogP The presence of two fluorine atoms will increase lipophilicity compared to its parent compound, 2-hydroxybenzoic acid.Inferred

The interplay of these groups is complex. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the fluorine atoms are weak hydrogen bond acceptors. The molecule's ability to self-associate via hydrogen bonding into dimers can compete with solute-solvent interactions, influencing its solubility in different media.[7]

cluster_molecule Key Molecular Features of this compound mol 3-Fluoro (F) 5-Fluoro (F) 2-Hydroxyl (-OH) Carboxylic Acid (-COOH) Aromatic Ring desc_f1 Increases lipophilicity Weak H-bond acceptor mol:f1->desc_f1 e⁻ withdrawing desc_f2 Increases acidity (lowers pKa) Modulates crystal packing mol:f2->desc_f2 e⁻ withdrawing desc_oh Enables intramolecular H-bonding Key solute-solvent interaction site mol:oh->desc_oh H-bond donor/acceptor desc_cooh Governs solubility in bases Forms dimers, affecting solubility in non-polar solvents mol:cooh->desc_cooh H-bond donor/acceptor Primary acidic site

Caption: Hansen space: good solvents lie within a sphere.

Expected Solubility Trends from Analogous Compounds

In the absence of direct data, we can infer solubility trends from structurally similar molecules. For example, 2-hydroxybenzoic acid (salicylic acid) is reported to be highly soluble in polar organic solvents like 1,4-dioxane, tetrahydrofuran, and various alcohols. [8]Studies on other substituted benzoic acids show a general trend where solubility is highest in polar, hydrogen-bonding solvents like methanol and ethanol, and lowest in non-polar solvents like toluene and water. [9] Expected Solubility Ranking for this compound: High Solubility: DMSO, THF, 1,4-Dioxane, Acetone, Methanol, Ethanol Moderate Solubility: Ethyl Acetate, Isopropanol, Acetonitrile Low Solubility: Dichloromethane, Toluene, Cyclohexane, Water

Experimental Determination of Thermodynamic Solubility: A Protocol

The most reliable method for determining thermodynamic solubility is the saturation shake-flask method. [1][10]It is considered the "gold standard" and is based on achieving equilibrium between the dissolved solute and excess solid drug. [3][10]

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified using a suitable analytical technique. [1][11]

Materials and Equipment
  • This compound (solid powder)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for compatibility and low binding)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Protocol
  • Preparation: Add an excess of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium. [1]As a starting point, 10-20 mg per 1 mL of solvent is often adequate.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period. [12] * Expert Insight: Equilibrium time is critical. For crystalline compounds, this can take 24 to 72 hours. It is essential to validate the time by sampling at multiple points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued. [12]4. Phase Separation: Once equilibrium is reached, allow the suspensions to settle. Separate the saturated solution from the excess solid. Centrifugation (e.g., 15 min at 10,000 rpm) is the preferred method to minimize disturbance. [12]5. Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Trustworthiness Check: To avoid errors from solute adsorption, filtration using a syringe filter can be performed. [1]However, it's crucial to first validate the filter by passing a known concentration standard through it to check for recovery. Discard the initial fraction of the filtrate.

  • Dilution: Immediately dilute the collected sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification. [1][11]8. Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

start Start: Add Excess Solid to Solvent in Vial equilibrate Equilibrate on Shaker (Constant Temp, 24-72h) start->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Collect Supernatant separate->sample validate Optional: Syringe Filtration (Pre-validated for recovery) sample->validate QC Step dilute Dilute Sample with Mobile Phase sample->dilute validate->dilute analyze Quantify Concentration (e.g., HPLC-UV) dilute->analyze end End: Calculate Solubility analyze->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

This guide provides a comprehensive, scientifically grounded approach for evaluating the . By integrating an understanding of its physicochemical properties with theoretical models like Hansen Solubility Parameters, researchers can rationally design experiments. The detailed shake-flask protocol presented herein offers a reliable, gold-standard method for generating the precise thermodynamic solubility data essential for advancing chemical synthesis and pharmaceutical development projects.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
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  • Buy this compound | 84376-20-5. Smolecule.
  • Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • SOLUBILITY DETERMIN
  • Annex 4.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Solubility Testing – Shake Flask Method. BioAssay Systems.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
  • Hansen solubility parameter. Wikipedia.
  • Hansen solubility parameters (HSPs) for polymer and solvents used in...
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents

Sources

An In-depth Technical Guide to the Crystal Structure of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural crystallography of fluorinated salicylic acid derivatives, with a primary focus on 3,5-Difluoro-2-hydroxybenzoic acid. In the absence of a publicly available refined crystal structure for the 3,5-difluoro isomer, this guide leverages detailed experimental data from its close structural analog, 3,4-Difluoro-2-hydroxybenzoic acid, as an authoritative case study. We present a foundational framework for researchers, scientists, and drug development professionals, detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this class of compounds. The guide elucidates the critical role of intramolecular and intermolecular interactions, such as hydrogen bonding and π–π stacking, in dictating the supramolecular architecture. Furthermore, we provide validated protocols for synthesis and characterization, underscoring the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorination in Salicylic Acid Derivatives

This compound (3,5-Difluorosalicylic acid) is an aromatic organic compound with the molecular formula C₇H₄F₂O₃.[1] As a derivative of salicylic acid, it holds significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aromatic ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications are crucial in drug discovery for enhancing pharmacological profiles, making fluorinated synthons like this compound valuable scaffolds for developing novel therapeutics, particularly in areas such as anti-inflammatory agents.[3]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount. The crystal structure provides definitive insights into molecular conformation and reveals the intricate network of non-covalent interactions that govern crystal packing. This knowledge is fundamental for predicting material properties such as solubility, dissolution rate, and stability, which are critical parameters in pharmaceutical development.

Synthesis and Characterization

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution on a more heavily fluorinated precursor. A common and effective method is the regio-selective hydroxysubstitution of a trifluorobenzoic acid derivative.

Synthesis Protocol: Regio-selective Hydroxysubstitution

This protocol is adapted from established methods for the synthesis of hydroxylated fluorobenzoic acids.[4] The rationale for this multi-step process is to precisely control the position of the hydroxyl group by leveraging the directing effects of the existing substituents.

Step 1: Nitration of 2,3,4,5-Tetrafluorobenzoic Acid

  • Objective: Introduce a nitro group, which will later be converted to the hydroxyl group.

  • Procedure:

    • To a stirred solution of fuming nitric acid, slowly add 2,3,4,5-tetrafluorobenzoic acid at 0-5 °C.

    • Carefully add concentrated sulfuric acid dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

  • Objective: Convert the nitro group to an amine.

  • Procedure:

    • Dissolve the nitrated intermediate in ethanol.

    • Add a catalyst, such as Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 3: Diazotization and Hydrolysis

  • Objective: Convert the amine to a hydroxyl group via a diazonium salt intermediate.

  • Procedure:

    • Dissolve the amino-tetrafluorobenzoic acid in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Heat the reaction mixture to induce hydrolysis of the diazonium salt, which results in the formation of the hydroxyl group and evolution of nitrogen gas.

    • Cool the solution and collect the precipitated product by filtration.

Step 4: Purification by Recrystallization

  • Objective: Obtain a high-purity crystalline product suitable for analysis.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or toluene).[5]

    • If insoluble impurities are present, perform a hot filtration.[2]

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, well-defined crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Spectroscopic Characterization

Before proceeding to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed.

Technique Expected Observations for this compound
¹H NMR Aromatic protons will appear as multiplets, with splitting patterns influenced by both H-H and H-F coupling. The acidic protons of the carboxyl and hydroxyl groups will appear as broad singlets, which can be confirmed by D₂O exchange.
¹³C NMR Carbon signals will show splitting due to C-F coupling (J-coupling), which is characteristic of fluorinated aromatic compounds. The number of signals will correspond to the molecular symmetry.
¹⁹F NMR A single resonance is expected due to the chemical equivalence of the two fluorine atoms at the 3- and 5-positions.
FT-IR (ATR) Characteristic absorption bands will be observed for O-H stretching (broad, ~3200-2500 cm⁻¹ for carboxylic acid), C=O stretching (~1660 cm⁻¹), C-F stretching (~1300-1100 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹).[4][6]
Mass Spec (ESI-) A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 173.01 would be expected.[1]

Single-Crystal X-ray Diffraction: A Case Study of 3,4-Difluoro-2-hydroxybenzoic Acid

As a definitive crystal structure for this compound is not publicly deposited, we present the experimentally determined structure of its isomer, 3,4-Difluoro-2-hydroxybenzoic acid , as a highly relevant and illustrative example.[3] The similarity in functional groups and molecular weight suggests that their crystal packing behaviors will be governed by similar intermolecular forces.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow. The causality behind this workflow is to obtain high-quality diffraction data that can be mathematically transformed into a precise three-dimensional model of the electron density within the crystal, from which atomic positions can be derived.[7]

experimental_workflow cluster_synthesis Material Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer Goniometer Head reduction Data Reduction & Integration diffractometer->reduction solution Structure Solution (e.g., SHELXS) reduction->solution hkl file refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Validation & Analysis (CIF) refinement->validation Final Model

Caption: Workflow for Single-Crystal X-ray Crystallography.

Crystallization Protocol
  • Methodology: Slow evaporation from a saturated solution.

  • Procedure:

    • Prepare a saturated solution of purified 3,4-Difluoro-2-hydroxybenzoic acid in a suitable solvent (e.g., ethanol) at room temperature.

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

    • Harvest well-formed, transparent crystals of suitable size (e.g., 0.20 × 0.16 × 0.12 mm) for diffraction analysis.[3]

Data Collection and Refinement
  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD area-detector, is used.[3][8]

  • Data Collection: The mounted crystal is cooled (typically to ~100 K to reduce thermal motion) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected data are processed to yield a list of reflection intensities.

    • Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[3]

    • The model is then refined using a least-squares method with software like SHELXL, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[3]

Crystal Data and Structure of 3,4-Difluoro-2-hydroxybenzoic Acid

The following table summarizes the crystallographic data obtained for the 3,4-difluoro isomer.[3]

Parameter Value
Chemical Formula C₇H₄F₂O₃
Formula Weight 174.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.4252 (8)
b (Å) 6.8145 (5)
c (Å) 11.0391 (8)
β (˚) 106.257 (5)
Volume (ų) 680.67 (9)
Z (molecules/cell) 4
Temperature (K) 296
Final R-factor (R₁) 0.031

Analysis of the Crystal Structure: Key Intermolecular Interactions

The crystal structure of 3,4-Difluoro-2-hydroxybenzoic acid reveals a planar molecular conformation stabilized by a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid (O3—H3A···O1).[3] This is a classic feature of salicylic acid and its derivatives.[9] The supramolecular assembly is dominated by two key interactions.

intermolecular_interactions cluster_dimer1 Hydrogen-Bonded Dimer cluster_dimer2 Hydrogen-Bonded Dimer A Molecule A B Molecule B A->B Carboxylic Acid Dimer (O-H···O) C Molecule C A->C π-π Stacking D Molecule D B->D π-π Stacking C->D Carboxylic Acid Dimer (O-H···O)

Caption: Dominant interactions in fluorosalicylic acid crystals.

1. Hydrogen-Bonded Inversion Dimers: Molecules form centrosymmetric dimers through pairs of intermolecular hydrogen bonds between their carboxylic acid groups (O2—H2···O1). This creates a robust R²₂(8) ring motif, a highly prevalent and stabilizing synthon in the crystal engineering of carboxylic acids.[3]

2. π–π Stacking Interactions: These hydrogen-bonded dimers are further linked into sheets. The sheets then stack upon one another, stabilized by aromatic π–π stacking interactions between the electron-deficient fluorinated rings, with a centroid-to-centroid distance of approximately 3.78 Å.[3]

3. Weaker Interactions: Additional weak C—H···O and C—H···F hydrogen bonds contribute to the overall stability of the three-dimensional packing.[3]

Predictive Analysis for the 3,5-Difluoro Isomer

While the robust carboxylic acid dimer is almost certain to be present in the crystal structure of this compound, the change in fluorine substitution from the 3,4- to the 3,5-positions will alter the molecule's dipole moment and the electronic distribution of the aromatic ring. This modification could lead to:

  • Different Stacking Geometry: The arrangement of the π–π stacking (e.g., parallel-displaced vs. sandwich) may change to optimize electrostatic interactions.

  • Polymorphism: The 3,5-isomer may crystallize in a different space group or even exhibit polymorphism, where different crystal structures can be obtained under varying crystallization conditions.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical considerations for determining and understanding the crystal structure of this compound. By using detailed experimental data from the closely related 3,4-isomer, we have illustrated the fundamental principles of molecular conformation and supramolecular assembly driven by strong hydrogen bonding and π-stacking. The provided protocols for synthesis, crystallization, and analysis serve as a validated starting point for researchers.

The definitive determination of the this compound crystal structure through single-crystal X-ray diffraction is a critical next step. This experimental data would not only confirm the predicted interactions but also provide invaluable information for computational modeling and the rational design of new pharmaceutical cocrystals and materials with tailored solid-state properties.

References

  • Jotani, M. M., & Vora, J. J. (2014). 3,4-Difluoro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(5), o519. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • PubChemLite. (n.d.). This compound (C7H4F2O3). [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). California State University, Los Angeles. [Link]

  • León, I., et al. (2021). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Molecules, 26(11), 3247. [Link]

Sources

A Technical Guide to the Safe Handling of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

1.0 Foundational Overview: Chemical Identity and Hazard Profile

3,5-Difluoro-2-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid increasingly utilized as a versatile intermediate in pharmaceutical synthesis and materials science.[1] Its unique electronic properties, imparted by the two fluorine atoms and a hydroxyl group on the benzoic acid framework, make it a valuable building block.[1] However, these same properties necessitate a rigorous and informed approach to its handling to ensure laboratory safety and experimental integrity.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles and data from authoritative sources.

1.1 Physicochemical and Identification Data

A precise understanding of a compound's physical properties is the bedrock of safe laboratory practice. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 84376-20-5[2]
Molecular Formula C₇H₄F₂O₃[3]
Molecular Weight 174.10 g/mol [3]
Appearance Solid[3]
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[3]

1.2 GHS Classification and Toxicological Insights

According to the Globally Harmonized System (GHS), this compound is classified with significant health hazards that demand stringent control measures. The primary hazards are summarized in the table below.

GHS ClassificationHazard StatementSignal WordPictogramSource
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDangerтоксичный[3]
Skin Irritation (Category 2)H315: Causes skin irritationWarningвосклицательный знак[2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningвосклицательный знак[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningвосклицательный знак[2]

The presence of two electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[4][5] This heightened acidity contributes to its irritant properties. From a toxicological standpoint, the primary risks are acute oral toxicity and severe irritation to the skin, eyes, and respiratory system upon contact with the solid dust or aerosols.[2][3] All handling procedures must be designed to mitigate these risks.

2.0 The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety moves beyond simple reliance on personal protective equipment (PPE). The "Hierarchy of Controls" is a fundamental risk management model that prioritizes strategies to eliminate or minimize hazards. This approach must be applied when working with this compound.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the compound is required. Substitution Substitution Investigate less hazardous analogues if possible. Elimination->I1 Engineering Engineering Controls Certified chemical fume hood, ventilated enclosure. Substitution->I2 Administrative Administrative Controls SOPs, designated work areas, user training. Engineering->I3 PPE Personal Protective Equipment (Least Effective) Lab coat, nitrile gloves, safety goggles/face shield. Administrative->I4 I1->Substitution I2->Engineering I3->Administrative I4->PPE

Caption: Hierarchy of Controls applied to this compound.

For this specific compound, the most critical controls are Engineering (i.e., consistent use of a fume hood) and Administrative (adherence to this Standard Operating Procedure).

3.0 Standard Operating Procedure (SOP) for Safe Handling

This section details the mandatory, step-by-step protocol for handling this compound, from initial container retrieval to final solution preparation.

3.1 Required Engineering Controls

  • Primary Containment: All manipulations involving the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[6][7]

  • Ventilation: General laboratory ventilation must be adequate to handle fugitive emissions.

3.2 Personal Protective Equipment (PPE) Proper selection and use of PPE is the final barrier against exposure.[8]

  • Eye Protection: Chemical splash goggles are the minimum requirement.[8] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[8]

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory. Given the compound's skin irritant classification, double-gloving is recommended, especially for extended procedures.[2][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure street clothes are fully covered.

SafeHandlingWorkflow start Start prep Step 1: Preparation - Verify fume hood certification - Don required PPE (Goggles, Lab Coat, Gloves) - Prepare all necessary equipment start->prep Begin Protocol weigh Step 2: Weighing - Perform inside fume hood or ventilated enclosure - Use anti-static weigh boat - Close primary container immediately prep->weigh Enter Hood transfer Step 3: Transfer & Solubilization - Add solvent to the receiving flask first - Slowly add the weighed solid to the solvent with stirring - Rinse weigh boat with solvent to ensure quantitative transfer weigh->transfer Transfer Solid cleanup Step 4: Decontamination - Wipe down all surfaces with 70% ethanol - Dispose of all contaminated consumables in designated solid waste container transfer->cleanup Post-Handling end End cleanup->end Complete EmergencyResponse cluster_exposure Exposure First Aid exposure Exposure Occurs skin Skin Contact - Immediately flush with water for 15+ minutes - Remove contaminated clothing exposure->skin eye Eye Contact - Immediately flush with water for 15+ minutes - Hold eyelids open - Remove contact lenses if possible exposure->eye inhalation Inhalation - Move to fresh air immediately exposure->inhalation medical Seek Immediate Medical Attention (For ALL exposure routes) skin->medical eye->medical inhalation->medical

Caption: First response protocol for personal exposure incidents.

5.1 Spill Response

  • Small Spill (Solid):

    • Alert personnel in the immediate area and restrict access. [8] 2. Wearing appropriate PPE, gently sweep up the material to avoid raising dust.

    • Place the material into a sealed, labeled container for hazardous waste disposal. [8] 4. Decontaminate the area with a suitable cleaning agent and wipe dry.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team. [8] 3. Prevent entry into the affected area.

6.0 Waste Disposal

All waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, wipes), must be disposed of as hazardous chemical waste. [2]* Collect in a clearly labeled, sealed, and compatible waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. [2]

References

  • This compound Safety Information. Sigma-Aldrich.

  • Safety and handling of fluorinated organic compounds. Benchchem.

  • This compound Safety Data Sheet. Synquest Labs.

  • This compound Product Information. Smolecule.

  • Safety Data Sheet for 2-hydroxy-3,5-dinitrobenzoic acid. Sigma-Aldrich.

  • Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid. Thermo Fisher Scientific.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • 3,5-Difluoro-4-hydroxybenzoic acid Compound Summary. PubChem, National Library of Medicine.

  • Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid. TCI Chemicals.

  • Substituent Effects on Acidity. Chemistry LibreTexts.

  • Substituted Benzoic Acids. Chemistry LibreTexts.

  • Safety Data Sheet for 3-Hydroxybenzoic acid. Sigma-Aldrich.

Sources

The Strategic Influence of Fluorine in 3,5-Difluoro-2-hydroxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 3,5-Difluoro-2-hydroxybenzoic acid, a fluorinated analogue of salicylic acid, serves as a compelling case study in the nuanced role of fluorine in directing chemical reactivity and enhancing molecular function. This guide provides a detailed exploration of how the two fluorine atoms at the C3 and C5 positions fundamentally alter the electronic landscape, acidity, and reaction dynamics of the 2-hydroxybenzoic acid scaffold. We will delve into the interplay of inductive and resonance effects, the impact on acidity and hydrogen bonding, and the consequential effects on key synthetic transformations such as electrophilic aromatic substitution, esterification, and amidation. This document serves as a technical resource for scientists leveraging this versatile building block in drug discovery and materials science, offering insights into its reactivity and practical, field-proven experimental protocols.

Introduction: Beyond a Simple Halogen Substitution

This compound (Molecular Formula: C₇H₄F₂O₃, Molecular Weight: 174.10 g/mol ) is more than just a halogenated derivative of salicylic acid.[1] The introduction of two fluorine atoms onto the aromatic ring creates a molecule with a unique and highly influential electronic and steric profile.[2] Fluorine's high electronegativity and relatively small van der Waals radius allow it to exert profound effects on a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets without introducing significant steric bulk.[3][4][5]

This guide will dissect the multifaceted role of these fluorine substituents, moving from fundamental electronic principles to their practical implications in synthetic chemistry and drug design. Understanding these principles is critical for predicting and controlling the outcomes of reactions involving this scaffold, which is a key intermediate in the synthesis of pharmaceuticals like novel quinolone antibiotics and potential anti-inflammatory agents.[2][6][7]

The Duality of Fluorine's Electronic Influence

The reactivity of the aromatic ring in this compound is governed by a delicate balance of competing electronic effects from its three substituents: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the two fluorine (-F) atoms.

Inductive vs. Resonance Effects

Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (–I effect) through the sigma (σ) bond framework. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and making the ring electron-deficient. In this compound, the two fluorine atoms significantly amplify this deactivating effect.

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system, resulting in a mesomeric or resonance electron-donating effect (+M effect). This resonance effect increases electron density at the ortho and para positions relative to the fluorine atoms. However, for fluorine, the inductive effect is generally considered to dominate over its resonance effect in influencing overall ring reactivity towards electrophiles.[8][9]

The interplay of these effects is crucial. While the strong inductive withdrawal deactivates the ring towards electrophilic attack overall, the resonance donation still directs incoming electrophiles to specific positions.

Impact on Acidity (pKa)

The powerful electron-withdrawing nature of the two fluorine atoms has a pronounced effect on the acidity of both the carboxylic acid and the phenolic hydroxyl groups.

  • Carboxylic Acid Acidity: The fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn stabilizes the carboxylate anion (-COO⁻) formed upon deprotonation. This stabilization of the conjugate base leads to a significant increase in the acidity of the carboxylic acid group. Consequently, this compound is a stronger acid than its non-fluorinated parent, salicylic acid (2-hydroxybenzoic acid), which has a pKa of approximately 2.97.[10][11]

  • Phenolic Hydroxyl Acidity: Similarly, the acidity of the phenolic hydroxyl group is also increased. The fluorine atoms help to stabilize the phenoxide ion that forms upon deprotonation, making the proton more readily abstracted.

This enhanced acidity is a critical feature, influencing not only reaction conditions (e.g., requiring milder bases for deprotonation) but also the molecule's interaction with biological targets, where proton transfer is often a key step in binding.

Compound Key Substituents Effect on Carboxylic Acid Acidity Approximate pKa
Benzoic Acid-HBaseline4.20
2-Hydroxybenzoic Acid-OH (ortho)Increased acidity due to intramolecular H-bonding stabilizing the conjugate base.2.97[10][11]
This compound -F (meta to COOH)Significantly increased acidity due to strong inductive electron withdrawal.< 2.97

Directing Effects in Chemical Synthesis

The substituents on the benzene ring dictate the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS)

In this compound, the directing effects of the three substituents must be considered in concert:

  • -OH (Hydroxyl) Group: A powerful activating, ortho, para-director.

  • -COOH (Carboxylic Acid) Group: A deactivating, meta-director.

  • -F (Fluoro) Groups: Deactivating overall, but ortho, para-directors.

The positions available for substitution are C4 and C6.

  • Position C4: This position is para to the strongly activating -OH group and ortho to the -F at C5. It is meta to the deactivating -COOH group and the -F at C3.

  • Position C6: This position is ortho to the strongly activating -OH group and ortho to the -F at C5. It is also ortho to the deactivating -COOH group.

The powerful activating and directing effect of the hydroxyl group is expected to be the dominant influence. Therefore, electrophilic substitution is strongly directed to the C4 position , which is para to the hydroxyl group. The C6 position is sterically hindered by the adjacent carboxylic acid group and electronically disfavored by being ortho to the deactivating -COOH group.

G cluster_0 Directing Effects in EAS Molecule This compound OH -OH (Activating, o,p-director) C4 Position C4 (Favored) OH->C4 para (strong activation) C6 Position C6 (Disfavored) OH->C6 ortho (strong activation) COOH -COOH (Deactivating, m-director) COOH->C4 meta (favorable) COOH->C6 ortho (unfavorable) F -F (Deactivating, o,p-director) F->C4 ortho

Figure 1: A logical diagram illustrating the concerted directing effects of the substituents on the aromatic ring towards an incoming electrophile (E+).

Reactions at the Carboxylic Acid Group

The fluorine atoms also influence reactions at the carboxylic acid moiety. The strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates reactions such as esterification and amide bond formation.

Experimental Protocols and Methodologies

The following protocols are provided as robust starting points for common transformations involving this compound. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is a frequent transformation in drug discovery. The use of carbodiimide coupling agents like EDC is standard, but the enhanced acidity and electrophilicity of the fluorinated acid ensure efficient reaction. HOBt is included to suppress racemization and prevent the formation of unwanted by-products.[9][12][13]

Objective: To synthesize an N-aryl or N-alkyl amide from this compound.

Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M).

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated acid intermediate and the coupling agent. HOBt forms a more stable, reactive ester with the acid, improving yields.[13]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the solution, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt that is often present with amine starting materials and the HOBt, ensuring the amine is in its free, nucleophilic form.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

    • Causality: Cooling the reaction mixture controls the rate of formation of the highly reactive O-acylisourea intermediate, minimizing side reactions. EDC is a water-soluble carbodiimide, simplifying the subsequent work-up as the urea byproduct can be removed with aqueous washes.[9]

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate).

G cluster_workflow Amide Coupling Workflow Start Dissolve Acid, HOBt, Amine, DIPEA in Anhydrous DCM/DMF Cool Cool to 0 °C Start->Cool Add_EDC Add EDC Portion-wise Cool->Add_EDC React Stir at RT 12-24h Add_EDC->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Amide Purify->Product

Figure 2: Experimental workflow for EDC/HOBt mediated amide synthesis.

Protocol 2: Fischer Esterification

Esterification is a fundamental reaction often used to protect the carboxylic acid or to modulate solubility and cell permeability in drug candidates. The enhanced electrophilicity of the carbonyl carbon in this compound allows this acid-catalyzed reaction to proceed efficiently.

Objective: To synthesize the methyl ester of this compound.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in methanol (used in large excess as the solvent), cautiously add concentrated sulfuric acid (0.1-0.2 equiv) as a catalyst.

    • Causality: Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing the yield (Le Châtelier's principle). Sulfuric acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.[3][14]

  • Heating: Heat the mixture to reflux (approx. 65 °C for methanol) for 2-4 hours.

    • Causality: The reaction is reversible and requires thermal energy to overcome the activation barrier.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting acid and the appearance of the more nonpolar ester product.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution until gas evolution ceases, and finally with brine.

    • Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. The product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Data Presentation: Spectroscopic Signature

Accurate characterization is essential for confirming the structure and purity of this compound and its derivatives. The fluorine atoms provide a unique and powerful handle for analysis by ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from analogous compounds, the following spectral features are expected.[2][15][16]

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity & Coupling Notes
¹H NMR
-COOH11.0 - 13.0Broad singlet (s)Chemical shift is concentration and solvent dependent. Proton is acidic and readily exchanges.
-OH9.0 - 11.0Broad singlet (s)Chemical shift is variable and depends on hydrogen bonding.
Ar-H (C4)7.20 - 7.40Triplet of doublets (td)Coupled to the two meta fluorine atoms and the ortho proton at C6.
Ar-H (C6)6.90 - 7.10Doublet of doublets (dd)Coupled to the ortho fluorine atom at C5 and the meta proton at C4.
¹⁹F NMR -110 to -130MultipletThe two fluorine atoms are chemically non-equivalent and will show complex coupling to each other and to the aromatic protons. The exact shift is highly sensitive to the electronic environment.[4][17][18]
¹³C NMR
-COOH165 - 170Singlet (s)
C-F155 - 165Doublet (d, large ¹JCF)The C-F carbons will appear as doublets due to one-bond coupling to fluorine.
C-OH150 - 160Triplet (t, small ²JCF)May show coupling to both fluorine atoms.
Ar-C110 - 130VariousAromatic carbons will show complex splitting patterns due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF).
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[19][20]

Wavenumber (cm⁻¹) Vibration Appearance
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, characteristic band due to hydrogen bonding.
~3200O-H stretch (Phenol)Broad peak, may be superimposed on the carboxylic acid O-H stretch.
~1700C=O stretch (Carboxylic Acid)Strong, sharp absorption.
1600 - 1450C=C stretch (Aromatic)Multiple sharp bands of variable intensity.
~1300C-F stretchStrong absorption.
~1250C-O stretchStrong absorption.

Conclusion: A Strategically Fluorinated Scaffold

The two fluorine atoms in this compound are not passive substituents; they are active directors of the molecule's chemical personality. Through a powerful combination of inductive electron withdrawal and subtle resonance donation, they enhance the acidity of the hydroxyl and carboxyl groups, increase the electrophilicity of the carbonyl carbon, and precisely control the regioselectivity of electrophilic aromatic substitution. This predictable and potent influence makes this compound a highly valuable and versatile building block. For the medicinal chemist, it offers a pre-organized scaffold with enhanced acidity and defined points for synthetic elaboration. For the organic chemist, it presents a clear case study in the strategic use of fluorine to manipulate electronic effects and achieve desired reactivity. A thorough understanding of the principles outlined in this guide is paramount for any researcher aiming to exploit the full synthetic potential of this important intermediate.

References

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A Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of 3,5-difluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of antimicrobial agents and other pharmaceuticals.[1][2] We will dissect the complex interplay of the activating and deactivating substituents that define the substrate's reactivity and regioselectivity. This document offers a framework for predicting reaction outcomes and provides validated protocols for key transformations, intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

The Electronic Landscape: Deconstructing Substituent Effects

The reactivity of an aromatic ring in electrophilic substitution is governed by the electronic nature of its substituents.[3][4] this compound presents a compelling case study due to its array of functional groups with competing electronic effects.

  • The Hydroxyl Group (-OH): Positioned at C2, the hydroxyl group is a powerful activating group and an ortho, para-director.[5][6] It donates electron density to the ring via a strong resonance effect (+M), significantly stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack. This effect is most pronounced at the positions ortho (C1, C3) and para (C5) to itself.

  • The Carboxylic Acid Group (-COOH): Located at C1, the carboxylic acid is a deactivating group and a meta-director.[5][7] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic.[4]

  • The Fluorine Atoms (-F): At positions C3 and C5, the fluorine atoms exhibit a dual nature. Due to their high electronegativity, they are strongly deactivating through the inductive effect (-I).[6][8] However, like other halogens, they possess lone pairs that can be donated to the ring via resonance (+M), making them ortho, para-directors.[8][9] In the case of fluorine, the inductive deactivation generally outweighs the resonance donation, leading to a net deactivating effect on the ring's overall reactivity.[6][9]

Predicting Regioselectivity: A Consensus of Directing Effects

The ultimate site of electrophilic attack is determined by the synergistic and antagonistic interactions of these groups. The most powerful activating group typically dictates the regiochemical outcome.

  • -OH Director (at C2): Strongly directs to C1 (blocked), C3 (blocked), and C6 .

  • -F Director (at C3): Directs to C2 (blocked) and C4.

  • -F Director (at C5): Directs to C4 and C6 .

  • -COOH Director (at C1): Directs meta to C3 (blocked) and C5 (blocked).

The hydroxyl group's powerful activating effect, combined with the reinforcing para-directing effect of the fluorine atom at C5, overwhelmingly favors electrophilic attack at the C6 position . This position is the most electron-rich and sterically accessible site on the ring.

Caption: Directing effects on this compound.

The Core Mechanism and Intermediate Stability

Electrophilic aromatic substitution proceeds via a canonical two-step mechanism: the rate-determining formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by a rapid deprotonation to restore aromaticity.[3][10][11]

Caption: The two-step mechanism of electrophilic aromatic substitution.

The stability of the sigma complex is the paramount factor controlling both reaction rate and regioselectivity. For this compound, attack at C6 generates a sigma complex where one of the key resonance structures places the positive charge on C2, directly adjacent to the electron-donating hydroxyl group. This allows the oxygen's lone pairs to directly stabilize the carbocation through resonance, a highly favorable interaction that significantly lowers the activation energy for this pathway. Attack at other positions, such as C4, does not benefit from this direct stabilization by the most powerful activating group.

Key Transformations and Experimental Protocols

While the ring is deactivated overall compared to phenol, it remains amenable to several important EAS reactions, provided that appropriate conditions are employed.

Nitration

Nitration is a foundational EAS reaction and is often a key step in the synthesis of complex molecules.[12] The synthesis of certain antimicrobial drugs explicitly involves the nitration of this compound.[1] Due to the deactivating effects of the fluorine and carboxyl groups, forcing conditions are typically required, analogous to the nitration of similar deactivated benzoic acids.[2]

Protocol: Nitration of this compound

  • Objective: To synthesize 3,5-difluoro-6-nitro-2-hydroxybenzoic acid.

  • Principle: The powerful nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[13] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, ~5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add solid this compound (1.0 eq) to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 70%, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 98%, ~2 eq) in a separate flask, pre-cooled in an ice bath. Add this "mixed acid" dropwise to the solution of the benzoic acid over 30-60 minutes, maintaining the internal reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction is sluggish, the temperature may be cautiously allowed to rise to room temperature.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~10-20 times the volume of the acid used). This will precipitate the solid product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool H₂SO₄ to 0-5 °C B Dissolve Substrate A->B D Add Mixed Acid Dropwise (0-10 °C) B->D C Prepare Mixed Acid (HNO₃ + H₂SO₄) C->D E Stir & Monitor (TLC/HPLC) D->E F Quench on Ice E->F G Vacuum Filtration F->G H Wash with H₂O G->H I Dry & Recrystallize H->I

Caption: Experimental workflow for the nitration of the title compound.

Halogenation

Halogenation (bromination or chlorination) would also be expected to occur at the C6 position. Due to the deactivated nature of the ring, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is essential to polarize the halogen molecule and generate a sufficiently powerful electrophile.[13]

ReactionReagentsExpected Product
Chlorination Cl₂, AlCl₃6-chloro-3,5-difluoro-2-hydroxybenzoic acid
Bromination Br₂, FeBr₃6-bromo-3,5-difluoro-2-hydroxybenzoic acid

Table 1: Reagents for Halogenation Reactions.

Friedel-Crafts Alkylation and Acylation: A Cautionary Note

Friedel-Crafts reactions are generally incompatible with aromatic rings bearing strongly deactivating groups.[4][14][15] Furthermore, the presence of a hydroxyl group on the ring is highly problematic. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the hydroxyl oxygen, forming a complex.[14][16] This coordination adds a formal positive charge to the oxygen, transforming the strongly activating -OH group into a powerful deactivating group, effectively shutting down any further reaction. Therefore, standard Friedel-Crafts alkylation and acylation reactions are not viable methodologies for this substrate.

Conclusion and Outlook

The electrophilic aromatic substitution of this compound is a textbook example of substituent-directed synthesis. A thorough analysis of the competing electronic effects allows for a confident prediction of regioselectivity, with the C6 position being the clear site of electrophilic attack. This is primarily dictated by the powerful activating and ortho, para-directing nature of the C2 hydroxyl group. While the cumulative deactivating effects of the fluorine and carboxyl substituents necessitate more forcing conditions than those used for simple activated benzenes, standard EAS reactions like nitration and halogenation are feasible and synthetically useful. Conversely, the inherent chemical properties of the substrate preclude the use of classic Friedel-Crafts reactions. This guide provides the foundational principles and practical starting points for chemists seeking to functionalize this valuable pharmaceutical intermediate.

References

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An In-Depth Technical Guide to the Acidity of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the acidity of 3,5-Difluoro-2-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We dissect the intricate interplay of electronic and structural factors that govern its proton dissociation constant (pKa). This document explores the theoretical underpinnings of its acidity, contrasting it with parent compounds like benzoic and salicylic acid. A rigorous, field-proven protocol for the experimental determination of its pKa via potentiometric titration is detailed, emphasizing the principles of a self-validating system, from sample authentication to data analysis. This guide serves as a technical resource, bridging theoretical organic chemistry with practical, high-fidelity experimental execution for professionals in drug development and chemical research.

Introduction: The Critical Role of Acidity in Drug Design

The acidity, quantified by the pKa value, is a cornerstone physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ionization state of a drug molecule is critical for its interaction with biological targets, such as enzymes and receptors. This compound, a substituted salicylic acid, serves as a valuable scaffold and intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Understanding and accurately measuring its acidity is therefore not an academic exercise, but a prerequisite for predicting its behavior in physiological systems and for designing molecules with optimal pharmacokinetic and pharmacodynamic properties.

Theoretical Framework: Deconstructing Acidity

The acidity of this compound is a result of a fascinating interplay between intramolecular hydrogen bonding and the powerful inductive effects of its substituents. To appreciate this, we must first consider the baseline acidity of its parent structures.

The Foundational Structures: Benzoic and Salicylic Acid

Benzoic acid serves as the fundamental benchmark, with a pKa of approximately 4.2.[2] The introduction of a hydroxyl group at the ortho-position, creating salicylic acid, dramatically increases acidity, lowering the pKa to 2.97.[3][4] This significant increase in acidity is attributed to the stabilization of the resulting carboxylate anion (salicylate) through a strong intramolecular hydrogen bond with the adjacent hydroxyl group.[5][6] This chelation effect delocalizes the negative charge on the carboxylate, making the conjugate base more stable and, consequently, the parent acid stronger.[7][8]

The Inductive Effect of Fluorine

Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I effect).[9] When attached to a benzene ring, fluorine atoms pull electron density away from the carboxylic acid group. This effect stabilizes the carboxylate anion by dispersing its negative charge, which in turn increases the acidity of the parent molecule.[9] The magnitude of this effect is dependent on the number and position of the fluorine substituents.[10]

A Synthesis of Effects in this compound

In this compound, these two powerful acid-enhancing features are combined:

  • Intramolecular Hydrogen Bonding: Like salicylic acid, the ortho-hydroxyl group is positioned to form a stabilizing hydrogen bond with the carboxylate anion upon deprotonation.[11]

  • Dual Inductive Effects: Two fluorine atoms at the meta- and para-positions relative to the carboxyl group exert a strong, cumulative electron-withdrawing effect, further stabilizing the conjugate base.

These combined effects synergize to make this compound a significantly stronger acid than both benzoic acid and salicylic acid.

Diagram 1: Key Electronic Effects

G cluster_molecule This compound cluster_effects Electronic Influences on Acidity cluster_outcome Result mol Molecule Structure I_Effect Inductive Effect (-I) mol->I_Effect 2x Fluorine atoms H_Bond Intramolecular H-Bonding mol->H_Bond ortho-Hydroxyl group Stabilization Anion Stabilization I_Effect->Stabilization H_Bond->Stabilization Acidity Increased Acidity (Lower pKa) Stabilization->Acidity G start Start: Pure Analyte (>98%) prep Prepare ~1-5mM Solution (Adjust Ionic Strength) start->prep titrate Potentiometric Titration (Titrate with 0.1M NaOH) prep->titrate calibrate Calibrate pH Meter (3-Point Calibration) calibrate->titrate plot Plot pH vs. Volume titrate->plot analyze Analyze Curve: 1. Find Equivalence Point (Vₑ) 2. Find Half-Equivalence (V₁/₂) plot->analyze pka Determine pKa (pH at V₁/₂) analyze->pka end End: Report Mean pKa ± SD (from n≥3 replicates) pka->end

Sources

commercial availability of 3,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid: Commercial Availability, Synthesis, and Applications

Introduction

This compound, also known as 3,5-Difluorosalicylic acid, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms on the salicylic acid scaffold, make it a valuable building block for the synthesis of complex molecules.[3] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in derivative compounds, making it a sought-after intermediate in drug discovery.[4]

This guide provides a comprehensive overview of this compound, focusing on its commercial availability, synthetic methodologies, key applications, and essential safety and handling protocols for researchers and drug development professionals.

Chemical Identity:

  • CAS Number: 84376-20-5[1][3]

  • Molecular Formula: C₇H₄F₂O₃[3]

  • Molecular Weight: 174.10 g/mol [1][3]

  • IUPAC Name: this compound[3]

  • SMILES: C1=C(C=C(C(=C1C(=O)O)O)F)F[3]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, though researchers should always verify the certificate of analysis (COA) for their specific application.

SupplierProduct Name/SynonymPurityNotes
Sigma-Aldrich (Merck) This compoundNot specified; sold "as-is" for early discovery research. Buyer assumes responsibility for confirming purity.Part of the AldrichCPR collection.
Thermo Scientific Chemicals 3,5-Difluorosalicylic acid98+%Available through distributors like Fisher Scientific.[2]
Sunway Pharm Ltd This compound97%Available in various quantities (e.g., 1g, 5g).[1]
Smolecule This compoundNot specifiedResearch chemical supplier.[3]
CookeChem 3,5-Difluoro-2-hydroxybenzoicacid98%Provides CAS and MDL numbers for easy identification.[5]
Synquest Labs This compoundNot specifiedProvides a detailed Safety Data Sheet (SDS).[6]

Synthetic Methodologies

While commercially available, understanding the synthesis of this compound is crucial for process development and cost analysis. The primary routes involve nucleophilic aromatic substitution on highly fluorinated precursors.

One of the most efficient methods is the regio-selective hydroxysubstitution of 2,3,5-trifluorobenzoic acid.[3] This approach leverages the activating effect of the carboxylic acid and fluorine substituents to direct the incoming hydroxide nucleophile to the desired position, often resulting in high yields.[3]

G start 2,3,5-Trifluorobenzoic Acid product This compound start->product Regio-selective Hydroxysubstitution reagent Base (e.g., NaOH) in Solvent (e.g., DMSO) reagent->product

Synthetic pathway via hydroxysubstitution.
Experimental Protocol: Synthesis from 2,3,5-Trifluorobenzoic Acid

This protocol is an illustrative example based on established methods for similar transformations.[3][7]

  • Reaction Setup: To a dry, four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3,5-trifluorobenzoic acid (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Addition of Base: Add a strong base, such as sodium hydroxide (NaOH) (2-2.5 equivalents), to the solution.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice water. Acidify the solution to a pH of 2-3 using a strong acid like concentrated hydrochloric acid (HCl). This will precipitate the product.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove residual salts and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

  • Drying: Dry the purified solid under reduced pressure at 60°C to yield this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a versatile intermediate in several fields.

  • Pharmaceutical Synthesis: It is a key building block for antimicrobial agents, particularly in the synthesis of 3-quinolinecarboxylic acid drugs.[3] The difluoro-hydroxyphenyl moiety can be incorporated to modulate the pharmacological properties of the final active pharmaceutical ingredient (API).

  • Anti-inflammatory Agents: The compound itself has been investigated for its biological activity, including potential anti-inflammatory properties.[3] It can serve as a scaffold for developing novel drugs that target enzymes involved in inflammatory pathways.[3]

  • Agricultural Chemicals: Its biochemical activity makes it a candidate for the development of new herbicides and pesticides.[3]

  • Material Science: The compound's properties may be leveraged in the creation of novel materials with specific chemical and physical characteristics.[3]

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is critical for its application in research and manufacturing. A standard quality control workflow involves spectroscopic analysis and chromatography.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC RP-HPLC (e.g., C18 column, UV detection) MS Mass Spectrometry (Verify M.W. 174.10) IR IR Spectroscopy (Verify functional groups) IR->HPLC Result Purity ≥ 98%? HPLC->Result Pass Pass QC Result->Pass Yes Fail Fail QC (Requires Purification) Result->Fail No Start Incoming Material Start->NMR Start->MS Start->IR

Workflow for Quality Control Analysis.
Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for determining purity. A typical setup would involve a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, with UV detection around 280 nm.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Classification: The compound is classified as an acute oral toxicant (Category 3) and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

    • GHS Pictogram: GHS06 (Skull and Crossbones)

    • Signal Word: Danger

    • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid breathing dust.[6] Wash hands and any exposed skin thoroughly after handling.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][6]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for scientific research, particularly in the fields of drug discovery and materials science. Its unique fluorinated structure provides a powerful tool for chemists to design novel molecules with enhanced properties. A thorough understanding of its availability, synthesis, and proper handling procedures enables researchers to effectively and safely incorporate this versatile building block into their development pipelines.

References

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Techedu USA. [Link]

  • Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

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3,5-Difluoro-2-hydroxybenzoic acid synonyms and trade names

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Difluoro-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Abstract

This compound, also known by its common synonym 3,5-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The strategic placement of two fluorine atoms on the salicylic acid scaffold imparts unique physicochemical properties that enhance its utility as a versatile building block for complex molecules. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis methodologies with mechanistic insights, and key applications. It is intended for researchers, synthetic chemists, and drug development scientists who require a detailed understanding of this compound for use as a key intermediate and molecular scaffold.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for regulatory compliance, procurement, and scientific communication. This compound is systematically named according to IUPAC standards, but is also known by several synonyms in commercial and literature contexts.

IdentifierValueCitation
IUPAC Name This compound[1]
Common Synonym 3,5-Difluorosalicylic acid[1]
CAS Number 84376-20-5[1]
Molecular Formula C₇H₄F₂O₃[1]
Molecular Weight 174.10 g/mol [1]
SMILES OC(=O)c1cc(F)cc(F)c1O[1]
InChI InChI=1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)[1]
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[1]

Physicochemical Properties

The introduction of fluorine atoms onto the aromatic ring significantly modifies the electronic properties, acidity, lipophilicity, and metabolic stability of the parent molecule, salicylic acid. These modifications are crucial for its function in subsequent synthetic applications.

PropertyValueCitation
Appearance White solid / powder[2]
Melting Point 189 °C[1]
Molecular Weight 174.10 g/mol [1]

Expert Insight: The two electron-withdrawing fluorine atoms increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This enhanced acidity can be a critical factor in its reactivity and its binding affinity in biological systems. Furthermore, fluorine substitution typically increases lipophilicity, which can improve membrane permeability—a desirable trait in drug candidates.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A prevalent and efficient method is the regioselective nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated precursor.

Strategic Synthesis Route: Regioselective Hydroxysubstitution

One of the most direct methods for synthesizing fluorosalicylic acid derivatives involves the regioselective hydroxysubstitution of polyfluorinated benzoic acids.[3] For instance, a similar compound, 4-fluorosalicylic acid, is readily prepared from 2,4-difluorobenzoic acid.[4] This strategy leverages the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing fluorine and carboxylic acid groups. The ortho- and para-positions to these groups are particularly activated.

Detailed Experimental Protocol: Synthesis via Hydroxysubstitution

This protocol describes a representative lab-scale synthesis adapted from established procedures for analogous compounds.[4] The starting material for this specific isomer would logically be 2,3,5-trifluorobenzoic acid.

Objective: To synthesize this compound via regioselective nucleophilic aromatic substitution.

Materials:

  • 2,3,5-Trifluorobenzoic acid

  • Sodium Hydroxide (NaOH), pellets

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3,5-trifluorobenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to dissolve the starting material. Subsequently, add powdered sodium hydroxide (2-2.5 equivalents) portion-wise.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing a large volume of ice water with stirring.

  • Acidification and Precipitation: Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated HCl. A solid precipitate of the crude product should form. Continue stirring in an ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.

Causality and Experimental Choices:

  • DMSO as Solvent: DMSO is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the sodium cation but poorly solvates the hydroxide nucleophile, thereby increasing its nucleophilicity.

  • High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the strong aromatic C-F bond.

  • Regioselectivity: The hydroxyl group preferentially displaces the fluorine atom at the C2 position. This is because the negative charge of the Meisenheimer complex intermediate is stabilized by resonance involving both the adjacent carboxylic acid group and the fluorine atom at the C5 position.

  • Acidic Work-up: The product exists as its sodium salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and phenoxide groups, causing the neutral, less water-soluble acid to precipitate.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3,5-Trifluorobenzoic Acid + NaOH in DMSO Reaction Heat to 130°C (SNAr Reaction) Start->Reaction Intermediate Intermediate Sodium Salt (in solution) Reaction->Intermediate Workup 1. Cool to RT 2. Quench in Ice Water Intermediate->Workup Acidify Acidify with HCl (pH 2-3) Workup->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Vacuum Filtration & Wash with Water Precipitate->Filter Final Pure this compound Filter->Final

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex and biologically active molecules.

Core Scaffold in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5] this compound serves as an excellent starting point for such modifications. The fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of nearby functional groups, which influences drug-receptor interactions and pharmacokinetic profiles.[5]

Intermediate for Quinolone Antimicrobials

This compound is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[1] The general structure of these drugs often requires a substituted aromatic acid core, and derivatives like this compound are used to build the complex heterocyclic systems responsible for their antibacterial activity.[6] A multi-step process involving nitration, reduction, diazotization, and hydrolysis is a common sequence to create the necessary precursors for these antibiotics.[6][7]

Potential as an Anti-inflammatory Agent

As a derivative of salicylic acid, this molecule and its downstream products are investigated for anti-inflammatory properties.[1] The mechanism of action for salicylates is complex and not solely reliant on the inhibition of cyclooxygenase (COX) enzymes.[8] Research on related fluorinated salicylates suggests that they can act as potent inhibitors of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammatory responses.[9] The unique electronic and steric properties conferred by the difluoro substitution pattern make it a valuable scaffold for developing novel and potentially more selective anti-inflammatory drugs.[10]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.

  • Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3), and causes skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and chemical synthesis. Its distinct physicochemical properties, imparted by the difluoro substitution on the salicylic acid framework, make it an attractive scaffold for the development of novel antimicrobial and anti-inflammatory agents. Understanding its synthesis, reactivity, and applications is crucial for scientists and researchers aiming to leverage the unique advantages of fluorination in modern drug discovery.

References

  • De Cabo, R., et al. (2003). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British Journal of Pharmacology, 138(6), 1141–1150. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorination: How 4-Trifluoromethylsalicylic Acid Drives Pharmaceutical Advancements. Retrieved from [Link]

  • Umezu, K., Tabuchi, F., & Kimura, Y. (2003). Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives: Facile synthesis of fluorosalicylic acid derivatives. ChemInform, 34(32). Available at: [Link]

  • Zhou, W. Y., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(1), 22-25. Available at: [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: 3,5-Difluoro-2-hydroxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] 3,5-Difluoro-2-hydroxybenzoic acid (also known as 3,5-difluorosalicylic acid) has emerged as a critical building block in this domain. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and two fluorine substituents on an aromatic ring, makes it a versatile and highly valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[1][3]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth profile of this compound, detailed protocols for its synthesis and subsequent use, and essential guidelines for its analysis and safe handling. The causality behind experimental choices is explained to empower users not just to replicate, but to understand and adapt these methodologies.

Compound Profile and Physicochemical Properties

This compound is an aromatic compound whose structure is foundational for its reactivity and utility in organic synthesis.[3] Its key properties are summarized below.

PropertyValueSource
CAS Number 84376-20-5[3][4]
Molecular Formula C₇H₄F₂O₃[3][5]
Molecular Weight 174.10 g/mol [3][5]
Appearance Solid[5]
InChI Key GZPCNALAXFNOBT-UHFFFAOYSA-N[5]
SMILES String OC(C1=CC(F)=CC(F)=C1O)=O[5]
Synonyms 3,5-Difluorosalicylic acid[4]

Protocol I: Synthesis of this compound

A robust and high-yield synthesis of this compound can be achieved through the regio-selective hydroxysubstitution of a more heavily fluorinated precursor, such as 2,3,5-Trifluorobenzoic Acid.[3] This method is advantageous due to its efficiency and selectivity.

Causality: The rationale for this pathway lies in the targeted nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring towards nucleophilic attack. The hydroxyl group selectively displaces the fluorine atom at the C2 position due to electronic and steric factors, leading to the desired product in high yield.

G start Start: 2,3,5-Trifluorobenzoic Acid reagents Reagents: - Sodium Hydroxide (NaOH) - Solvent (e.g., DMSO) start->reagents reaction Regio-selective Hydroxysubstitution (SNAr) reagents->reaction workup Acidic Work-up (e.g., HCl) reaction->workup Reaction Quench & Precipitation product Product: this compound workup->product purify Purification (Recrystallization) product->purify final Final Product purify->final

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, 2,3,5-Trifluorobenzoic acid.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to dissolve the starting material.

  • Base Addition: Carefully add a strong base, such as sodium hydroxide (NaOH), to the solution. This initiates the nucleophilic substitution. The reaction is typically exothermic, so controlled addition is crucial.

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 120-130°C) and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.[6][7]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water and acidify with a mineral acid like hydrochloric acid (HCl) to a pH of 2-3.[6] This protonates the carboxylate and precipitates the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.

Protocol II: Application in the Synthesis of Quinolone Scaffolds

This compound is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs, a class that includes important fluoroquinolone antibiotics.[3][8] The protocol below outlines a foundational esterification reaction, which is often the first step in elaborating the intermediate into a more complex drug scaffold.

Causality: The carboxylic acid moiety of this compound readily undergoes esterification in the presence of an alcohol and an acid catalyst. This reaction protects the carboxylic acid or converts it into a more reactive group for subsequent transformations, such as condensation reactions required to build the quinolone ring system.[8][9]

G start Start: 3,5-Difluoro-2- hydroxybenzoic acid reagents Reagents: - Alcohol (e.g., Methanol) - Acid Catalyst (e.g., H₂SO₄) start->reagents reaction Fischer Esterification reagents->reaction workup Neutralization & Extraction reaction->workup Reaction Completion product Product: Methyl 3,5-Difluoro- 2-hydroxybenzoate workup->product next_step Further Elaboration to Quinolone Core product->next_step Intermediate for Multi-step Synthesis

Caption: Workflow for esterification of the title compound.

Step-by-Step Methodology:

  • Reactor Setup: Charge a round-bottom flask with this compound and an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture while stirring.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[9]

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Isolation: Extract the ester product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified using column chromatography on silica gel to yield the pure product, which is ready for subsequent steps in the synthesis of quinolone derivatives.[9]

Analytical Quality Control

Ensuring the identity and purity of this compound is critical for its successful use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical MethodKey Parameters & Expected Results
HPLC (Reverse Phase) Mobile Phase: Acetonitrile/Water with 0.1% Formic or Acetic Acid.[10]Detection: UV at 280 nm.[10]Expected Result: A single major peak corresponding to the product, with purity typically >98%.
¹H NMR Solvent: DMSO-d₆ or CDCl₃.Expected Result: Characteristic peaks for the aromatic protons and the acidic (hydroxyl and carboxyl) protons. The number of signals, splitting patterns, and integration will confirm the structure.[7]
Mass Spectrometry (MS) Technique: ESI-MS (Negative Ion Mode).Expected Result: A molecular ion peak [M-H]⁻ corresponding to the calculated mass of C₇H₃F₂O₃⁻.[8]
Infrared (IR) Spectroscopy Method: KBr pellet or ATR.Expected Result: Broad O-H stretch (from both hydroxyl and carboxylic acid), a sharp C=O stretch for the carboxylic acid, and C-F bond stretches.[7][8]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Some suppliers classify it as acutely toxic if swallowed (H301).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12][13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

This compound stands out as a highly functionalized and strategic intermediate for pharmaceutical synthesis. Its unique electronic properties, conferred by the fluorine atoms, provide a gateway to novel therapeutics with enhanced pharmacological profiles. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, application, and quality control of this important compound, enabling researchers to leverage its full potential in the development of next-generation medicines, particularly in the realm of antimicrobial agents.

References

  • Sunway Pharm Ltd. (n.d.). This compound - CAS:84376-20-5. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 9). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Diflunisal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106496014A - A kind of preparation method of diflunisal.
  • Google Patents. (n.d.). A kind of method for one-step synthesis of diflunisal and derivatives thereof.
  • Kylmälä, T., et al. (2009). One step synthesis of Diflunisal using a Pd-diamine complex. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. Retrieved from [Link]

  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). EP0002834A2 - Preparation of salicylic acid and derivatives.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

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Application Notes & Protocols: Strategic Amide Coupling of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Difluoro-2-hydroxybenzoic acid is a valuable scaffold in medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorine substituents, such as enhanced metabolic stability and binding affinity.[1] The formation of amide bonds from its carboxylic acid moiety is a pivotal transformation in the synthesis of novel therapeutic agents.[2] This guide provides an in-depth analysis of the reaction between this compound and amines using common coupling agents. We will explore the underlying reaction mechanisms, offer field-proven experimental protocols, and discuss critical parameters for optimizing these essential reactions.

Scientific Principles and Mechanistic Considerations

The conversion of a carboxylic acid and an amine into an amide is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[3] Coupling agents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon susceptible to nucleophilic attack by the amine.

The structure of this compound presents unique considerations. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton but can also influence the reactivity of the aromatic ring. The adjacent phenolic hydroxyl group, while generally less reactive than the carboxylic acid in acylation reactions, can potentially participate in side reactions under certain conditions, although this is less common with modern coupling protocols that favor carboxylic acid activation.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[3][4][5]

The mechanism proceeds via several key steps:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is unstable and prone to rearrangement.

  • Side Reaction: In the absence of an additive, the O-acylisourea can rearrange into a stable, unreactive N-acylurea, terminating the desired reaction pathway and reducing the yield.[4][7][8]

  • Nucleophilic Attack: An amine can directly attack the O-acylisourea intermediate to form the desired amide and a urea byproduct.[7][9]

The Role of Additives (e.g., HOBt)

To mitigate the formation of N-acylurea and suppress potential racemization at adjacent chiral centers (not present in this specific acid but crucial in peptide chemistry), additives like 1-Hydroxybenzotriazole (HOBt) are essential.[4][10][11]

  • Intermediate Stabilization: HOBt acts as a nucleophile that rapidly intercepts the unstable O-acylisourea intermediate.[3][6] This forms an HOBt-activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines.[6] This two-step activation pathway is more efficient and leads to cleaner reactions and higher yields.[3][4]

EDC_HOBt_Mechanism sub 3,5-Difluoro-2-hydroxy- benzoic Acid (R-COOH) o_acyl O-Acylisourea Intermediate (Reactive) sub->o_acyl +EDC edc EDC edc->o_acyl n_acyl N-Acylurea (Side Product) o_acyl->n_acyl Rearrangement (Undesired) hobt_ester HOBt Active Ester (More Stable) o_acyl->hobt_ester +HOBt (Rapid) urea Urea Byproduct hobt HOBt hobt->hobt_ester amide Desired Amide (R-CO-NHR') hobt_ester->amide +Amine amine Amine (R'-NH2) amine->amide

Caption: EDC/HOBt-mediated amide bond formation pathway.
Uronium/Aminium Salt Coupling (e.g., HBTU, HATU)

Uronium-based reagents like HBTU and HATU are highly efficient and often used for more challenging couplings, such as with sterically hindered amines or in solid-phase synthesis.[12][13]

  • Mechanism: These reagents function similarly to the EDC/additive system by forming an active ester in situ. HBTU contains an HOBt moiety, while HATU contains the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[14][15] The presence of the nitrogen atom at the 7-position in HOAt makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack, leading to faster and more complete reactions compared to HBTU.[15] This makes HATU particularly effective for difficult couplings.[15]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.

Protocol 1: General Amide Coupling using EDC and HOBt

This is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[3]

  • HOBt (1.2 - 1.5 equiv)[3]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)[3]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6]

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).[3][6]

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This helps to control the initial exothermic reaction and minimize side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 equiv) dropwise.[3][6] The base is crucial for neutralizing the HCl salt of EDC and deprotonating the carboxylic acid.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water or 1N HCl (to remove the urea byproduct and excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3]

Protocol 2: Enhanced Amide Coupling using HATU

This protocol is recommended for sterically hindered amines, electron-deficient amines, or when the EDC/HOBt method provides low yields.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA or 2,4,6-Collidine (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the highly reactive OAt-ester.[15]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. HATU-mediated reactions are typically faster than EDC/HOBt couplings.[15]

  • Monitoring, Workup, and Purification: Follow steps 6, 7, and 8 from Protocol 1.

Lab_Workflow prep 1. Reagent Preparation (Acid, Amine, Coupling Agent, Base) setup 2. Reaction Setup (Inert atmosphere, Anhydrous Solvent, 0 °C) prep->setup addition 3. Sequential Reagent Addition setup->addition reaction 4. Reaction (Stir at RT, 1-24h) addition->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Extraction & Washes) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for amide coupling reactions.

Data Summary and Expected Outcomes

The choice of coupling agent and reaction conditions will influence the final yield. The following table provides representative expectations for the coupling of this compound with various amine types.

EntryAmine TypeCoupling ProtocolTypical Reaction TimeExpected Yield RangeKey Considerations
1Primary Aliphatic (e.g., Benzylamine)EDC/HOBt8-16 h80-95%Generally high reactivity; reaction is often straightforward.
2Secondary Aliphatic (e.g., Morpholine)EDC/HOBt or HATU12-24 h75-90%Slower reaction due to increased steric hindrance. HATU may improve rate and yield.
3Primary Aromatic (e.g., Aniline)EDC/HOBt or HATU18-24 h60-85%Lower nucleophilicity of aromatic amines requires longer reaction times or a stronger coupling agent like HATU.[16]
4Sterically Hindered (e.g., tert-Butylamine)HATU12-24 h50-75%EDC/HOBt may be ineffective. HATU is strongly recommended for its higher reactivity.[13]

Note: Yields are highly dependent on the specific substrates and purification efficiency.

Conclusion

The successful synthesis of amides from this compound is readily achievable with the appropriate selection of coupling agents and reaction conditions. For most standard applications, the EDC/HOBt system offers a robust and economical solution. For more challenging substrates, such as sterically hindered or electron-poor amines, the use of a more powerful uronium salt reagent like HATU is advised to ensure efficient and high-yielding transformations. Careful monitoring and purification are paramount to obtaining the desired products with high purity, a critical requirement in the field of drug discovery and development.

References

  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • PMC, NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • Wikipedia. (n.d.). Carbodiimide.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Daken Chemical. (2026). The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). HBTU.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • BenchChem. (n.d.).
  • International Journal of Pharmaceutical Erudition. (n.d.).
  • ChemicalBook. (2024).
  • Google Patents. (n.d.). US8217169B2 - Coupling agents for peptide synthesis.

Sources

Application Notes and Protocols for the Esterification of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Difluoro-2-hydroxybenzoic Acid Esters in Medicinal Chemistry

This compound is a valuable scaffold in modern drug discovery. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Its ester derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active molecules, including anti-inflammatory and antibacterial agents. The esterification of this molecule, however, presents unique challenges due to the electronic effects of the fluorine substituents and the presence of a phenolic hydroxyl group, which can lead to side reactions.

This guide provides a comprehensive overview of robust and field-proven protocols for the esterification of this compound, designed for researchers and scientists in drug development. We will delve into the mechanistic underpinnings of various esterification strategies, offering detailed, step-by-step methodologies and troubleshooting insights to ensure successful synthesis.

PART 1: Foundational Principles of Esterification

Esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol to form an ester and water.[2] The reaction is typically reversible and often requires a catalyst to proceed at a practical rate. The choice of esterification method is dictated by the specific characteristics of the substrates, including steric hindrance and the presence of other functional groups.

For this compound, the electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and potentially enhance the rate of the forward reaction.[3] However, the adjacent hydroxyl group can be a competing nucleophile, necessitating careful selection of reaction conditions to favor the desired ester product.

PART 2: Recommended Esterification Protocols

We present three distinct and reliable protocols for the esterification of this compound, each with its own advantages depending on the desired scale, sensitivity of the substrates, and available laboratory resources.

Protocol 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a thermodynamically controlled reaction that utilizes an excess of the alcohol in the presence of a strong acid catalyst.[4] This method is well-suited for simple, primary, and secondary alcohols and is often the first choice due to its simplicity and cost-effectiveness.[5]

Causality of Experimental Choices:

  • Excess Alcohol as Solvent: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, by ensuring a high concentration of one of the reactants.[6]

  • Acid Catalyst (H₂SO₄ or p-TsOH): The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow:

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Alcohol add_catalyst Add Acid Catalyst start->add_catalyst Stir reflux Reflux add_catalyst->reflux Heat cool Cool to RT reflux->cool remove_solvent Remove Excess Alcohol cool->remove_solvent extract Aqueous Extraction remove_solvent->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.

Data Summary Table for Fischer-Speier Esterification:

ParameterRecommended ConditionRationale
Alcohol Primary or SecondaryTertiary alcohols are prone to elimination.[4]
Catalyst H₂SO₄, p-TsOHStrong acids effectively protonate the carbonyl.
Temperature RefluxProvides sufficient energy for the reaction.
Reaction Time 2-4 hoursTypically sufficient for good conversion.
Work-up Aqueous washRemoves the acid catalyst and unreacted starting material.[7]
Protocol 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative. This method employs dicyclohexylcarbodiimide (DCC) or a similar coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]

Causality of Experimental Choices:

  • DCC as a Coupling Reagent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP as a Catalyst: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9][10] This suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8]

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed at room temperature, preserving sensitive functional groups.[8]

Reaction Mechanism:

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation acid R-COOH isourea O-Acylisourea Intermediate acid->isourea + DCC dcc DCC acyl_pyridinium N-Acylpyridinium Salt isourea->acyl_pyridinium + DMAP dmap DMAP ester Ester acyl_pyridinium->ester + R'-OH alcohol R'-OH dcu DCU ester->dcu + H+ Mitsunobu_Reaction cluster_setup Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification mix_reagents Mix Acid, Alcohol, & PPh₃ in THF add_dead Add DEAD/DIAD at 0 °C mix_reagents->add_dead stir Stir at Room Temperature add_dead->stir concentrate Concentrate stir->concentrate purify Column Chromatography concentrate->purify

Sources

Application Notes & Protocols: Strategic Amidation of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Difluoro-2-hydroxybenzamides

3,5-Difluoro-2-hydroxybenzoic acid is a valuable scaffold in medicinal chemistry and materials science. The unique electronic properties imparted by the difluoro substitution pattern, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl and the carboxylic acid handle, make it a privileged starting material. Amidation of the carboxylic acid is a primary strategy for generating libraries of compounds for drug discovery, as the amide bond is a stable and prevalent feature in many pharmaceutical agents.[1][2] The resulting 3,5-difluoro-2-hydroxybenzamides often serve as key intermediates or final active pharmaceutical ingredients (APIs) with applications ranging from anti-inflammatory agents to kinase inhibitors.[3][4][5]

However, the synthesis of these amides is not without its challenges. The presence of the adjacent phenolic hydroxyl group introduces a competing nucleophile, which can lead to undesired O-acylation (ester formation). Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carboxylic acid. This guide provides a detailed exploration of robust amidation protocols, explaining the rationale behind reagent selection and reaction conditions to empower researchers to achieve high-yield, selective N-acylation.

Core Challenge: Selectivity in the Presence of a Phenolic Nucleophile

The primary obstacle in the amidation of any salicylic acid derivative is the potential for the phenolic hydroxyl group to react with the activated carboxylic acid intermediate, forming an ester byproduct. Direct amidation is often preferred to avoid additional protection/deprotection steps.[3] Success hinges on selecting coupling conditions that favor reaction with the added amine (N-acylation) over the intramolecular or intermolecular reaction with the phenol (O-acylation).

Key factors influencing selectivity include:

  • Steric Hindrance: The ortho position of the hydroxyl group provides some steric shielding of the carboxylic acid.

  • Nucleophilicity: The amine is typically a stronger nucleophile than the weakly acidic phenol.

  • Reaction Conditions: The choice of coupling reagent, base, and solvent plays a critical role in modulating the reactivity of all species involved.

The following workflow provides a general overview of the amidation process.

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Outcome A 3,5-Difluoro-2- hydroxybenzoic Acid F Activation of Carboxylic Acid A->F B Amine (R-NH2) G Nucleophilic Attack by Amine B->G C Coupling Reagent C->F D Base (optional) D->F E Anhydrous Solvent F->G Forms Active Intermediate H Workup & Purification G->H Forms Amide Bond I Target Amide Product H->I

Caption: A generalized workflow for amide bond formation.

Protocol Selection: A Comparative Guide

The choice of coupling reagent is the most critical decision in designing a successful amidation reaction. Below is a comparison of three widely used, reliable methods, followed by detailed protocols.

Method Coupling Reagent(s) Advantages Disadvantages/Considerations Best Suited For
Method A EDC / HOBtCost-effective; water-soluble urea byproduct simplifies workup.[6]Can be less effective for sterically hindered or electron-deficient amines; potential for racemization with chiral substrates.[6][7]General purpose, scalable reactions with primary and secondary amines.
Method B HATUHigh coupling efficiency and fast reaction rates; low risk of racemization; effective for hindered substrates.[8][9]More expensive; byproducts can sometimes be difficult to remove.[10]Difficult couplings, sterically hindered amines, and chiral substrates.
Method C CDIMild conditions; byproducts (imidazole and CO₂) are generally easy to remove.[11]Activation can be slower; may not be suitable for poorly nucleophilic amines.[12]Reactions where byproduct removal is critical; can be run under solvent-free conditions.[13][14]

Experimental Protocols

General Considerations Before Starting:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous solvents are critical for success.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in medicinal chemistry, relying on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added as an auxiliary nucleophile to form an active ester intermediate, which minimizes side reactions and reduces racemization.[7][15]

Rationale: The reaction between the carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate.[15] HOBt rapidly traps this intermediate to form an HOBt-ester. The amine then reacts with this more stable active ester to form the amide, regenerating HOBt. This two-stage activation suppresses the formation of N-acylurea byproducts and is generally selective for the more nucleophilic amine over the phenolic hydroxyl. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct from EDC hydrochloride and to deprotonate the amine if it is used as a salt.[16]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve it in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the desired amine (1.1-1.2 equiv), followed by HOBt (1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.0-2.5 equiv) to the stirred solution.

  • Activation: Slowly add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid solution), saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Protocol B: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging substrates.[8][9] It is based on the less acidic and more reactive HOAt (1-hydroxy-7-azabenzotriazole).

Rationale: The superiority of HATU stems from the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which accelerates the aminolysis step.[8][9] The reaction proceeds by forming a highly reactive OAt-active ester, which rapidly couples with the amine. This method's high efficiency often overcomes the challenges posed by sterically demanding or electronically deactivated amines.[17]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA or Triethylamine (TEA) (2.5-3.0 equiv) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step allows for the formation of the active ester.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is typically much faster than with EDC/HOBt.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol A. The byproducts from HATU are generally water-soluble, facilitating purification.

Protocol C: CDI Mediated Amide Coupling

N,N'-Carbonyldiimidazole (CDI) is a mild and effective reagent for activating carboxylic acids. It is particularly useful when byproducts are a concern, as the main byproducts are gaseous CO₂ and water-soluble imidazole.[11]

Rationale: CDI reacts with the carboxylic acid to form a reactive acyl-imidazole intermediate and releases one equivalent of imidazole and CO₂.[13][18] This acyl-imidazole is then attacked by the amine to form the desired amide, releasing a second equivalent of imidazole. The liberated imidazole can act as a mild base, though an external base is sometimes added.[11]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN). Add CDI (1.1 equiv) portion-wise.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the acyl-imidazole intermediate (evolution of CO₂ should be observed).

  • Amine Addition: Add the amine (1.1-1.2 equiv) to the solution.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 4-24 hours until the reaction is complete.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in Ethyl Acetate or DCM.

    • Wash with 1 M HCl to remove imidazole, followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Decision Framework for Protocol Selection

Choosing the optimal protocol depends on the specific properties of the amine coupling partner and other experimental constraints like cost and scale.

Protocol_Selection A Start: Amidation of This compound B Is the amine sterically hindered or electron deficient? A->B C Is cost or scale a primary concern? B->C No E Use HATU Protocol (B) for highest reactivity B->E Yes D Are byproducts difficult to remove from the desired product? C->D No F Use EDC/HOBt Protocol (A) as a robust starting point C->F Yes D->F No G Consider CDI Protocol (C) for mild conditions and easy byproduct removal D->G Yes

Sources

Application Notes and Protocols: Utilizing 3,5-Difluoro-2-hydroxybenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules has become a cornerstone strategy for enhancing pharmacological properties. Fluorine's unique characteristics, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] 3,5-Difluoro-2-hydroxybenzoic acid emerges as a valuable building block, offering a trifecta of functional handles—a carboxylic acid, a phenolic hydroxyl group, and strategically positioned fluorine atoms—for creating novel chemical entities with therapeutic potential.[3] The electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing the molecule's reactivity and the properties of its derivatives.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis workflows.

Chemical Properties and Reactivity Profile

This compound is an aromatic compound with the molecular formula C₇H₄F₂O₃ and a molecular weight of approximately 174.10 g/mol .[3] Its structure presents three key reactive sites amenable to solid-phase synthesis manipulations:

  • Carboxylic Acid: The primary point of attachment to a solid support or for coupling to an amine-functionalized molecule. Its reactivity is modulated by the adjacent fluorine and hydroxyl groups.

  • Phenolic Hydroxyl Group: This group can be a site for further derivatization or can influence intermolecular interactions. It requires a suitable protecting group during the coupling of the carboxylic acid to prevent unwanted side reactions.

  • Difluorinated Aromatic Ring: The fluorine atoms enhance the molecule's stability and can participate in favorable interactions within a biological target.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[3]
Molecular Weight ~174.10 g/mol [3]
CAS Number 84376-20-5[3]

Solid-Phase Synthesis Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the incorporation of this compound onto a solid support, followed by further synthetic modifications. This workflow is based on the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[5]

Diagram of the Solid-Phase Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling ProtectOH 2. Hydroxyl Protection (Optional) Resin->ProtectOH DMF Activation 3. Carboxylic Acid Activation ProtectOH->Activation Protection Reagent Coupling 4. Coupling to Resin Activation->Coupling Coupling Reagent Capping 5. Capping (Optional) Coupling->Capping Resin-bound Intermediate Deprotection 6. Deprotection of Orthogonal Group Capping->Deprotection Capping Reagent Elongation 7. Chain Elongation Deprotection->Elongation Deprotection Reagent Cleavage 8. Cleavage from Resin Elongation->Cleavage Amino Acids, Coupling Reagents Purification 9. Purification Cleavage->Purification Cleavage Cocktail

Caption: General workflow for solid-phase synthesis using this compound.

PART 1: Resin Preparation and Ligand Attachment

1.1. Resin Selection and Swelling: The choice of resin is critical and depends on the desired C-terminal functionality of the final product. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are suitable choices.[6] For a C-terminal amide, a Rink amide resin is appropriate.[6]

  • Protocol:

    • Place the desired amount of resin (e.g., 100-200 mesh for automated synthesizers) in a reaction vessel.[6]

    • Add N,N-Dimethylformamide (DMF) to swell the resin. Gently agitate for 30-60 minutes.

    • Drain the DMF.

1.2. Protection of the Phenolic Hydroxyl Group (Recommended): To prevent side reactions, such as O-acylation, during the activation and coupling of the carboxylic acid, the phenolic hydroxyl group should be protected. A common strategy is to use a tert-butyl (tBu) ether protecting group, which is stable to the basic conditions of Fmoc deprotection but can be cleaved with strong acids like trifluoroacetic acid (TFA).[7]

  • Protocol (Example for tBu protection):

    • Dissolve this compound in a suitable solvent.

    • React with a tBu-donating reagent (e.g., isobutylene with an acid catalyst).

    • Purify the resulting 2-(tert-butoxy)-3,5-difluorobenzoic acid before use in solid-phase synthesis.

1.3. Carboxylic Acid Activation and Coupling: The choice of coupling reagent is crucial, especially given the potential for steric hindrance and the electronic effects of the fluorine atoms. For hindered carboxylic acids, more reactive coupling reagents are often necessary.

  • Recommended Coupling Reagents:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and low racemization rates.[8][9] It is particularly effective for difficult couplings.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent.[8]

    • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective combination that minimizes racemization.[8]

  • Protocol (Using HATU):

    • In a separate vessel, dissolve the protected this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (3 eq.) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).

    • Allow the pre-activation to proceed for a few minutes.

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction vessel for 2-4 hours, or until a completion test (e.g., Kaiser test for amine-functionalized resins) is negative.[5]

    • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

1.4. Capping of Unreacted Sites (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted functional groups on the resin should be capped.

  • Protocol:

    • Treat the resin with a capping solution, such as a mixture of acetic anhydride and DIPEA in DMF, for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

PART 2: Chain Elongation and Final Cleavage

2.1. Deprotection of an Orthogonal Protecting Group: If the attached molecule is part of a larger sequence (e.g., a peptide), an orthogonal protecting group on the amine (e.g., Fmoc) is removed to allow for chain elongation.

  • Protocol (Fmoc Deprotection):

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[6]

    • Repeat the treatment with fresh piperidine solution.

    • Wash the resin thoroughly with DMF (5x).[6]

2.2. Subsequent Coupling Cycles: Repeat the coupling and deprotection steps as necessary to assemble the desired molecular sequence.

2.3. Cleavage and Final Deprotection: The final step involves cleaving the synthesized molecule from the solid support and removing any remaining protecting groups. The choice of cleavage cocktail depends on the resin linker and the protecting groups used.

  • Cleavage Cocktail Considerations:

    • For acid-labile linkers (e.g., Wang, Rink amide) and acid-labile protecting groups (e.g., tBu), a strong acid is required.

    • Scavengers are essential to prevent the re-attachment of reactive carbocations to sensitive residues. Common scavengers include triisopropylsilane (TIS), water, and phenol.[5][10]

  • Protocol (Standard TFA Cleavage):

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[10]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding it to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

2.4. Purification: The crude product should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Coupling - Steric hindrance of the benzoic acid.- Insufficient activation time or reagent equivalents.- Resin aggregation.- Use a more powerful coupling reagent like HATU or PyAOP.[8][11]- Increase the coupling time and/or reagent equivalents.- Perform a double coupling.- Use a solvent like hexafluoroisopropanol (HFIP) to disrupt aggregation.[12]
Side Reactions during Cleavage - Re-attachment of protecting groups (e.g., t-butylation).[10]- Degradation of sensitive functionalities.- Optimize the scavenger cocktail. For tryptophan-containing peptides, consider adding ethanedithiol (EDT).- Use a two-step cleavage procedure with a weaker acid first to remove sensitive protecting groups.[13]
Low Yield - Incomplete deprotection.- Premature cleavage from the resin.- Poor swelling of the resin.- Extend deprotection times or use a stronger deprotection reagent (e.g., DBU for Fmoc removal).[14]- Ensure the linker is stable to the reaction conditions.- Ensure adequate resin swelling before the first coupling.

Conclusion

This compound is a versatile and valuable building block for solid-phase synthesis, particularly in the context of drug discovery and development. Its unique electronic properties, conferred by the fluorine atoms, can impart desirable pharmacological characteristics to the final molecule.[1][15][16] By carefully selecting the appropriate protecting groups, coupling reagents, and cleavage conditions, researchers can successfully incorporate this fluorinated scaffold into complex molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the effective application of this compound in solid-phase synthesis endeavors.

References

  • The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Google Vertex AI Search.
  • Buy this compound | 84376-20-5 - Smolecule. Smolecule.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Sigma-Aldrich.
  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
  • Coupling Reagents - Aapptec Peptides. Aapptec.
  • Protecting group - Wikipedia. Wikipedia.
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Comprehensive Analytical Characterization of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3,5-Difluoro-2-hydroxybenzoic acid (DFHBA). As a key building block in modern medicinal chemistry, the strategic placement of fluorine atoms significantly enhances the pharmacological profiles of parent compounds.[1] This document outlines robust protocols for chromatographic, spectroscopic, and thermal analysis, ensuring structural confirmation, purity assessment, and stability evaluation. The methodologies are designed to be self-validating, providing researchers and drug development professionals with the necessary tools for rigorous quality control and characterization.

Introduction: The Significance of this compound

This compound (also known as 3,5-Difluorosalicylic acid) is an aromatic carboxylic acid with the molecular formula C₇H₄F₂O₃.[2] Its structure is notable for a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and a hydroxyl group. This specific arrangement of substituents imparts unique physicochemical properties that are highly valuable in drug design and the synthesis of agrochemicals.[3][4] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making DFHBA a crucial intermediate for developing novel therapeutic agents.[1]

Given its importance, the unambiguous characterization of DFHBA is paramount. Purity, structural integrity, and thermal stability are critical parameters that influence downstream applications, from synthetic reactions to final drug efficacy and safety. This application note details a multi-technique approach to provide a complete analytical profile of the compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating DFHBA from starting materials, byproducts, and potential isomers, which often have very similar properties making them difficult to resolve.[5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of DFHBA. The polarity of the molecule, conferred by the carboxylic acid and hydroxyl groups, allows for strong retention on non-polar stationary phases and elution with a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for the aromatic ring of DFHBA.

  • Mobile Phase: A gradient of methanol (or acetonitrile) and water is used. The organic solvent disrupts the hydrophobic interactions between the analyte and the stationary phase, leading to elution.

  • Acidification: The addition of a small amount of formic or acetic acid to the aqueous phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ~2-3), ensuring a single, uncharged species. This results in sharper, more symmetrical peaks and reproducible retention times.[6]

  • Detection: UV detection is ideal due to the presence of the aromatic chromophore. Based on related compounds, a wavelength between 254 nm and 280 nm should provide high sensitivity.[7][8]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of 50:50 Methanol:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Parameter Expected Result
Analyte This compound
Expected Retention Time 8-12 minutes (highly dependent on exact system)
Purity Calculation Area % at 254 nm
Limit of Detection (LOD) ~5-10 ng/mL
Limit of Quantification (LOQ) ~15-30 ng/mL
Table 1: Expected HPLC Performance Characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. However, the high polarity and low volatility of DFHBA, due to its carboxylic acid and hydroxyl groups, make it unsuitable for direct GC analysis. Derivatization is a mandatory step to increase volatility.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is the preferred method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) quantitatively replace the acidic protons on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (TMS) groups.[9] This derivatized molecule is significantly more volatile and thermally stable.

  • GC Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the TMS-derivatized analyte from derivatizing agents and other impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is standard. It provides reproducible fragmentation patterns that create a characteristic mass spectrum, acting as a "fingerprint" for the molecule.[10]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample DFHBA Sample (~1 mg) Solvent Add Pyridine/Acetonitrile Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject 1 µL Heat->Inject Derivatized Sample Separate GC Separation (DB-5 Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Data Data Analysis: - Library Match - Fragmentation Pattern Detect->Data Mass Spectrum

Caption: Workflow for GC-MS analysis of DFHBA, including mandatory derivatization.

Experimental Protocol: GC-MS Identification

  • Derivatization: a. Place ~1 mg of DFHBA into a 2 mL GC vial. b. Add 100 µL of pyridine (or acetonitrile). c. Add 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Instrumentation: GC-MS system with an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-550 m/z.

Parameter Expected Result for Di-TMS Derivative
Molecular Weight 318.09 g/mol (for C₁₃H₂₀F₂O₃Si₂)
Molecular Ion (M⁺) m/z 318
Key Fragments m/z 303 ([M-CH₃]⁺), m/z 229 ([M-COOTMS]⁺), m/z 73 ([TMS]⁺)
Table 2: Predicted Mass Spectrometry Data for Derivatized DFHBA.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide direct evidence of the molecular structure, confirming the identity and arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation in solution. Both ¹H and ¹³C NMR are required for full characterization.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves DFHBA and its residual proton signal does not interfere with the aromatic region. Importantly, the acidic protons from the carboxylic acid and hydroxyl groups are typically observable as broad singlets, which might otherwise exchange and disappear in solvents like D₂O or methanol-d₄.[10]

  • Reference: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of DFHBA in ~0.7 mL of DMSO-d₆.

    • ¹³C NMR: Dissolve 20-30 mg of DFHBA in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

    • 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run for unambiguous assignment.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~7.5 - 7.8t (triplet)1HH-4
Aromatic~7.2 - 7.4d (doublet)1HH-6
Hydroxyl~10.0 - 11.0br s (broad singlet)1HAr-OH
Carboxylic Acid~12.0 - 13.5br s (broad singlet)1H-COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl~168-172C=O
Aromatic~150-155 (d)C-F
Aromatic~145-150 (d)C-F
Aromatic~135-140C-OH
Aromatic~110-125C-H, C-COOH
Table 3: Predicted ¹H and ¹³C NMR Data for DFHBA in DMSO-d₆. Note: Multiplicity is influenced by H-F and F-F coupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Causality Behind Experimental Choices:

  • Sampling Method: Attenuated Total Reflectance (ATR) is a modern, simple method that requires minimal sample preparation. The solid sample is pressed directly against a crystal (e.g., diamond or germanium), and the IR spectrum is collected.

  • Interpretation: The spectrum is analyzed for characteristic absorption bands. The carboxylic acid O-H stretch is notably broad due to extensive hydrogen bonding in the solid state.[12]

Experimental Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of solid DFHBA powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background scan first and subtract it from the sample spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad, Strong
O-H Stretch (Phenolic)3300-3500Broad, Medium
Aromatic C-H Stretch3000-3100Medium
C=O Stretch (Carboxylic Acid)1680-1710Strong, Sharp
Aromatic C=C Bending1550-1650Medium-Strong
C-F Stretch1100-1300Strong
C-O Stretch1210-1320Strong
Table 4: Characteristic FT-IR Absorption Bands for DFHBA.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of DFHBA, including its melting point, purity, and decomposition temperature.

Causality Behind Experimental Choices:

  • DSC: Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to precisely determine the melting point (as an endothermic peak) and assess purity, as impurities will broaden the melting range and lower the peak temperature.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[13]

  • Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative decomposition, providing a clearer profile of the thermal decomposition pathway.

Overall Analytical Workflow

Analytical_Workflow Start This compound Sample HPLC HPLC-UV (Purity Assay) Start->HPLC GCMS GC-MS (Identity Confirmation) Start->GCMS NMR NMR (1H, 13C) (Definitive Structure) Start->NMR FTIR FT-IR (Functional Groups) Start->FTIR Thermal DSC / TGA (Melting Point, Stability) Start->Thermal End Complete Analytical Profile HPLC->End GCMS->End NMR->End FTIR->End Thermal->End

Caption: A comprehensive workflow for the characterization of DFHBA.

Experimental Protocol: DSC/TGA

  • Instrumentation: Simultaneous TGA/DSC analyzer or separate instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of DFHBA into an aluminum pan (for DSC) or a ceramic pan (for TGA).

  • DSC Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

  • TGA Method:

    • Atmosphere: Nitrogen at 50 mL/min.

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

Analysis Parameter Expected Result
DSCMelting Point (Tₘ)Sharp endotherm, ~235-245 °C (literature values vary)
TGAOnset of Decomposition> 250 °C
Table 5: Expected Thermal Analysis Data for DFHBA.

Conclusion

The analytical methods detailed in this guide provide a multi-faceted and robust strategy for the complete characterization of this compound. By combining chromatographic separation, spectroscopic elucidation, and thermal analysis, researchers and drug developers can confidently verify the identity, purity, and stability of this critical chemical intermediate. Adherence to these protocols will ensure high-quality material for use in further research and development, ultimately contributing to the successful synthesis of next-generation pharmaceuticals and other advanced materials.

References

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Application Note: A Robust, Validated HPLC Method for the Quantification of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid. Its unique electronic and structural properties, conferred by the two electron-withdrawing fluorine atoms, make it a valuable building block and key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of antimicrobial agents like 3-quinolinecarboxylic acid drugs.[1][2] The precise and accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity, and ensuring quality control in drug development and manufacturing processes.

This application note presents a comprehensive, step-by-step protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is built upon a deep understanding of the analyte's physicochemical properties to ensure robustness, reproducibility, and transferability. Furthermore, this guide is structured in accordance with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is contingent upon the physicochemical characteristics of the analyte. For this compound, the key parameters influencing chromatographic behavior are its acidity (pKa), hydrophobicity (logP), and UV absorbance.

Analyte Properties
  • Acidity (pKa): this compound is a carboxylic acid. The fluorine atoms act as strong electron-withdrawing groups, which increases the acidity of the phenolic hydroxyl group and the carboxylic acid group compared to its parent molecule, salicylic acid. The estimated pKa of the carboxylic acid is approximately 2.5.[1] To ensure consistent retention and sharp peak shape in RP-HPLC, the ionization of this acidic group must be suppressed.[6][7] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[8][9] Therefore, a mobile phase pH of ≤ 2.5 is ideal.

  • Hydrophobicity (logP): The predicted XlogP value for this compound is 1.8.[10] This moderate hydrophobicity makes it an excellent candidate for retention on a non-polar stationary phase, such as C18, using a standard mixture of water and an organic modifier like acetonitrile or methanol.[11]

  • UV Absorbance: Aromatic compounds like benzoic acid derivatives typically exhibit strong UV absorbance.[12] For the structurally similar 3,5-Dihydroxybenzoic Acid, absorbance maxima are observed around 208 nm, 250 nm, and 308 nm. A preliminary UV scan of this compound in the proposed mobile phase is recommended to determine the optimal wavelength (λmax) for maximum sensitivity. For this method, a wavelength of 210 nm is selected to provide high sensitivity.

Chromatographic Choices: The "Why" Behind the "How"

Based on the analyte's properties, the following chromatographic system was selected:

  • Stationary Phase: A C18 column was chosen due to its versatility and effectiveness in retaining moderately hydrophobic compounds. The end-capping on modern C18 columns minimizes secondary interactions with free silanol groups, leading to improved peak symmetry, especially for acidic compounds at low pH.

  • Mobile Phase: A mobile phase consisting of acidified water and acetonitrile provides the necessary polarity range to elute the analyte with a reasonable retention time.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. Formic acid is a volatile modifier, making it suitable for LC-MS applications if required, and it effectively lowers the mobile phase pH to approximately 2.7, ensuring the analyte is in its neutral, un-ionized form.[9] This enhances retention and prevents peak tailing.[6][13]

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

  • Detection: UV detection is selected for its robustness and sensitivity for this chromophoric analyte.

The logical workflow for developing this method is illustrated below.

Caption: Rationale-driven workflow for HPLC method development.

Detailed Application & Protocol

Materials and Reagents
ItemSpecification
Analyte Standard This compound, ≥98% purity
Acetonitrile (ACN) HPLC or LC-MS Grade
Water Deionized (DI) or Milli-Q, 18.2 MΩ·cm
Formic Acid LC-MS Grade, ~99% purity
Diluent Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.070.030.0
10.030.070.0
10.170.030.0
15.070.030.0
Standard and Sample Preparation Protocol

Caption: Standard and sample preparation workflow.

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Diluent (50:50 ACN/Water). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard with the Diluent.

  • Sample Preparation: Accurately weigh the sample material. Dissolve or extract the material with a known volume of Diluent to achieve an expected final concentration within the validated linear range of the method.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates and protect the HPLC column.

Method Validation and System Suitability

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][5][14][15]

System Suitability Test (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a mid-range standard (e.g., 25 µg/mL) five or six times. The acceptance criteria are as follows:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
%RSD of Retention Time ≤ 1.0%Demonstrates stability of the pump/flow rate.
%RSD of Peak Area ≤ 2.0%Demonstrates precision of the injector/detector.
Validation Parameters (Summary)

The following parameters should be assessed to fully validate the analytical method.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Achieved by analyzing a placebo and spiked samples.
Linearity Demonstrated by a linear relationship between concentration and detector response over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at three concentration levels (e.g., low, medium, high), with percent recovery typically expected to be within 98-102%.
Precision Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). The Relative Standard Deviation (%RSD) for multiple measurements should be ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, ±5% in organic mobile phase composition).

Conclusion

This application note provides a robust, reliable, and scientifically-grounded RP-HPLC method for the quantitative analysis of this compound. The method development was guided by the analyte's physicochemical properties, ensuring optimal chromatographic performance. The detailed protocol, coupled with clear system suitability and validation guidelines rooted in ICH principles, establishes a trustworthy framework for researchers, scientists, and drug development professionals to implement in quality control and research environments.

References

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Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-hydroxybenzoic acid is a pivotal building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of advanced pharmaceuticals such as anti-inflammatory agents and novel quinolone-based antibiotics.[1][2] The escalating demand for these high-value therapeutics necessitates a robust, economically viable, and scalable synthetic process for this key precursor. This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a field-proven and optimized protocol. We detail a modified Kolbe-Schmitt reaction, a powerful and industrially relevant method for the ortho-carboxylation of phenols.[3] The causality behind critical process parameters is explained, and a complete, self-validating protocol is presented, including process controls, safety procedures, and analytical validation methods to ensure product quality and consistency at scale.

Introduction and Strategic Selection of Synthetic Route

The unique electronic properties imparted by the fluorine atoms make this compound a valuable synthon. Its structure is integral to molecules designed to exhibit enhanced metabolic stability, binding affinity, and bioavailability.[4] While several synthetic routes exist, including the regioselective hydroxysubstitution of trifluorobenzoic acid derivatives, the Kolbe-Schmitt reaction of 2,4-difluorophenol stands out for large-scale industrial production.[1]

Justification for Route Selection (The Kolbe-Schmitt Approach):

  • Atom Economy and Cost-Effectiveness: The reaction utilizes readily available and relatively inexpensive bulk starting materials: 2,4-difluorophenol, sodium hydroxide, and carbon dioxide. This direct carboxylation approach is highly atom-economical, minimizing complex waste streams.

  • Process Simplicity and Robustness: As a well-established industrial process for salicylic acid production, the Kolbe-Schmitt reaction's engineering and safety parameters are well-understood, facilitating technology transfer and scale-up.[2]

  • Favorable Regioselectivity: The use of sodium phenoxide under specific temperature and pressure conditions favors the formation of a chelate-like transition state with carbon dioxide, which directs the electrophilic attack to the ortho position of the hydroxyl group, yielding the desired 2-hydroxy isomer.[5][6][7]

Reaction Mechanism and Pathway

The synthesis proceeds via the Kolbe-Schmitt reaction, which involves the electrophilic aromatic substitution of a phenoxide ion with carbon dioxide.

  • Phenoxide Formation: 2,4-difluorophenol is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium 2,4-difluorophenoxide.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The sodium cation is believed to form a complex with the phenoxide and CO2, stabilizing the transition state that leads to ortho-carboxylation.[8]

  • Tautomerization and Acidification: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore aromaticity. Subsequent acidification of the resulting sodium 3,5-difluoro-2-hydroxybenzoate salt liberates the final product.[7]

G cluster_start Starting Materials cluster_end Final Product 2,4-Difluorophenol 2,4-Difluorophenol Phenoxide Sodium 2,4-Difluorophenoxide 2,4-Difluorophenol->Phenoxide + NaOH - H2O NaOH NaOH CO2 CO2 Product 3,5-Difluoro- 2-hydroxybenzoic acid Carboxylation Carboxylation & Rearrangement Phenoxide->Carboxylation + CO2 (High Pressure) Salt Sodium Salt Intermediate Carboxylation->Salt Tautomerization Salt->Product + HCl (aq) - NaCl

Caption: High-level synthetic pathway via the Kolbe-Schmitt reaction.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale yielding approximately 1.5 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood rated for chemical process scale-up.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Molar Equiv.QuantityNotes
2,4-Difluorophenol367-27-1130.091.01.30 kgStarting material. Must be dry.
Sodium Hydroxide (pellets)1310-73-240.001.10.44 kgAnhydrous grade recommended.
Methanol67-56-132.04-5.0 LAnhydrous, for phenoxide prep.
Carbon Dioxide (gas)124-38-944.01ExcessAs neededHigh purity grade.
Hydrochloric Acid (37%)7647-01-036.46-~2.5 LFor acidification.
Deionized Water7732-18-518.02-~30 LFor work-up and recrystallization.
Activated Carbon7440-44-012.01-~50 gDecolorizing agent.

Major Equipment:

  • 10 L high-pressure stainless steel or glass-lined reactor with mechanical stirring, heating/cooling jacket, pressure gauge, and gas inlet/outlet.

  • 20 L glass-lined reactor for work-up and crystallization.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

  • Appropriate personal protective equipment (PPE).[9]

Experimental Workflow Diagram

G A Reactor Preparation (Inert Atmosphere Purge) B Step 1: Phenoxide Formation (2,4-Difluorophenol + NaOH in Methanol) A->B Charge Reagents C Solvent Removal (Methanol Distillation under Vacuum) B->C Reaction Completion D Step 2: Carboxylation (Pressurize with CO2, Heat) C->D Obtain Dry Phenoxide Powder E Step 3: Work-up & Isolation (Dissolution, Filtration, Acidification) D->E Cool Down & Depressurize F Crude Product Filtration & Washing E->F Precipitation G Step 4: Purification (Recrystallization from Water) F->G Transfer Crude Solid H Final Product Filtration & Drying G->H Crystallization I Quality Control Analysis (HPLC, NMR, MP) H->I Obtain Pure, Dry Product

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure

Step 1: Preparation of Anhydrous Sodium 2,4-Difluorophenoxide

  • Ensure the 10 L high-pressure reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with methanol (5.0 L) and begin stirring.

  • Carefully add sodium hydroxide pellets (0.44 kg, 11.0 mol) to the methanol. The dissolution is exothermic; use the cooling jacket to maintain the temperature below 40°C.

  • Once the sodium hydroxide has fully dissolved, slowly add 2,4-difluorophenol (1.30 kg, 10.0 mol) to the sodium methoxide solution.

  • After the addition is complete, heat the mixture to reflux (~65°C) for 1 hour to ensure complete salt formation.

  • Distill off the methanol under reduced pressure. It is critical to obtain a fine, dry, free-flowing powder of sodium 2,4-difluorophenoxide. The presence of residual water or methanol will significantly decrease the yield.[6]

Step 2: Carboxylation (Kolbe-Schmitt Reaction)

  • Once the phenoxide powder is dry, ensure the reactor is sealed.

  • Pressurize the reactor with carbon dioxide to approximately 5-7 bar (75-100 psi).[5]

  • Begin heating the stirred powder under CO2 pressure. Increase the temperature to 130-140°C. The pressure will rise as the temperature increases. Maintain the pressure between 7-10 bar (100-150 psi) by feeding more CO2 if necessary.

  • Hold the reaction at 130-140°C for 6-8 hours. Reaction progress can be monitored by taking small, isolated samples for in-process control analysis (e.g., HPLC) if the reactor setup allows.

Step 3: Work-up and Isolation of Crude Product

  • After the reaction period, cool the reactor to below 50°C and carefully vent the excess CO2 pressure.

  • Add deionized water (~10 L) to the reactor and stir until all the solid material (sodium 3,5-difluoro-2-hydroxybenzoate) is dissolved.

  • Transfer the resulting aqueous solution to the 20 L work-up reactor. If the solution is colored, add activated carbon (50 g), stir for 30 minutes at 60°C, and filter the hot solution to remove the carbon and other insoluble impurities.

  • Cool the clear filtrate to 10-15°C in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (~2.5 L) with vigorous stirring to adjust the pH to 1-2. The product will precipitate as a white solid. Control the rate of addition to keep the temperature below 25°C.

  • Stir the resulting slurry for an additional hour in the cold to ensure complete precipitation.

  • Collect the crude product by filtration. Wash the filter cake thoroughly with cold deionized water (2 x 2 L) until the washings are neutral to pH paper.

Step 4: Purification and Drying

  • Transfer the wet crude solid back to the work-up reactor. Add deionized water (approximately 8-10 L, or enough to form a mobile slurry).

  • Heat the slurry to 90-95°C with stirring until the solid completely dissolves.

  • Allow the solution to cool slowly and undisturbed to room temperature, then cool further to 0-5°C for 2-4 hours to maximize crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of ice-cold deionized water.

  • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Expected Yield: 1.5 - 1.6 kg (86-92%). Purity: >99% by HPLC.

Safety, Handling, and Waste Disposal

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[9][10]

  • Reagent Handling: Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.[10] 2,4-difluorophenol is toxic and an irritant. Handle in a well-ventilated area.[11] Concentrated hydrochloric acid is corrosive and releases harmful vapors.

  • Process Hazards: The carboxylation step is performed under high pressure and temperature. Use a properly rated and maintained pressure vessel. Ensure a pressure relief system is in place.

  • Waste Disposal: Neutralize acidic and basic aqueous waste streams before disposal in accordance with local regulations. Organic solvent waste (methanol) should be collected separately for proper disposal.[9]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 184-187 °C.

  • HPLC: To determine purity and identify any potential impurities (e.g., starting material, para-isomer).

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • FT-IR Spectroscopy: To identify characteristic functional groups (O-H, C=O, C-F).

Conclusion

The modified Kolbe-Schmitt reaction detailed in this note provides a highly efficient, scalable, and economically sound method for the large-scale production of this compound. By carefully controlling critical parameters such as reagent dryness, reaction temperature, and pressure, this protocol consistently delivers a high-purity product in excellent yield. The established nature of the core reaction and the use of common industrial equipment make this process well-suited for adoption in both pilot plant and full-scale manufacturing environments, thereby supporting the supply chain for next-generation pharmaceuticals.

References

  • Wikipedia. Kolbe–Schmitt reaction. [Online] Available at: [Link]

  • SlideShare. Kolbe-Schmitt Reaction. [Online] Available at: [Link]

  • Zhang, Z-F., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Online] Available at: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Online] Available at: [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Online] Available at: [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-2-methylbenzoic Acid in Modern Pharmaceutical Synthesis. [Online] Available at: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Online] Available at: [Link]

  • ResearchGate. Synthesis of salicylic acid by phenol carboxylation. [Online] Available at: [Link]

  • Google Patents. US4131618A - Preparation of salicylic acid and derivatives.
  • Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]

  • European Bioinformatics Institute (EMBL-EBI). Synthesis and biological evaluation of salicylic acid.... [Online] Available at: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid.... [Online] Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Online] Available at: [Link]

  • Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Online] Available at: [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. A Literature Review on the Synthesis of para- hydroxybenzoic Acid. [Online] Available at: [Link]

  • University of Texas at San Antonio. Diflunisal Derivatives as Modulators of ACMS Decarboxylase.... [Online] Available at: [Link]

  • Google Patents. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Oriental Journal of Chemistry. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives.... [Online] Available at: [Link]

Sources

Application Notes and Protocols for Protecting Group Strategies of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1] Its utility stems from the unique electronic properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. However, the presence of two reactive functional groups, a carboxylic acid and a phenolic hydroxyl group, necessitates the use of protecting group strategies to achieve selective transformations at other positions of the molecule.

This comprehensive guide provides detailed application notes and step-by-step protocols for the protection and deprotection of the hydroxyl and carboxylic acid functionalities of this compound. The strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and selective manipulation of this versatile synthetic intermediate.

Understanding the Reactivity of this compound

The presence of two strongly electron-withdrawing fluorine atoms at the 3- and 5-positions significantly influences the reactivity of both the carboxylic acid and the hydroxyl group. The fluorine atoms increase the acidity of both protons, making the carboxylic acid a stronger acid and the phenolic hydroxyl group more acidic than in unsubstituted 2-hydroxybenzoic acid. This heightened acidity must be taken into account when selecting protecting groups and reaction conditions to avoid unwanted side reactions.

A common and effective strategy for the derivatization of molecules containing both a carboxylic acid and a hydroxyl group is to first protect the more acidic carboxylic acid, then perform reactions on the hydroxyl group, and finally deprotect the carboxylic acid.[2] This approach prevents the acidic proton of the carboxylic acid from interfering with base-mediated reactions at the hydroxyl group.

Protection of the Carboxylic Acid Group

The most common method for protecting a carboxylic acid is to convert it into an ester. Methyl or ethyl esters are frequently used due to their ease of formation and subsequent removal under relatively mild conditions.

Protocol 1: Methyl Ester Protection via Fischer Esterification

This protocol describes the protection of the carboxylic acid group of this compound as a methyl ester using a classic Fischer esterification.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous methanol (10-20 mL per gram of starting material) to dissolve the acid.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-difluoro-2-hydroxybenzoate.

  • The product can be purified by silica gel column chromatography if necessary.

Protection of the Hydroxyl Group

With the carboxylic acid group protected as a methyl ester, the phenolic hydroxyl group can be selectively modified. A common protection strategy for phenols is the formation of an ether, such as a benzyl ether or a methoxymethyl (MOM) ether.

Protocol 2: Benzyl Ether Protection of the Hydroxyl Group

This protocol details the protection of the hydroxyl group of methyl 3,5-difluoro-2-hydroxybenzoate as a benzyl ether.

Materials:

  • Methyl 3,5-difluoro-2-hydroxybenzoate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl bromide (BnBr)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,5-difluoro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • To this stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 2-(benzyloxy)-3,5-difluorobenzoate, by silica gel column chromatography.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to selectively deprotect one functional group in the presence of another. This requires an "orthogonal" protecting group strategy, where each protecting group is removed under specific conditions that do not affect the other.[3]

For this compound, a robust orthogonal strategy involves the use of a methyl ester for the carboxylic acid and a benzyl ether for the hydroxyl group. The benzyl ether can be removed by hydrogenolysis, which will not affect the methyl ester. Conversely, the methyl ester can be hydrolyzed under basic conditions, leaving the benzyl ether intact.

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}

Caption: Orthogonal protecting group strategy for this compound.

Deprotection Protocols

The final step in a synthetic sequence involving protecting groups is their removal to unveil the original functional group.

Protocol 3: Deprotection of the Methyl Ester (Hydrolysis)

This protocol describes the saponification of the methyl ester to regenerate the carboxylic acid.

Materials:

  • Methyl 2-alkoxy-3,5-difluorobenzoate

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (e.g., 1 M)

  • Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the methyl 2-alkoxy-3,5-difluorobenzoate (1.0 eq) in a mixture of methanol or THF and water.

  • Add the aqueous NaOH or LiOH solution (2.0-3.0 eq).

  • Stir the mixture at room temperature or warm gently (40-50 °C) to facilitate hydrolysis.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with the HCl solution.

  • The product, 2-alkoxy-3,5-difluorobenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4: Deprotection of the Benzyl Ether (Hydrogenolysis)

This protocol describes the cleavage of the benzyl ether to regenerate the hydroxyl group.

Materials:

  • 2-(Benzyloxy)-3,5-difluorobenzoic acid derivative

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask or hydrogenation flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the 2-(benzyloxy)-3,5-difluorobenzoic acid derivative (1.0 eq) in methanol or ethyl acetate in a suitable reaction flask.

  • Carefully add palladium on carbon (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure).

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Summary

The following table summarizes the protecting groups discussed, their stability, and the conditions for their removal.

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability
Carboxylic AcidMethyl EsterMeOH, H₂SO₄ (cat.), reflux1. NaOH or LiOH, MeOH/H₂O; 2. H⁺Stable to hydrogenolysis, mild basic conditions.
HydroxylBenzyl EtherBnBr, K₂CO₃, DMF or AcetoneH₂, Pd/C, MeOH or EtOAcStable to acidic and basic hydrolysis.

Troubleshooting and Field-Proven Insights

  • Incomplete Esterification: If the Fischer esterification does not go to completion, ensure that anhydrous methanol is used and consider using a Dean-Stark trap to remove the water formed during the reaction, thus driving the equilibrium towards the product.

  • Sluggish Etherification: The Williamson ether synthesis can sometimes be slow. Ensure that the potassium carbonate is finely powdered and that the solvent is anhydrous. In some cases, using a stronger base like cesium carbonate (Cs₂CO₃) or a phase-transfer catalyst can accelerate the reaction.

  • Side Reactions during Deprotection: When deprotecting the methyl ester with a strong base, be mindful of other base-sensitive functional groups in the molecule. If necessary, a milder base like lithium hydroxide can be used at lower temperatures. During hydrogenolysis of the benzyl ether, ensure that other reducible functional groups (e.g., nitro groups, alkenes) are not present, or that the catalyst and conditions are chosen for selective debenzylation.

  • Fluoride-Mediated Deprotection of Silyl Ethers: While not detailed in the primary protocols, silyl ethers (e.g., TBDMS, TIPS) are also excellent protecting groups for the phenolic hydroxyl group. They are stable to a wide range of conditions and can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[4] This offers another layer of orthogonality for complex syntheses.

Conclusion

The strategic use of protecting groups is indispensable for the successful chemical manipulation of this compound. By carefully selecting the appropriate protecting groups and reaction conditions, researchers can achieve high yields and selectivity in their synthetic endeavors. The protocols and insights provided in this guide offer a solid foundation for the development of novel molecules derived from this valuable building block.

References

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Ether cleavage. Retrieved from [Link]

  • Zhang, Z., Yu, A., & Zhou, W. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278.
  • Wikipedia. (2024, January 8). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

Sources

Application Notes and Protocols for the Decarboxylation of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of 2,4-Difluorophenol

The decarboxylation of 3,5-Difluoro-2-hydroxybenzoic acid is a critical chemical transformation for the synthesis of 2,4-difluorophenol. This product serves as a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of two fluorine atoms on the phenol ring imparts unique electronic properties that can enhance biological activity and material performance.[2] For instance, 2,4-difluorophenol is a key structural component in a class of potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), an important target in inflammatory disease research.[2]

This guide provides a comprehensive overview of the theoretical and practical aspects of the decarboxylation of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for both thermal and catalytic approaches, alongside an in-depth discussion of the underlying reaction mechanisms.

Reaction Mechanism and Theoretical Considerations

The decarboxylation of salicylic acid and its derivatives is believed to proceed through a mechanism involving a β-keto acid intermediate or a bimolecular proton transfer.[3][4] The presence of an ortho-hydroxyl group is crucial, as it can stabilize the transition state. While electron-donating groups in the ortho or para positions can increase the rate of decarboxylation, the electron-withdrawing nature of the fluorine atoms in this compound may necessitate more forcing conditions compared to salicylic acid.[3]

Recent studies have also explored novel catalytic systems, such as deep eutectic solvents (DES) like choline chloride-urea, which can act as both a catalyst and a solvent, promoting high yields under milder conditions.[5][6] Additionally, metal-based catalysts, particularly those involving palladium, have demonstrated high activity in the decarboxylation of hydroxybenzoic acids.[7]

Data Presentation: Comparative Analysis of Decarboxylation Conditions

The following table summarizes various conditions for the decarboxylation of hydroxybenzoic acids, providing a basis for optimizing the reaction for this compound.

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
ThermalBenzoic Acid200-230Kinetic Measurements-[3]
ThermalNeat~200--[8]
CatalyticCa(OH)₂>100--[9]
CatalyticCholine Chloride-Urea (DES)1609 h94 (for 4-hydroxybenzoic acid)[6]
CatalyticPalladium Complexes--High Activity[7]

Experimental Protocols

Safety Precautions: this compound is classified as acutely toxic if swallowed. 2,4-Difluorophenol is also toxic and corrosive.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent

This protocol utilizes a high-boiling solvent to ensure a homogeneous reaction mixture and controlled heating.

Materials:

  • This compound

  • High-boiling solvent (e.g., mineral oil, diphenyl ether)

  • Round-bottom flask

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, add this compound and the high-boiling solvent.

  • Equip the flask with a magnetic stir bar and a condenser.

  • Heat the mixture to 200-230 °C with vigorous stirring.

  • Monitor the reaction by observing the evolution of CO₂ gas. The reaction is complete when gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • The product, 2,4-difluorophenol, can be isolated by distillation under reduced pressure.[11]

Protocol 2: Catalytic Decarboxylation using a Deep Eutectic Solvent (DES)

This method offers a potentially milder and more environmentally friendly approach.[5][6]

Materials:

  • This compound

  • Choline chloride

  • Urea

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • Add this compound to the DES in the round-bottom flask.

  • Heat the mixture to approximately 160 °C with stirring.[6]

  • Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Extract the product, 2,4-difluorophenol, with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Experimental Workflow for Thermal Decarboxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound and high-boiling solvent in a round-bottom flask. prep2 Add magnetic stir bar and attach condenser. prep1->prep2 react1 Heat to 200-230 °C with vigorous stirring. prep2->react1 react2 Monitor CO₂ evolution. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Isolate 2,4-difluorophenol via vacuum distillation. workup1->workup2

Caption: Workflow for the thermal decarboxylation of this compound.

Logical Relationship of Decarboxylation Approaches

G cluster_methods Decarboxylation Methods cluster_catalysts Catalytic Approaches start This compound thermal Thermal (High Temperature) start->thermal catalytic Catalytic (Milder Conditions) start->catalytic product 2,4-Difluorophenol thermal->product des Deep Eutectic Solvents (e.g., Choline Chloride-Urea) catalytic->des metal Metal Complexes (e.g., Palladium) catalytic->metal base Base Catalyzed (e.g., Ca(OH)₂) catalytic->base des->product metal->product base->product

Caption: Overview of different approaches for the decarboxylation to synthesize 2,4-difluorophenol.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • BenchChem. (2025, December). Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis.
  • ResearchGate. (n.d.). Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway.
  • Sigma-Aldrich. (n.d.). 2,4-Difluorophenol 99 367-27-1.
  • Sigma-Aldrich. (n.d.). This compound.
  • Scientific Laboratory Supplies. (n.d.). 2,4-Difluorophenol, 99% | 233269-25G | SIGMA-ALDRICH.
  • National Institutes of Health. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • Chemistry Stack Exchange. (2017, July 18). Decarboxylation of Salicylic acid.
  • Synquest Labs. (n.d.). This compound.
  • ResearchGate. (2025, October 17). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents | Request PDF.
  • Google Patents. (n.d.). US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids.
  • Reddit. (2025, June 2). Decarboxylation of Salicylic Acid Mechanism.
  • Sigma-Aldrich. (2024, January 13). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • PubMed. (2009, June 28). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes.
  • Semantic Scholar. (1979, July 1). Thermal decomposition of salicylic acid and its salts.
  • Sigma-Aldrich. (2025, February 8). SAFETY DATA SHEET.
  • Googleapis.com. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • YouTube. (2022, January 6). Making Phenol by decarboxylation of salicylic acid.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • MDPI. (2022, December 4). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Reaction mechanism of the decarboxylation of 3-hydroxybenzoic acid with ChCl (note.

Sources

The Strategic Application of 3,5-Difluoro-2-hydroxybenzoic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Salicylic Acid Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2] This approach hinges on a fundamental principle: screening small, low-complexity molecules, or "fragments," that, despite their low initial binding affinity, form highly efficient and specific interactions with their biological targets.[3] Among the vast chemical space of potential fragments, 3,5-Difluoro-2-hydroxybenzoic acid emerges as a particularly compelling scaffold. Its inherent characteristics—a salicylic acid core decorated with two fluorine atoms—offer a unique combination of features that can be strategically exploited throughout the FBDD workflow.

This technical guide provides a comprehensive overview of the application of this compound in FBDD campaigns. We will delve into the rationale behind its selection, detail robust protocols for its use in primary and secondary screening, and outline strategies for the critical hit-to-lead optimization phase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this versatile fragment.

Physicochemical and Pharmacological Profile of this compound

The utility of this compound in FBDD is rooted in its distinct molecular properties. The salicylic acid moiety provides a well-defined pharmacophore, capable of forming key hydrogen bond interactions through its carboxylic acid and hydroxyl groups. The introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring significantly modulates its electronic and steric properties.

PropertyValueSignificance in FBDD
Molecular Weight 174.10 g/mol Compliant with the "Rule of Three" for fragments (<300 Da), ensuring higher probability of fitting into small binding pockets.[3]
Hydrogen Bond Donors 2Provides key interaction points for target binding.
Hydrogen Bond Acceptors 3Offers additional opportunities for specific interactions.
Calculated logP 1.8Indicates good solubility and potential for favorable ADME properties.
Fluorine Content 2 atomsThe highly electronegative fluorine atoms can modulate pKa, enhance binding affinity through favorable electrostatic interactions, and serve as a sensitive probe for ¹⁹F NMR screening.

The FBDD Workflow with this compound

A typical FBDD campaign employing this compound can be conceptualized as a multi-stage process, beginning with a broad primary screen to identify initial hits, followed by rigorous validation and characterization, and culminating in iterative chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Primary_Screen Primary Screening (e.g., Thermal Shift Assay) NMR_Screening ¹⁹F NMR Screening Primary_Screen->NMR_Screening Initial Hits Fragment_Library Fragment Library (including this compound) Fragment_Library->Primary_Screen Orthogonal_Validation Orthogonal Validation (e.g., SPR, ITC) NMR_Screening->Orthogonal_Validation Validated Hits X_ray X-ray Crystallography Orthogonal_Validation->X_ray Confirmed Binders Fragment_Growing Fragment Growing X_ray->Fragment_Growing Fragment_Merging Fragment Merging X_ray->Fragment_Merging Fragment_Linking Fragment Linking X_ray->Fragment_Linking Lead_Compound Lead Compound Fragment_Growing->Lead_Compound Fragment_Merging->Lead_Compound Fragment_Linking->Lead_Compound Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Hit This compound (Low Affinity) Growing Fragment Growing (Adding functional groups) Hit->Growing Merging Fragment Merging (Combining with another fragment) Hit->Merging Linking Fragment Linking (Connecting two fragments) Hit->Linking Lead Lead Compound (High Affinity & Specificity) Growing->Lead Merging->Lead Linking->Lead

Sources

Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid Analogs: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Salicylic Acid Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, 3,5-Difluoro-2-hydroxybenzoic acid and its analogs, derivatives of salicylic acid, have emerged as pivotal intermediates in the synthesis of a diverse range of therapeutic agents.[1][2]

These compounds form the core of numerous antimicrobial agents, particularly within the quinolone class of antibiotics.[3][4] The presence of the difluoro-2-hydroxybenzoic acid moiety is critical for the potent antibacterial activity and broad-spectrum efficacy of these drugs.[5] Beyond their role in combating infectious diseases, these fluorinated synthons are also explored in the development of novel anti-inflammatory drugs and advanced materials.[1]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of this compound and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of the synthetic transformations, offering not just a series of steps, but a framework for understanding and troubleshooting these critical chemical processes.

Strategic Approaches to the Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of synthesis, and the specific substitution pattern of the target analog. Two primary and well-established strategies are detailed below:

  • Regioselective Hydroxylation of Difluorobenzoic Acids: This approach leverages the principles of nucleophilic aromatic substitution (SNAr) to introduce a hydroxyl group at a specific position on a difluorinated benzoic acid precursor.

  • Carboxylation of Difluorophenols (Kolbe-Schmitt Reaction): This classic reaction in organic chemistry provides a direct method to introduce a carboxylic acid group onto a phenol ring, and it can be effectively applied to difluorinated phenols.

The following sections will provide a detailed exploration of these synthetic strategies, complete with step-by-step protocols and an analysis of the key reaction parameters.

Protocol 1: Synthesis of this compound via Regioselective Hydroxylation

This protocol details the synthesis of the target molecule from a readily available starting material, 2,4-difluorobenzoic acid. The core of this synthesis is a regioselective nucleophilic aromatic substitution reaction.

Workflow Overview

Synthesis_Workflow Start 2,4-Difluorobenzoic Acid Step1 Nucleophilic Aromatic Substitution (Hydroxylation) Start->Step1 Intermediate This compound (Crude Product) Step1->Intermediate Step2 Acidification & Purification Intermediate->Step2 Product Pure this compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2,4-Difluorobenzoic acid1583-58-0158.10 g/mol 15.8 g (0.1 mol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 8.0 g (0.2 mol)
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol 100 mL
Concentrated HCl7647-01-036.46 g/mol As needed
Deionized Water7732-18-518.02 g/mol As needed

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,4-difluorobenzoic acid (15.8 g, 0.1 mol) and dimethyl sulfoxide (DMSO, 100 mL).

  • Addition of Base: While stirring, carefully add sodium hydroxide pellets (8.0 g, 0.2 mol) to the flask. An exothermic reaction may be observed.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 130°C and maintain this temperature for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water. Dry the solid under reduced pressure at 60°C for 12 hours to yield the pure product.

Scientific Rationale and Mechanistic Insights

The key transformation in this protocol is the nucleophilic aromatic substitution (SNAr) of a fluoride ion by a hydroxide ion. The benzene ring in 2,4-difluorobenzoic acid is activated towards nucleophilic attack by the electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group.

The reaction proceeds via an addition-elimination mechanism. The hydroxide ion attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electron-withdrawing groups, which stabilizes the intermediate. Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored. The regioselectivity of the hydroxylation at the 2-position is directed by the combined electronic effects of the substituents.

SNAr_Mechanism Reactant 2,4-Difluorobenzoic Acid + OH⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition Product This compound + F⁻ Intermediate->Product Elimination

Caption: Mechanism of the SNAr reaction.

Protocol 2: Synthesis of this compound Analogs via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful method for the synthesis of hydroxybenzoic acids from phenols. This protocol outlines the synthesis of a this compound analog starting from the corresponding difluorophenol.

Workflow Overview

Kolbe_Schmitt_Workflow Start 2,4-Difluorophenol Step1 Formation of Sodium Phenoxide Start->Step1 Intermediate1 Sodium 2,4-Difluorophenoxide Step1->Intermediate1 Step2 Carboxylation with CO₂ Intermediate1->Step2 Intermediate2 Sodium 3,5-Difluoro-2-hydroxybenzoate Step2->Intermediate2 Step3 Acidification Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Kolbe-Schmitt reaction.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2,4-Difluorophenol367-27-1130.09 g/mol 13.0 g (0.1 mol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 4.4 g (0.11 mol)
Carbon Dioxide (CO₂)124-38-944.01 g/mol High pressure
Sulfuric Acid (H₂SO₄)7664-93-998.08 g/mol As needed
Toluene108-88-392.14 g/mol As needed

Procedure:

  • Formation of Sodium Phenoxide: In a high-pressure autoclave, dissolve 2,4-difluorophenol (13.0 g, 0.1 mol) in toluene. Carefully add sodium hydroxide (4.4 g, 0.11 mol) and heat the mixture to remove water by azeotropic distillation.

  • Carboxylation: After removing the toluene under vacuum, pressurize the autoclave with carbon dioxide to 100 atm. Heat the mixture to 125°C and maintain these conditions for 6-8 hours with constant stirring.[7][8]

  • Work-up and Acidification: Cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid product in water and filter to remove any insoluble impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Scientific Rationale and Mechanistic Insights

The Kolbe-Schmitt reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide. The phenoxide, being more nucleophilic than the corresponding phenol, readily attacks the electrophilic carbon of CO₂. The reaction is believed to proceed through the formation of a sodium salicylate intermediate. The ortho-selectivity is often favored, particularly with sodium phenoxide, due to the formation of a chelated intermediate with the sodium ion.[9]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets at lower fields (typically >10 ppm and 5-9 ppm, respectively), and their positions can be concentration-dependent.
¹³C NMR The spectrum will show distinct signals for the seven carbon atoms. The carboxylic acid carbon will be observed at a characteristic downfield shift (around 170 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).
FT-IR A broad O-H stretching band from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretching band for the carboxylic acid will be present around 1680-1710 cm⁻¹. C-F stretching bands will appear in the fingerprint region (1000-1400 cm⁻¹).
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.10 g/mol ).[10]

Applications in Drug Development: The Gateway to Quinolone Antibiotics

This compound and its analogs are indispensable building blocks in the synthesis of fluoroquinolone antibiotics.[3][4] These potent antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5]

The synthesis of a quinolone core typically involves the condensation of a fluorinated benzoic acid derivative with an appropriate amine, followed by cyclization and further functionalization. The 3,5-difluoro substitution pattern is often crucial for the desired biological activity and pharmacokinetic profile of the final drug molecule.

Quinolone_Synthesis Start 3,5-Difluoro-2-hydroxybenzoic Acid Analog Step1 Activation of Carboxylic Acid Start->Step1 Intermediate1 Acid Chloride or Activated Ester Step1->Intermediate1 Step2 Condensation with Amine Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product Quinolone Core Structure Step3->Product

Caption: General scheme for the synthesis of a quinolone core.

Conclusion

The synthesis of this compound and its analogs is a cornerstone of modern medicinal chemistry, providing access to a wealth of biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently produce these valuable compounds. A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and the development of novel derivatives with enhanced therapeutic potential.

References

  • Google Patents. CN106336352A - Synthesis method of 6-fluorosalicylic acid.
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • L.S. College, Muzaffarpur. Kolbe–Schmitt reaction. [Link]

  • BYJU'S. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthesis, ensuring the efficient and successful production of your target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Kolbe-Schmitt reaction of 2,4-difluorophenol.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the target product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Kolbe-Schmitt synthesis of this compound can stem from several factors. The primary causes are often incomplete reaction, suboptimal reaction conditions, or side reactions that consume your starting material. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Formation of the Phenoxide: The first step of the Kolbe-Schmitt reaction is the deprotonation of 2,4-difluorophenol to form the corresponding phenoxide. This is a critical step, as the phenoxide is the active nucleophile that attacks carbon dioxide.

    • Causality: The presence of water in your reaction mixture can prevent the complete formation of the phenoxide by reacting with the base.[1]

    • Solution: Ensure that your starting materials (2,4-difluorophenol and base) and solvent are anhydrous. Drying the phenol and using a freshly opened, high-purity base are recommended.

  • Suboptimal Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.

    • Causality: Insufficient temperature or pressure will lead to a slow and incomplete reaction. Conversely, excessively high temperatures can promote the reverse reaction, decarboxylation, where the product loses CO2 and reverts to the starting phenoxide.[2]

    • Solution: The reaction typically requires heating the sodium phenoxide with carbon dioxide under pressure (e.g., 100 atm) at around 125°C.[3][4] It is crucial to carefully control and monitor the temperature and pressure throughout the reaction.

  • Inefficient Work-up: The final product is isolated by acidification of the reaction mixture.

    • Causality: If the pH is not sufficiently low, the carboxylate salt will not be fully protonated, leading to incomplete precipitation of the desired acid.

    • Solution: After the reaction, the mixture should be dissolved in water and acidified with a strong mineral acid (e.g., HCl or H2SO4) to a pH of approximately 2-3 to ensure complete precipitation of the this compound.

Issue 2: Presence of a Significant Amount of an Isomeric Byproduct

Question: I am observing a significant amount of an isomeric byproduct in my final product. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomeric byproducts is a common challenge in the Kolbe-Schmitt reaction with substituted phenols. In the case of 2,4-difluorophenol, the desired product is the result of ortho-carboxylation. The primary isomeric byproduct is likely the para-carboxylation product, 2,4-difluoro-5-hydroxybenzoic acid.

  • Mechanism of Isomer Formation: The regioselectivity of the Kolbe-Schmitt reaction is heavily influenced by the choice of the alkali metal counter-ion.

    • Sodium Phenoxide: The use of sodium hydroxide to form the phenoxide generally favors the formation of the ortho product (salicylic acid derivatives). This is attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the carboxylation to the ortho position.[5]

    • Potassium Phenoxide: In contrast, using potassium hydroxide often leads to a higher proportion of the para isomer.[2][3][4] The larger potassium ion is less effective at forming the chelation complex, allowing for carboxylation at the sterically less hindered para position.

  • Strategies to Enhance Ortho-Selectivity:

    • Choice of Base: To maximize the yield of this compound, use sodium hydroxide to generate the sodium 2,4-difluorophenoxide.

    • Temperature Control: At higher temperatures, the thermodynamically more stable para isomer can be favored. Therefore, running the reaction at the lower end of the effective temperature range (around 125°C) may improve the ortho to para ratio.

Issue 3: Product is Colored (Yellowish or Brownish Tint)

Question: My isolated this compound has a distinct color. What is the source of this impurity and how can I remove it?

Answer:

A colored product suggests the presence of impurities that absorb visible light. These can arise from side reactions during the synthesis or from impurities in the starting materials.

  • Potential Sources of Color:

    • Phenolic Oxidation: Phenols can be susceptible to oxidation, especially at elevated temperatures in the presence of trace metals, leading to the formation of colored quinone-type compounds.

    • Impurities from Starting Material Synthesis: If the 2,4-difluorophenol starting material was synthesized from 2,4-difluoroaniline via a diazotization reaction, residual diazonium salts or azo-coupling byproducts can lead to colored impurities.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system, such as an ethanol-water or methanol-water mixture, should be used. The desired product should be significantly more soluble in the hot solvent than in the cold solvent, while the impurity should either be very soluble or insoluble in the solvent.[6]

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration, and the purified product is recovered by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Kolbe-Schmitt reaction .[2][3][7] This reaction involves the carboxylation of 2,4-difluorophenol. The process begins with the formation of sodium 2,4-difluorophenoxide by treating 2,4-difluorophenol with sodium hydroxide. This phenoxide is then reacted with carbon dioxide under high pressure and temperature to introduce a carboxylic acid group onto the aromatic ring, primarily at the position ortho to the hydroxyl group.

Q2: Can I use potassium hydroxide instead of sodium hydroxide in the Kolbe-Schmitt reaction?

A2: While potassium hydroxide can be used to form the corresponding phenoxide, it is generally not recommended if the desired product is the ortho-carboxylated isomer (this compound). The use of potassium hydroxide tends to favor the formation of the para-carboxylated isomer.[2][3][4]

Q3: What are the expected major side products in this synthesis?

A3: The major potential side products in the synthesis of this compound are:

  • 2,4-difluoro-5-hydroxybenzoic acid: The para-carboxylation isomer.

  • 2,4-difluorophenol: Unreacted starting material.

  • Dicarboxylic acid derivatives: Although less common, the introduction of a second carboxyl group is possible.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): This is the most powerful tool for structural elucidation and will confirm the connectivity of the atoms and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the sample and quantifying the amount of any isomeric impurities.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 2,4-Difluorophenol

  • Sodium hydroxide

  • Carbon dioxide (high purity)

  • Concentrated hydrochloric acid

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Deionized water

Procedure:

  • Phenoxide Formation: In a high-pressure reactor, dissolve 2,4-difluorophenol in anhydrous toluene. Carefully add an equimolar amount of sodium hydroxide pellets.

  • Water Removal: Heat the mixture to reflux and remove any water present via a Dean-Stark trap until the formation of water ceases.

  • Solvent Removal: Distill off the toluene under reduced pressure to obtain the dry sodium 2,4-difluorophenoxide salt.

  • Carboxylation: Seal the reactor and pressurize it with carbon dioxide to approximately 5-10 atm at room temperature. Gradually heat the reactor to 125-130°C, and the pressure will increase. Maintain the pressure at around 100 atm by feeding in more CO2 if necessary. Stir the reaction mixture at this temperature and pressure for 4-6 hours.

  • Work-up: Cool the reactor to room temperature and cautiously vent the excess CO2. Dissolve the solid reaction product in water.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH reaches 2-3. A white precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Data Presentation

Table 1: Potential Side Products and Byproducts in the Synthesis of this compound

Compound NameStructureFormation MechanismKey Identification Notes
This compound (Desired Product) Ortho-carboxylation of 2,4-difluorophenoxideExpected major product when using sodium phenoxide.
2,4-Difluoro-5-hydroxybenzoic acid Para-carboxylation of 2,4-difluorophenoxideMore likely to form with potassium phenoxide or at higher temperatures. Will have a different NMR spectrum from the desired product.
2,4-Difluorophenol Unreacted starting material or decarboxylation of the productCan be identified by GC-MS or by comparing with a standard.

Visualizations

Kolbe_Schmitt_Reaction cluster_decarboxylation start 2,4-Difluorophenol phenoxide Sodium 2,4-Difluorophenoxide start->phenoxide + NaOH co2 + CO₂ ortho_product This compound (Desired Product) co2->ortho_product ortho-attack para_product 2,4-Difluoro-5-hydroxybenzoic acid (Isomeric Byproduct) co2->para_product para-attack conditions High T, High P ortho_product->phenoxide High T decarboxylation Decarboxylation

Caption: Kolbe-Schmitt reaction pathway for this compound synthesis.

References

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Kolbe-Schmitt Reaction. (n.d.). In Name Reactions in Organic Chemistry (pp. 274-275). Cambridge University Press.
  • Pearson Education. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Zhang, X., et al. (2020). Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. Industrial & Engineering Chemistry Research, 59(15), 6947-6955.
  • Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2018). A Para-Selective Kolbe–Schmitt Reaction.
  • Z. Naturforsch. (2002). Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. 57a, 812-818.

Sources

Technical Support Center: Optimizing the Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and obtain a high-purity product. As your Senior Application Scientist, I will walk you through the nuances of this synthesis, explaining the "why" behind each step to ensure your success.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, which is commonly prepared via the Kolbe-Schmitt reaction of 2,4-difluorophenol.

Q1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge and can often be traced back to several key factors in the Kolbe-Schmitt reaction. This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[1][2]

Possible Causes & Solutions:

  • Incomplete Phenoxide Formation: The first step is the deprotonation of 2,4-difluorophenol to form the more reactive phenoxide ion.[2][3]

    • Solution: Ensure you are using a sufficiently strong base and that it is fresh and dry. Sodium hydroxide or potassium hydroxide are commonly used.[1] The reaction should be performed under anhydrous conditions as water can inhibit the formation of the phenoxide and react with the carbon dioxide.

  • Suboptimal Reaction Temperature and Pressure: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.

    • Solution: The carboxylation of sodium phenoxide is typically performed at around 125°C under high pressure (100 atm) of CO2.[1] Using potassium hydroxide may allow for milder conditions and can influence the regioselectivity.[1] It is crucial to maintain a consistent and accurate temperature and pressure throughout the reaction.

  • Poor CO2 Dispersion: Inefficient mixing of gaseous CO2 into the reaction mixture can limit the reaction rate.

    • Solution: Utilize a high-pressure reactor with efficient stirring to ensure maximum contact between the carbon dioxide and the phenoxide.

  • Premature Protonation: The carboxylated intermediate is a salt. If the reaction mixture is prematurely exposed to acidic conditions, the starting material can be regenerated.

    • Solution: The acidification step to yield the final product should only be performed after the carboxylation is complete.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

The formation of regioisomers is a common issue in the Kolbe-Schmitt reaction. For 2,4-difluorophenol, the desired product is this compound, but the formation of 2,4-Difluoro-5-hydroxybenzoic acid is possible.

Factors Influencing Regioselectivity:

  • Choice of Alkali Metal Hydroxide: The cation plays a crucial role in directing the carboxylation.

    • Insight: Using sodium hydroxide tends to favor ortho-carboxylation, leading to the desired 2-hydroxybenzoic acid derivative.[2] In contrast, potassium hydroxide often favors the formation of the para-hydroxybenzoic acid isomer.[1] Therefore, for the synthesis of this compound, sodium hydroxide is the preferred base. The stability of the ortho-isomer is often attributed to intramolecular hydrogen bonding.[4]

  • Reaction Temperature: Temperature can also influence the isomeric ratio.

    • Insight: Lower temperatures generally favor the formation of the ortho product (salicylic acid derivatives), while higher temperatures can lead to the formation of the para isomer.[2]

Troubleshooting Flowchart for Low Yield and Poor Regioselectivity:

Caption: Troubleshooting Decision Tree for Optimizing this compound Synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the 2,4-difluorophenol starting material?

The purity of the starting material is paramount for a successful synthesis.

  • Purity: Use 2,4-difluorophenol with a purity of at least 99%. Impurities can lead to side reactions and complicate the purification of the final product.

  • Moisture Content: The starting material should be as dry as possible. Water can interfere with the formation of the sodium phenoxide.

ParameterSpecificationRationale
Purity (Assay)≥ 99%Minimizes side product formation.
Moisture ContentLow (Anhydrous conditions preferred)Water interferes with phenoxide formation.
AppearanceSolidThe melting point is around 22.4°C.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and isomeric purity of the this compound.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -COOH).

    • Melting Point: To assess the purity of the final product.

Q3: Are there alternative synthetic routes to this compound?

While the Kolbe-Schmitt reaction is a common method, other approaches exist, though they may involve more steps or hazardous reagents. Some literature describes multi-step syntheses starting from different fluorinated precursors.[5][6] However, these routes can be more complex and may not be as atom-economical as the direct carboxylation of 2,4-difluorophenol. For instance, some methods employ organolithium reagents at very low temperatures, which can be challenging to scale up.[5][6]

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 2,4-Difluorophenol (high purity, anhydrous)

  • Sodium Hydroxide (pellets, anhydrous)

  • Carbon Dioxide (high purity)

  • Hydrochloric Acid (concentrated)

  • Anhydrous Toluene (or another suitable high-boiling solvent)

Equipment:

  • High-pressure autoclave with a mechanical stirrer and temperature control

  • Standard laboratory glassware

Procedure:

  • Phenoxide Formation: In a dry reaction vessel, dissolve 2,4-difluorophenol in anhydrous toluene. Under an inert atmosphere (e.g., nitrogen or argon), carefully add an equimolar amount of sodium hydroxide pellets. Heat the mixture with stirring to facilitate the formation of the sodium 2,4-difluorophenoxide. Water will be removed azeotropically.

  • Carboxylation: Transfer the phenoxide mixture to a high-pressure autoclave. Seal the reactor and purge with nitrogen, followed by pressurizing with carbon dioxide to approximately 100 atm. Heat the mixture to 125°C with vigorous stirring. Maintain these conditions for several hours, monitoring the reaction progress by taking aliquots (if possible) and analyzing by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2. Transfer the reaction mixture to a beaker and dilute with water. Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. The this compound will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain a high-purity solid.

Reaction Workflow Diagram:

Reaction_Workflow cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Work-up & Purification A 2,4-Difluorophenol + NaOH B Sodium 2,4-difluorophenoxide A->B Anhydrous Toluene, Heat C Pressurize with CO2 (~100 atm) B->C D Heat to ~125°C with Stirring C->D E Cool and Depressurize D->E F Acidify with HCl (pH ~2) E->F G Precipitation F->G H Filter and Wash G->H I Recrystallize H->I J Pure this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Section 4: References

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 165-170. [Link]

  • Merck & Co. (1992). Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. U.S. Patent 5,142,093.

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. [Link]

  • Wang, L., et al. (2007). Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. Chinese Patent CN101020628A.

  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. [Link]

  • BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • F. Hoffmann-La Roche AG. (2014). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent EP2784055A1.

  • Wang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry, 13(8), 1011-1021. [Link]

  • Kuznetsov, A., et al. (2022). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe–Schmitt Carboxylation of Phenoxides. Molecules, 27(15), 4785. [Link]

  • L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]

  • Chemistry exam (preparation). (2018, February 22). Kolbe-Schmitt Reaction - Reaction with Mechanism [Video]. YouTube. [Link]

  • DeTuri, M., et al. (2001). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 78, 168. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Indian Patent Application 30/2025. [Link]

  • BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]

  • Zhang, J., et al. (2019). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

  • Regal Remedies Limited. (2025). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Indian Patent Application. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2,4-Difluorophenol, 99%. [Link]

  • Zhang, L., et al. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid. Chinese Patent CN110540496A.

  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated hydroxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The strategic incorporation of fluorine into hydroxybenzoic acid scaffolds can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making them crucial intermediates in pharmaceutical and agrochemical research.[1][2][3] However, their synthesis is not without challenges.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis of fluorinated hydroxybenzoic acids, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Fluorination

Symptoms:

  • Formation of multiple fluorinated isomers, leading to low yields of the desired product.

  • Complex purification procedures are required to isolate the target isomer.[4]

Possible Causes & Solutions:

  • Steric Hindrance and Electronic Effects: The directing effects of the hydroxyl and carboxyl groups on the aromatic ring can lead to a mixture of ortho- and para-fluorinated products. The electron-donating hydroxyl group and the electron-withdrawing carboxyl group create a complex electronic environment that can be difficult to control.

    • Solution: Employ a directing group strategy. For instance, protecting the hydroxyl group as a bulky ether or silyl ether can sterically hinder one position, favoring fluorination at another. Subsequent deprotection yields the desired isomer. Ortho-lithiation is another powerful technique where a directing group, often the hydroxyl or a derivative, directs a strong base to deprotonate the adjacent position, which can then be quenched with an electrophilic fluorine source.[5][6][7] Fluorine itself can act as an ortho-directing group in certain contexts.[7][8]

  • Harsh Reaction Conditions: High temperatures and highly reactive fluorinating agents can decrease selectivity.

    • Solution: Optimize reaction conditions by screening milder fluorinating reagents such as Selectfluor® in combination with a suitable catalyst.[9] Lowering the reaction temperature can also significantly improve regioselectivity. The choice of solvent is also critical; polar, non-coordinating solvents can sometimes enhance selectivity.

Issue 2: Low Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions

Symptoms:

  • Incomplete conversion of the starting material (e.g., a di- or tri-halogenated benzoic acid) to the desired fluorinated product.

  • Formation of side products from competing reactions.

Possible Causes & Solutions:

  • Insufficient Activation of the Aromatic Ring: For SNAr to proceed efficiently, the aromatic ring must be sufficiently electron-deficient. The presence of electron-donating groups can deactivate the ring towards nucleophilic attack.

    • Solution: Ensure the presence of strongly electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. If the substrate is not sufficiently activated, consider alternative synthetic routes.

  • Poor Solubility of the Fluoride Source: Alkali metal fluorides like KF and CsF have low solubility in many organic solvents, limiting their reactivity.

    • Solution: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the fluoride ion into the organic phase. Alternatively, employ more soluble fluoride sources like tetrabutylammonium fluoride (TBAF). The use of polar aprotic solvents such as DMF, DMSO, or sulfolane can also enhance the solubility and reactivity of the fluoride salt.

Issue 3: Unwanted Decarboxylation

Symptoms:

  • Loss of the carboxylic acid group, resulting in the formation of a fluorinated phenol as a major byproduct.

  • Gas evolution (CO2) observed during the reaction or workup.

Possible Causes & Solutions:

  • High Reaction Temperatures: Hydroxybenzoic acids, particularly those with the hydroxyl group ortho or para to the carboxyl group, are susceptible to decarboxylation at elevated temperatures.[10][11][12]

    • Solution: Whenever possible, conduct reactions at the lowest effective temperature. If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester, which is generally more stable to decarboxylation. The ester can then be hydrolyzed under milder conditions in a subsequent step. Recent methods using deep eutectic solvents have shown promise for controlled decarboxylation under milder conditions, highlighting the sensitivity of this functional group.[10][12][13]

  • Strongly Acidic or Basic Conditions: Extreme pH conditions can promote decarboxylation.

    • Solution: Buffer the reaction mixture if possible. If strongly acidic or basic conditions are required for a specific transformation, perform the reaction at a lower temperature and for the shortest possible duration. Careful monitoring of the reaction progress is crucial to minimize byproduct formation.

Issue 4: Instability of Trifluoromethyl Groups

Symptoms:

  • Hydrolysis of a trifluoromethyl (-CF3) group to a carboxylic acid (-COOH) group.[14][15]

  • Formation of difluoro- or monofluoromethylated byproducts.

Possible Causes & Solutions:

  • Strongly Acidic or Basic Conditions: The trifluoromethyl group, while generally stable[16], can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[14][17][18][19]

    • Solution: Avoid prolonged exposure to strong acids or bases. If such conditions are necessary, use milder reagents or perform the reaction at a lower temperature. For instance, hydrolysis of a nitrile to a carboxylic acid in a molecule also containing a -CF3 group should be conducted with care, potentially using enzymatic hydrolysis or milder chemical methods to avoid affecting the trifluoromethyl moiety. The stability of trifluoromethyl groups can be influenced by the presence of other substituents on the aromatic ring.[16][20]

II. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to distinguish between different isomers of fluorinated hydroxybenzoic acids?

A1: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are excellent for separating isomers.[21] GC-MS often requires derivatization of the carboxylic acid to a more volatile ester.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling constants are highly sensitive to the positions of the fluorine, hydroxyl, and carboxyl groups on the aromatic ring.[22]

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic O-H and C=O stretches, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-F and C-H bending vibrations that can help differentiate them.[21]

Q2: How can I improve the yield of the Kolbe-Schmitt reaction for the carboxylation of fluorophenols?

A2: The Kolbe-Schmitt reaction is a classic method for synthesizing hydroxybenzoic acids, and its efficiency can be sensitive to reaction conditions.

  • Ensure Anhydrous Conditions: The phenoxide must be rigorously dried before the introduction of CO2, as any residual water can consume the base and reduce the yield.

  • Optimize Temperature and Pressure: The carboxylation step is typically carried out at elevated temperatures (120-150°C) and under CO2 pressure (several atmospheres). These parameters should be carefully optimized for your specific substrate.[23][24]

  • Choice of Alkali Metal: The choice of the alkali metal counter-ion to the phenoxide can influence the regioselectivity of the carboxylation. For example, potassium phenoxide tends to favor para-carboxylation, while sodium phenoxide can yield more of the ortho-isomer.

Q3: What are some common safety precautions when working with fluorinating agents?

A3: Fluorinating agents can be highly reactive and hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.

  • Quenching: Be aware of the proper procedures for quenching unreacted fluorinating agents. Some reagents can react violently with water or other common solvents.

  • Material Compatibility: Ensure that your reaction vessel and any other equipment are compatible with the fluorinating agent and the reaction conditions. Some fluorine-containing compounds can etch glass, especially at high temperatures.

Q4: Are there any "green" or more sustainable approaches to the synthesis of fluorinated hydroxybenzoic acids?

A4: The field of green chemistry is actively exploring more environmentally friendly synthetic methods.

  • Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, reduces waste. Transition-metal catalysis is a prominent area of research for developing efficient C-F bond formation reactions.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, and often reducing the use of solvents.

  • Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, is being investigated to replace traditional volatile organic compounds.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Reaction[24][26]
  • In a suitable reaction vessel, combine 4-fluorophenol (1 equivalent) and potassium hydroxide (1 equivalent).

  • Add a minimal amount of water to dissolve the solids.

  • Heat the mixture to 40-60°C.

  • Bubble carbon dioxide gas through the solution for approximately 2 hours.

  • After the carboxylation is complete, carefully acidify the reaction mixture with a strong acid (e.g., concentrated sulfuric acid) to a pH of ~1.

  • Increase the temperature to 110-120°C and reflux for 4 hours.

  • Cool the mixture to room temperature and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Table: Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid[22]
Technique Expected Features
¹H NMR (DMSO-d₆) Aromatic H (adjacent to -COOH): 7.6 - 7.8 ppmAromatic H (adjacent to -F): 7.2 - 7.4 ppmAromatic H (adjacent to -OH): 6.9 - 7.1 ppmCarboxylic Acid (-COOH): 10.0 - 13.0 ppm (broad)Hydroxyl (-OH): 9.0 - 10.0 ppm (broad)
¹³C NMR (DMSO-d₆) Carboxylic Carbon (-COOH): ~167 ppmCarbon attached to -F: ~155 ppm (with C-F coupling)Carbon attached to -OH: ~148 ppmAromatic Carbons: 115 - 130 ppm (with C-F couplings)
IR (ATR) O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)C=O stretch (carboxylic acid): ~1700 cm⁻¹C-F stretch: 1200-1300 cm⁻¹
Mass Spec (EI) Molecular Ion Peak (M⁺): m/z = 156

IV. Diagrams

troubleshooting_workflow start Problem Identified in Synthesis low_yield Low Yield / Incomplete Reaction start->low_yield isomer_formation Mixture of Isomers start->isomer_formation byproduct Unexpected Byproduct start->byproduct reagent_check Check Reagent Purity & Activity low_yield->reagent_check condition_check Optimize Reaction Conditions (Temp, Time, Conc.) low_yield->condition_check regioselectivity Issue with Regioselectivity isomer_formation->regioselectivity decarboxylation Decarboxylation? byproduct->decarboxylation hydrolysis Hydrolysis of -CF3? byproduct->hydrolysis end Problem Resolved reagent_check->end condition_check->end directing_group Use Directing Groups / Ortho-lithiation regioselectivity->directing_group milder_reagents Screen Milder Reagents & Conditions regioselectivity->milder_reagents directing_group->end milder_reagents->end lower_temp Lower Reaction Temperature / Protect COOH decarboxylation->lower_temp avoid_harsh_ph Avoid Harsh Acid/Base Conditions hydrolysis->avoid_harsh_ph lower_temp->end avoid_harsh_ph->end

Caption: Troubleshooting workflow for synthesis challenges.

V. References

  • Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Benchchem. Available from:

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available from:

  • Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem. Available from:

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. PubMed. Available from:

  • Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. Benchchem. Available from:

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC Publishing. Available from:

  • The Role of Fluorinated Intermediates in Modern Chemical Synthesis. Available from:

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Available from:

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available from:

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available from:

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Available from:

  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry. Available from:

  • Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. PubMed. Available from:

  • Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ResearchGate. Available from:

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from:

  • Reaction mechanism of the decarboxylation of 3‐hydroxybenzoic acid with ChCl (note. Available from:

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Semantic Scholar. Available from:

  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available from:

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available from:

  • CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents. Available from:

  • Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society - ACS Publications. Available from:

  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society - ACS Publications. Available from:

  • 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2. Benchchem. Available from:

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. Available from:

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. Available from:

  • ChemInform Abstract: Introduction of Fluorine and Fluorine-Containing Functional Groups. Request PDF. Available from:

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile fluorinated intermediate. Here, we provide in-depth, field-proven insights and solutions to streamline your experimental workflows and enhance your research outcomes.

Introduction to this compound

This compound, a derivative of salicylic acid, is a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and novel antibiotics.[1] Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, influence its reactivity and present specific challenges in synthetic protocols. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in common organic solvents. What are the recommended solvents?

A1: The solubility of this compound can be challenging due to its polar nature and potential for intermolecular hydrogen bonding. For reactions, consider the following solvents, starting with the most commonly successful:

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices for achieving good solubility, especially for reactions involving organometallic reagents or when a non-protic environment is required.

  • Alcohols: Methanol and ethanol can be effective, particularly for reactions like esterification where the alcohol also serves as a reagent.[2] However, be mindful of potential side reactions with the alcohol.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) will readily dissolve the acid, but their high boiling points can complicate product isolation. They are best reserved for reactions requiring elevated temperatures.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform offer limited solubility and are generally not the first choice unless specified by a particular protocol.

Pro-Tip: To improve solubility in less polar solvents, consider converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base like triethylamine) in situ.

Q2: My reaction yields are consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Systematically investigate the following:

  • Reagent Purity: Ensure the this compound and all other reagents are of high purity. Impurities can inhibit catalysts or lead to unwanted side reactions.

  • Water Content: This compound is hygroscopic. Traces of water can be detrimental, especially in reactions involving water-sensitive reagents like organometallics or acid chlorides. Dry your solvents and glassware thoroughly.

  • Reaction Temperature: The optimal temperature can be crucial. The electron-withdrawing fluorine atoms can affect the reactivity of the aromatic ring and the functional groups. Consider running a temperature screen to find the sweet spot for your specific reaction.

  • Choice of Base: The pKa of the carboxylic acid and the phenolic hydroxyl group are influenced by the fluorine atoms. Ensure your chosen base is strong enough to deprotonate the intended functional group without causing undesired side reactions.

Troubleshooting Specific Reactions

Esterification Reactions

Problem: Incomplete conversion to the ester, even with excess alcohol and a strong acid catalyst.

Causality: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which would seem to favor esterification. However, they also deactivate the carbonyl carbon towards nucleophilic attack by the alcohol. Steric hindrance from the ortho-hydroxyl group can also play a role.

Solution:

  • Activate the Carboxylic Acid: Instead of relying on a direct Fischer esterification, convert the carboxylic acid to a more reactive species.

    • Acid Chloride Formation: React the this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acid chloride. This can then be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Coupling Reagents: Utilize standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to activate the carboxylic acid for reaction with the alcohol.

Experimental Protocol: Esterification via Acid Chloride

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

  • Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM and add the desired alcohol (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester for purification.

Diagram: Troubleshooting Esterification

start Low Ester Yield cause1 Poor Carboxylic Acid Reactivity start->cause1 cause2 Steric Hindrance start->cause2 solution1 Activate Carboxylic Acid cause1->solution1 method1 Form Acid Chloride (SOCl2 or (COCl)2) solution1->method1 method2 Use Coupling Reagents (DCC, HATU) solution1->method2

Caption: Decision workflow for addressing low esterification yields.

Nucleophilic Aromatic Substitution (SNAr)

Problem: Difficulty in substituting one of the fluorine atoms with a nucleophile.

Causality: While the fluorine atoms activate the ring towards nucleophilic attack, the ortho-hydroxyl and meta-carboxyl groups can interfere. The hydroxyl group can be deprotonated to form a phenoxide, which is a powerful activating group, but it can also chelate with metal cations or react with the incoming nucleophile. The carboxyl group is deactivating.

Solution:

  • Protecting Groups: Protect the hydroxyl and/or carboxyl groups to prevent interference.

    • Hydroxyl Protection: Use a simple protecting group like a methyl ether (using methyl iodide and a base like K₂CO₃) or a benzyl ether.

    • Carboxyl Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) as described in the previous section.

  • Strongly Activating Conditions: Employ a strong base to deprotonate the nucleophile fully and use a polar aprotic solvent like DMSO or DMF to enhance the reaction rate.

Diagram: SNAr Troubleshooting

start Failed SNAr Reaction cause1 Interference from -OH and -COOH groups start->cause1 condition Optimize Reaction Conditions start->condition solution1 Protect Functional Groups cause1->solution1 protect_oh Protect -OH (e.g., OMe, OBn) solution1->protect_oh protect_cooh Protect -COOH (e.g., Ester) solution1->protect_cooh strong_base Use Strong Base condition->strong_base polar_solvent Use Polar Aprotic Solvent (DMSO, DMF) condition->polar_solvent

Caption: Strategies for overcoming challenges in SNAr reactions.

Data Summary Table

Reaction TypeCommon ProblemRecommended SolventsKey Solution
Esterification Low YieldTHF, DCMActivate carboxylic acid (e.g., acid chloride)
SNAr No ReactionDMSO, DMFProtect interfering functional groups
Acylation of -OH Side reaction at -COOHPyridine, DCMProtect carboxylic acid as an ester

Conclusion

Working with this compound offers access to a range of valuable fluorinated compounds. Understanding its unique reactivity and anticipating potential challenges are key to successful synthesis. This guide provides a starting point for troubleshooting common issues. Always refer to the primary literature for specific reaction conditions and safety information.

References

  • Gesynto. The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. [Link]

Sources

Technical Support Center: Purification of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of impurities from 3,5-Difluoro-2-hydroxybenzoic acid, designed for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of novel pharmaceuticals, particularly certain antimicrobial 3-quinolinecarboxylic acid drugs, the purity of this compound is paramount.[1] This guide provides detailed troubleshooting advice and protocols to address common purification challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common culprits include:

  • Isomeric Impurities: Positional isomers such as 3,6-Difluoro-2-hydroxybenzoic acid or other difluorohydroxybenzoic acid variants may form depending on the synthetic route.

  • Starting Materials: Unreacted precursors, for example, if the synthesis involves the hydroxysubstitution of a trifluorobenzoic acid derivative, residual starting material may persist.[1]

  • Decarboxylation Product: Salicylic acid derivatives can undergo decarboxylation, especially upon heating, to form the corresponding phenol. In this case, the primary degradation product would be 3,5-difluorophenol . This reaction involves the loss of CO2 from the carboxylic acid group.[2][3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, THF, acetic acid) and inorganic salts.

  • Colored Impurities: Often high molecular weight byproducts or degradation products that are present in trace amounts but cause significant discoloration.

Q2: What is the most straightforward, first-pass purification method I should attempt?

A2: For most common impurities in crystalline solids, recrystallization is the most effective and efficient initial purification step. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5][6] For this compound, recrystallization from hot water or a mixed solvent system like ethanol/water or acetone/water is an excellent starting point.[7][8]

Q3: My compound is heavily discolored. Will recrystallization remove the color?

A3: Often, yes. However, if the color persists after an initial recrystallization, the colored impurities may have similar solubility properties to your product. In this case, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[6][9] Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.

Q4: How can I remove non-acidic impurities from my product?

A4: Acid-base extraction is a highly effective technique for this purpose.[10][11] By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with an aqueous basic solution (e.g., sodium bicarbonate), the acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer. The aqueous layer can then be separated and re-acidified (e.g., with HCl) to precipitate the purified product.[12]

Q5: How do I confirm the purity of my final product?

A5: A combination of methods is recommended for robust purity confirmation:

  • Melting Point Analysis: A sharp melting point that matches the literature value (if available) is a strong indicator of purity. Impurities typically cause melting point depression and broadening.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity. It is a quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. Purity is determined by the area percentage of the main product peak.[13][14][15]

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure of the compound and can help identify any remaining impurities if their signals are detectable.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Scenario 1: Issues During Recrystallization

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" into a liquid layer instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point.

Causality & Solution Workflow:

  • Re-heat the Solution: Heat the mixture again until the oil fully redissolves into a single phase.

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of additional hot solvent to create a slightly more dilute solution.

  • Induce Crystallization at a Lower Temperature: Allow the solution to cool more slowly. Once it is closer to room temperature (but before oiling occurs), try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of pure product.

  • Change Solvent System: If the issue persists, your chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point or use a mixed-solvent system. For example, if you used pure water, try an ethanol/water mixture. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethanol to clarify and then allow it to cool slowly.

Scenario 2: Low Recovery After Purification

Q: My final product is pure, but I lost a significant amount of material. How can I improve my recovery rate?

A: Low recovery is a common issue stemming from several potential errors in the procedure.

Troubleshooting Decision Tree for Low Recovery:

Caption: Troubleshooting workflow for low product recovery.

Scenario 3: Persistent Impurity After Multiple Purification Attempts

Q: I have recrystallized my product twice, but HPLC/TLC analysis still shows a persistent impurity with a similar polarity (Rf value) to my product. What is the next step?

A: When simple recrystallization fails, it's often due to an impurity with very similar physical properties to your target compound, such as an isomer. In this case, a more selective technique like column chromatography is required.

Causality & Protocol:

The principle of chromatography is to separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Even small differences in polarity can be exploited to achieve separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Select a Solvent System (Eluent):

    • Using TLC, test various solvent systems to find one that gives a good separation between your product spot and the impurity spot. A good target is an Rf value of ~0.3-0.4 for your product.

    • Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or diethyl ether. For an acidic compound like this, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent "tailing" on the silica.

  • Pack the Column:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed without air bubbles.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute and Collect Fractions:

    • Begin running the eluent through the column, collecting the liquid that exits (the eluate) in a series of fractions (e.g., in test tubes).

    • You can use a gradient elution (gradually increasing the polarity of the mobile phase) to speed up the process after your target compound has eluted.

  • Analyze Fractions:

    • Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Data & Protocols at a Glance

Table 1: Recommended Recrystallization Solvents
Solvent SystemRatio (v/v)ProcedureExpected Outcome
WaterN/ADissolve in minimum boiling water, cool slowly.[5][7]Good for removing non-polar and inorganic impurities. May require a large volume of water.
Ethanol / Water~1:1 to 1:3Dissolve in minimum hot ethanol, add hot water until cloudy, clarify with a drop of ethanol, cool.Excellent for controlling solubility precisely. Good recovery of fine, needle-like crystals.
Acetone / Water~1:2 to 1:4Dissolve in minimum warm acetone, add warm water until turbid, clarify with a drop of acetone, cool.Similar to ethanol/water, useful if the compound is very soluble in ethanol.
Acetic Acid / Water~1:5Dissolve in hot dilute acetic acid, cool slowly.[9]Can be effective for stubborn impurities but requires thorough drying to remove residual acetic acid.

General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

Caption: Decision workflow for selecting a purification method.

References

  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography.
  • Armstrong, D. W., & Fendler, J. H. (1977). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. Retrieved from [Link]

  • Brainly.in. (2023). Salicylic acid decarboxylation. Retrieved from [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • NIH National Library of Medicine. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (1962). US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Unknown. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Reddit. (2025). Decarboxylation of Salicylic Acid Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • YouTube. (2022). Making Phenol by decarboxylation of salicylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • PubMed. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). 3,4-Difluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (1989). US4814498A - Separation/purification of para-hydroxybenzoic acid.
  • NIH National Library of Medicine. (2022). Selective determination of 3,5-dihydroxycinnamic acid in urine samples as gluten intake biomarker: high-performance thin-layer chromatography combined with colorimetric detection. Retrieved from [Link]

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and formulation scientists who are actively using this versatile compound in their experimental workflows. As a Senior Application Scientist, I understand that realizing the full synthetic potential of a reagent begins with mastering its fundamental properties, chief among them being solubility. Inconsistent dissolution can lead to variable reaction kinetics, incomplete conversions, and purification challenges.

This document moves beyond generic advice to provide a technically grounded, troubleshooting-focused resource. Here, we will dissect the "why" behind the "how," empowering you to make informed decisions to overcome solubility hurdles and ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common solubility challenges encountered when working with this compound.

Q1: My this compound is not dissolving in my reaction solvent. What is the first step to troubleshoot this?

A1: The initial step is to ensure your solvent choice aligns with the physicochemical properties of this compound. This molecule possesses both a polar carboxylic acid group and a hydroxyl group, alongside a less polar difluorinated benzene ring. This dual nature dictates its solubility profile.

Underlying Principle: The principle of "like dissolves like" is paramount. Polar solvents are generally required to effectively solvate the polar functional groups. The electron-withdrawing nature of the two fluorine atoms increases the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to their non-fluorinated analogs, enhancing their ability to hydrogen bond with protic solvents.

Troubleshooting Workflow:

  • Verify Solvent Polarity: Confirm that you are using a sufficiently polar solvent. For room temperature dissolution, polar aprotic solvents are often the best starting point.

  • Gentle Heating: Mild heating (e.g., to 40-50 °C) can significantly increase the rate of dissolution and the solubility limit. Always check the thermal stability of your other reagents before heating.

  • Increase Solvent Volume: While not always ideal, increasing the dilution can achieve full dissolution. This may require adjustments to reaction concentration and downstream processing.

Q2: What are the recommended solvents for this compound?

A2: While comprehensive quantitative solubility data is not extensively published, a qualitative understanding can be derived from its structure and data on analogous compounds. The following table provides a guide to solvent selection.

Qualitative Solubility Data Summary

SolventSolvent TypePredicted SolubilityRationale & Expert Insights
Dimethylformamide (DMF)Polar AproticHighExcellent choice for creating concentrated stock solutions. Its high polarity and ability to accept hydrogen bonds make it very effective.
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, DMSO is a strong solvent for this compound. Be mindful that its high boiling point can complicate removal.
Tetrahydrofuran (THF)Polar AproticModerateA good option for many organic reactions. May require gentle warming to achieve higher concentrations.
Methanol (MeOH)Polar ProticModerate to HighThe protic nature of methanol allows for effective hydrogen bonding with the solute.
Ethanol (EtOH)Polar ProticModerateSlightly less polar than methanol, but still a viable solvent.
Ethyl Acetate (EtOAc)Moderately PolarLow to ModerateCan be a suitable reaction solvent if complete dissolution is not strictly necessary or if the reaction is heated.
Dichloromethane (DCM)NonpolarVery LowGenerally not a suitable solvent for dissolution at room temperature.
TolueneNonpolarInsolubleNot recommended for dissolving this compound.
WaterPolar ProticSparingly SolubleSolubility is low in neutral water but increases significantly with pH adjustment (see Q3).
Q3: How can I increase the aqueous solubility of this compound for a reaction in water?

A3: The aqueous solubility of this compound is highly pH-dependent. As a carboxylic acid, it can be deprotonated by a base to form a highly water-soluble carboxylate salt.

Mechanism of pH-Dependent Solubility: The key is to raise the pH of the aqueous solution above the pKa of the carboxylic acid. The fluorine substituents on the aromatic ring are electron-withdrawing, which increases the acidity of the carboxylic acid (lowering its pKa) relative to benzoic acid (pKa ≈ 4.2). While the exact pKa of this compound is not readily available, it can be estimated to be in the range of 2.5-3.5. By adding a base, you shift the equilibrium towards the formation of the water-soluble salt.

Experimental Protocol: pH Adjustment for Aqueous Dissolution

  • Initial Slurry: Suspend the desired amount of this compound in deionized water.

  • Base Selection: Choose a suitable base that will not interfere with your subsequent reaction. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium bicarbonate (NaHCO₃).

  • Titration: Slowly add the base dropwise to the stirred slurry.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution.

  • Endpoint: Continue adding the base until the solid has completely dissolved and the pH is at least 1-2 units above the estimated pKa.

  • Reaction Compatibility: Ensure that the final pH and the presence of the salt are compatible with your planned reaction conditions and reagents.

Q4: I need to run a reaction in a nonpolar solvent, but this compound will not dissolve. What are my options?

A4: This is a common challenge. Here are a few strategies to consider:

  • Co-Solvent System: Introduce a small amount of a polar aprotic solvent (e.g., DMF or DMSO) in which the acid is highly soluble to your nonpolar solvent. This can sometimes be sufficient to bring the compound into the solution phase. However, be aware that the co-solvent may affect your reaction.

  • Phase-Transfer Catalysis: If your reaction involves an anionic form of the acid, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the deprotonated acid from an aqueous or solid phase into the organic phase for the reaction.

  • Pro-Drug/Derivative Approach: Convert the carboxylic acid to a more nonpolar derivative, such as a methyl or ethyl ester, which will have significantly higher solubility in nonpolar solvents.[1] This is a common strategy in drug development and organic synthesis. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if needed.

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for selecting a suitable solvent system for your reaction involving this compound.

Solubility_Workflow start Start: Need to dissolve This compound check_reaction_solvent Is the reaction solvent pre-determined? start->check_reaction_solvent is_polar Is the solvent polar (e.g., DMF, DMSO, MeOH)? check_reaction_solvent->is_polar Yes select_solvent Select a high-solubility solvent (e.g., DMF, DMSO). check_reaction_solvent->select_solvent No try_dissolve Attempt to dissolve directly. Apply gentle heat if necessary. is_polar->try_dissolve Yes troubleshoot Troubleshooting Options is_polar->troubleshoot No (Nonpolar) success Success: Proceed with reaction try_dissolve->success fail Insoluble try_dissolve->fail fail->troubleshoot check_compatibility Is the selected solvent compatible with the reaction? select_solvent->check_compatibility check_compatibility->success Yes check_compatibility->select_solvent No, choose another ph_adjustment Aqueous Reaction? Consider pH adjustment. troubleshoot->ph_adjustment co_solvent Nonpolar Solvent? Try a co-solvent system. troubleshoot->co_solvent derivatize Consider derivatization (e.g., esterification). troubleshoot->derivatize pH_Effect cluster_organic Low pH (Acidic) cluster_aqueous High pH (Basic) Acid This compound Sparingly Soluble Salt 3,5-Difluoro-2-hydroxybenzoate Anion Highly Soluble Acid->Salt + OH⁻ Salt->Acid + H⁺

Caption: pH-dependent solubility equilibrium.

By understanding the chemical principles governing the solubility of this compound and by systematically applying the troubleshooting strategies outlined in this guide, you can overcome dissolution challenges and achieve more reliable and successful experimental outcomes.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

preventing byproduct formation in quinolone synthesis from 3,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Byproduct Formation in Quinolone Synthesis from 3,5-Difluoro-2-hydroxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of quinolones, a critical class of antibacterial agents, from this compound is a well-established yet nuanced process. The presence of multiple reactive sites on the starting material and intermediates can lead to the formation of various byproducts, significantly impacting yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring a higher success rate in obtaining the desired quinolone product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of the Desired Quinolone Product

Question: My reaction is resulting in a significantly lower yield of the target quinolone than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction at key steps or degradation of reactants and intermediates.

Potential Causes & Solutions:

  • Incomplete Acylation: The initial acylation of the aniline derivative with the this compound is a critical step. If this reaction is incomplete, it will directly impact the overall yield.

    • Troubleshooting:

      • Verify Reagent Purity: Ensure the this compound and the aniline derivative are of high purity. Impurities can interfere with the reaction.

      • Optimize Reaction Conditions: The choice of coupling agent and reaction temperature is crucial. For instance, using a milder coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) can improve yields by minimizing side reactions.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials. The reaction should be allowed to proceed until one of the starting materials is completely consumed.

  • Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the quinolone ring is often the most challenging step.

    • Troubleshooting:

      • Choice of Base: The strength and stoichiometry of the base used for the cyclization are critical. A strong, non-nucleophilic base like potassium tert-butoxide is often effective. However, the amount must be carefully controlled to avoid side reactions.

      • Temperature Control: The cyclization reaction is often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low will result in an incomplete reaction. An initial optimization screen of the reaction temperature is highly recommended.

Issue 2: Presence of a Major Impurity with a Lower Molecular Weight

Question: I am observing a significant byproduct with a lower molecular weight than my target quinolone. What could this be and how do I prevent its formation?

Answer:

A common byproduct in this synthesis is the decarboxylated starting material, 2,4-difluorophenol. This occurs when the this compound loses its carboxyl group under the reaction conditions.

Mechanism of Formation:

The carboxylic acid group can be thermally labile, especially in the presence of a base. The electron-withdrawing fluorine atoms can further destabilize the molecule, promoting decarboxylation.

Prevention Strategies:

  • Milder Reaction Conditions: Avoid excessively high temperatures during the initial acylation step. If possible, conduct the reaction at room temperature or slightly above.

  • Appropriate Base Selection: For the cyclization step, a carefully chosen base can minimize decarboxylation. While a strong base is needed, a hindered base like lithium diisopropylamide (LDA) at low temperatures can be more selective.

  • Order of Reagent Addition: Adding the base slowly to the reaction mixture at a controlled temperature can help to minimize localized high concentrations of base, which can promote decarboxylation.

Issue 3: Formation of Isomeric Byproducts

Question: My final product contains isomers that are difficult to separate. What is the origin of these isomers, and how can I improve the regioselectivity of the reaction?

Answer:

Isomer formation can occur during the cyclization step, particularly if there are competing reaction sites.

Controlling Regioselectivity:

  • Directing Groups: The substituents on the aniline portion of the intermediate play a significant role in directing the cyclization. Electron-donating groups will activate the ortho and para positions, while electron-withdrawing groups will deactivate them. Understanding the electronic effects of your substituents is key to predicting and controlling the regioselectivity.

  • Steric Hindrance: Bulky substituents can sterically hinder one possible cyclization site, favoring the formation of a single isomer.

  • Reaction Conditions: In some cases, the choice of solvent and base can influence the regioselectivity. A systematic optimization of these parameters may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group on the this compound?

A1: The hydroxyl group is crucial for the subsequent cyclization step. It acts as a nucleophile that attacks the carbonyl group of the ester intermediate, leading to the formation of the quinolone ring. It is important to protect this group during the initial acylation if the reaction conditions are harsh, although in many modern syntheses, this is not necessary with the right choice of reagents.

Q2: Can I use a different dihalobenzoic acid as a starting material?

A2: Yes, other dihalobenzoic acids can be used, but the position and nature of the halogens will significantly affect the reactivity and the properties of the final quinolone. The 3,5-difluoro substitution pattern is common in many commercially available quinolone antibiotics due to its favorable electronic properties and contribution to antibacterial activity.

Q3: How can I effectively purify the final quinolone product from the reaction mixture?

A3: Purification is typically achieved through a combination of techniques:

  • Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many of the inorganic byproducts and unreacted starting materials.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

  • Column Chromatography: For complex mixtures or when high purity is essential, silica gel column chromatography is the most effective method. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is often used.

Experimental Workflow & Visualization

General Synthetic Pathway

The synthesis of a quinolone from this compound generally follows the pathway outlined below. The diagram highlights the critical steps where byproduct formation can occur.

Quinolone_Synthesis A 3,5-Difluoro-2- hydroxybenzoic acid E Byproduct: Decarboxylated Starting Material A->E Decarboxylation (Heat, Base) p1 A->p1 Acylation (Coupling Agent) B Aniline Derivative B->p1 C Acylated Intermediate G Byproduct: Incomplete Cyclization C->G Incomplete Reaction p2 C->p2 Intramolecular Cyclization (Base) D Target Quinolone F Byproduct: Isomeric Quinolone p1->C p2->D p2->F Poor Regioselectivity

Caption: General reaction scheme for quinolone synthesis, highlighting critical steps and potential byproduct formation pathways.

Protocol: A Representative Synthesis of a Quinolone Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Acylation

  • To a solution of this compound (1.0 eq) and the desired aniline derivative (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DMF), add a coupling agent such as DCC (1.1 eq) and HOBt (0.5 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a mild acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude acylated intermediate.

Step 2: Cyclization

  • Dissolve the crude intermediate in a high-boiling point aprotic solvent (e.g., Diphenyl ether).

  • Add a strong base, such as potassium tert-butoxide (2.2 eq), in portions at room temperature.

  • Heat the reaction mixture to a temperature typically ranging from 140-180 °C. The optimal temperature should be determined experimentally.

  • Maintain the temperature for 2-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the yield and purity of the final quinolone product. This illustrates the importance of optimization.

EntryBase (eq)Temperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃ (2.0)12064580
2NaH (2.2)14046592
3t-BuOK (2.2)14028598
4t-BuOK (2.2)18027085 (decomposition observed)

References

  • Title: A review on the synthesis of quinolone and quinolone-based compounds Source: ResearchGate URL: [Link]

  • Title: An efficient synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Ciprofloxacin) Source: ScienceDirect URL: [Link]

  • Title: A Novel and Efficient Synthesis of Gatifloxacin Source: Organic Process Research & Development (ACS Publications) URL: [Link]

stability issues of 3,5-Difluoro-2-hydroxybenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,5-Difluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights to proactively address the stability challenges inherent to this molecule, ensuring the success and reproducibility of your experiments. This guide moves beyond simple protocols to explain the chemical causality behind its behavior, empowering you to troubleshoot effectively.

Troubleshooting Guide: Tackling Common Experimental Issues

This section addresses specific problems you may encounter during your reactions. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Question 1: My amide coupling reaction with this compound is showing low conversion, and I'm recovering unreacted starting material. What's going wrong?

Answer: Low conversion in amide coupling reactions involving this acid is typically traced back to two primary causes: inefficient activation of the carboxylic acid or competing decomposition pathways that consume the starting material before it can react. The electron-withdrawing nature of the two fluorine atoms can make the carboxyl group slightly less nucleophilic and potentially harder to activate than in unsubstituted benzoic acids.

Diagnostic Steps & Solutions:

  • Assess Activation Efficiency: Standard coupling reagents like HATU, HBTU, or EDC are generally effective, but their performance can be highly dependent on the solvent, base, and amine nucleophilicity. An activated ester may form, but if the subsequent nucleophilic attack by the amine is slow, the activated intermediate can hydrolyze or degrade.

  • Rule Out Thermal Decomposition: The most significant stability issue is thermal decarboxylation. If your reaction is heated, even to moderate temperatures (e.g., > 50 °C), you risk converting your starting material into the unreactive byproduct, 2,4-difluorophenol.

  • Optimize Reaction Conditions: A systematic screen of coupling conditions is the most robust approach. We recommend starting at low temperatures to minimize potential decomposition.

Recommended Screening Conditions for Amide Coupling

Coupling Reagent Base Solvent Temperature (°C) Rationale & Comments
HATU DIPEADMF, NMP0 to RTHighly effective for a broad range of amines. Pre-activation of the acid for 15-30 min at 0 °C before adding the amine is recommended.
EDC / OxymaPure® N-Methylmorpholine (NMM)DCM, MeCN0 to RTA classic, reliable combination. OxymaPure® is often superior to HOBt in preventing side reactions and maintaining reaction rates.
T3P® (Propylphosphonic Anhydride) Pyridine, 2,6-LutidineEtOAc, Me-THFRT to 40An excellent choice for sterically hindered or poorly nucleophilic amines. The workup is often straightforward as byproducts are water-soluble.[1]
SOCl₂ or (COCl)₂ cat. DMF (for acid chloride formation)DCM, Toluene0 to RTConvert the acid to the more reactive acid chloride in situ. This is a powerful method but requires careful handling of reagents. The acid chloride can then be reacted with the amine, typically with a non-nucleophilic base like pyridine or DIPEA.

Question 2: My reaction mixture contains a significant, non-polar byproduct that I've identified by mass spectrometry as 2,4-difluorophenol. Where is this coming from?

Answer: The presence of 2,4-difluorophenol is a definitive sign of thermal decarboxylation . This is the primary and most critical instability pathway for this compound and its parent compound, salicylic acid.[2][3] The ortho-hydroxyl group facilitates the loss of carbon dioxide, particularly when heated.[3] While the electron-withdrawing fluorine atoms can moderate this effect compared to electron-donating substituents, the molecule remains susceptible to this decomposition route, especially at temperatures above 60-80 °C.[4]

Solutions to Prevent Decarboxylation:

  • Strict Temperature Control: This is the most critical factor. Maintain your reaction temperature at or below room temperature whenever possible. If heating is absolutely necessary for your transformation, conduct a time-course study at the lowest possible temperature to find a balance between reaction rate and decomposition.

  • Choice of Reagents: Use high-activity coupling reagents that do not require elevated temperatures (see table above).

  • Process Time: Minimize reaction times. Prolonged exposure to even moderate heat can lead to cumulative product loss.

  • pH Considerations: While primarily thermally driven, extreme pH conditions can sometimes facilitate decomposition, especially during heated workups.

Below is a diagram illustrating this critical decomposition pathway.

G cluster_main Thermal Decarboxylation Pathway start This compound product 2,4-Difluorophenol start->product Heat (Δ) -CO₂ co2 Carbon Dioxide (CO₂)

Caption: Primary thermal decomposition route.

Frequently Asked Questions (FAQs)

Q: What is the impact of pH on the stability and handling of this compound during workup and purification?

A: The pH of aqueous solutions significantly impacts both the solubility and stability of the compound.[5] As a molecule with both an acidic carboxylic acid group and a phenolic hydroxyl group, its ionization state changes with pH.

Impact of pH on Compound Properties

pH Range Dominant Species Solubility in Water Potential Issues & Recommendations
< 2 Fully protonated (neutral)LowRecommendation: Ideal for extraction into organic solvents like EtOAc or DCM.
3 - 8 Carboxylate anionIncreasingRecommendation: The compound is soluble in mild aqueous base (e.g., NaHCO₃). This is useful for wash steps to remove non-acidic impurities. Avoid prolonged storage in solution.
> 9 Carboxylate and Phenoxide dianionHighCaution: Highly basic conditions (pH > 10) should be avoided, especially with heating, as they can promote side reactions or degradation. The phenoxide is more susceptible to oxidation.

Key Takeaway: For aqueous workups, use a mild acid (e.g., dilute HCl, citric acid) to adjust the pH to ~2-3 before extracting your product into an organic solvent. During solvent removal, use a rotary evaporator at low temperatures (< 40 °C) to prevent decarboxylation of the isolated solid.

Q: What are the best practices for storing and handling this reagent?

A: Based on its chemical properties and safety data for analogous compounds, the following practices are recommended:

  • Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Avoid storage with strong bases, strong oxidizing agents, and strong reducing agents.[6]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Experimental Protocols

Protocol: Robust Low-Temperature Amide Coupling

This protocol is designed to maximize yield by minimizing the risk of thermal decarboxylation.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

    • Cool the solution to 0 °C using an ice-water bath.

  • Acid Activation:

    • To the cooled solution, add HATU (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at 0 °C for 20 minutes. A color change to light yellow is often observed.

  • Amine Addition:

    • In a separate flask, dissolve your amine (1.2 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature below 40 °C.

    • Purify the resulting crude product by column chromatography or crystallization as appropriate.

Troubleshooting Workflow

If you encounter issues, follow this logical guide to diagnose the problem.

G start Reaction Failure (Low Yield / Impure) check_sm Check for Starting Material (SM) by LC-MS start->check_sm sm_present SM is Present check_sm->sm_present Yes sm_absent SM is Absent (or very low) check_sm->sm_absent No activation_issue Potential Activation Issue sm_present->activation_issue amine_issue Poor Amine Nucleophilicity sm_present->amine_issue byproduct_check Check for 2,4-Difluorophenol (Decarboxylation Product) sm_absent->byproduct_check sol_activation 1. Change Coupling Reagent (e.g., to T3P or HATU) 2. Pre-activate acid before adding amine 3. Use a stronger, non-nucleophilic base activation_issue->sol_activation sol_amine 1. Increase amine equivalents (1.5-2.0 eq) 2. If amine is a salt, add extra base eq. 3. Consider alternative synthetic route amine_issue->sol_amine byproduct_yes Byproduct Found byproduct_check->byproduct_yes Yes byproduct_no Other Byproducts byproduct_check->byproduct_no No sol_byproduct_yes 1. REDUCE REACTION TEMPERATURE! (Target 0°C to RT) 2. Minimize reaction time 3. Ensure workup temp < 40°C byproduct_yes->sol_byproduct_yes sol_byproduct_no 1. Analyze other byproducts 2. Consider side reactions with coupling agent or solvent 3. Re-evaluate reaction design byproduct_no->sol_byproduct_no

Caption: A step-by-step diagnostic workflow.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1976). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]

  • Brainly.in User. (2023). Salicylic acid decarboxylation. Brainly.in. Available at: [Link]

  • Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids. Google Patents (US3061651A).
  • Chemistry Stack Exchange Community. (2017). Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. Distribution of 2-hydroxybenzoic acid between water and an organic solvent. Royal Society of Chemistry Education. Available at: [Link]

  • Quora User. (2017). Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid? Quora. Available at: [Link]

  • Bautista, P., et al. (2007). Effect of pH on p-hydroxybenzoic acid degradation by Fenton's reagent. ResearchGate. Available at: [Link]

  • Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents (CN101020628A).
  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 215-220. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Fun, H.-K., et al. (2010). 2,6-Difluorobenzoic acid. ResearchGate. Available at: [Link]

  • Regal Remedies Limited. (2024). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • PubChem. 3,5-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Annuryanti, F., et al. (2022). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. MDPI. Available at: [Link]

  • Zhang, Z. F., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Wikipedia. Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • China Customized Fluorobenzohydroxy Acid Manufacturers. Fluorobenzohydroxy Acid. Fluorochemicals Supplier. Available at: [Link]

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Reddit r/Chempros Community. (2021). Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Ateia, M., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(15), 8969-8978. Available at: [Link]

  • ResearchGate. 3,5-Dihydroxybenzoic Acid. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2022). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 24(10), 4067-4076. Available at: [Link]

  • Google Patents. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents (CN110540496A).

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the scale-up of this important chemical intermediate. As your Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to overcome common challenges in its synthesis.

Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its production, typically achieved through the carboxylation of 2,4-difluorophenol, presents several challenges, particularly during scale-up. These challenges often revolve around achieving high regioselectivity, ensuring efficient reaction kinetics, and developing robust purification methods. This guide will address these issues in a practical, question-and-answer format to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question: We are experiencing low yields of the desired this compound during the carboxylation of 2,4-difluorophenol. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the carboxylation of 2,4-difluorophenol are a common issue during scale-up. The primary reasons often relate to suboptimal reaction conditions and incomplete conversion of the starting material. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Reaction Temperature and Pressure: The carboxylation of phenols, often a variation of the Kolbe-Schmitt reaction, is highly sensitive to temperature and pressure. Insufficient temperature can lead to a sluggish reaction, while excessive heat may promote the formation of unwanted byproducts. Similarly, the pressure of carbon dioxide is a critical parameter that drives the carboxylation.

    • Solution: A systematic optimization of the reaction temperature and pressure is crucial. For the carboxylation of 2,4-difluorophenol, temperatures in the range of 130-160 °C and CO2 pressures of 5-10 atm are typically reported. It is advisable to conduct small-scale experiments to identify the optimal conditions for your specific reactor setup before proceeding with a large-scale run.

  • Poor Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized temperature gradients and poor distribution of carbon dioxide, resulting in incomplete reactions.

    • Solution: Employing a reactor with an efficient agitation system is essential. The choice of impeller and agitation speed should be carefully considered to ensure good gas-liquid dispersion and uniform heat distribution. Baffles within the reactor can also help to improve mixing efficiency.

  • Presence of Water: The presence of even small amounts of water can be detrimental to the reaction, as it can react with the base and reduce the effectiveness of the phenoxide formation, which is the key reactive species.

    • Solution: Ensure all reagents and solvents are thoroughly dried before use. The 2,4-difluorophenol and any solvent should be anhydrous. Running the initial phase of the reaction under a dry, inert atmosphere (like nitrogen or argon) before introducing carbon dioxide can help to remove any residual moisture.

Question: We are observing the formation of a significant amount of the undesired 4,6-difluoro-2-hydroxybenzoic acid isomer. How can we improve the regioselectivity of the carboxylation?

Answer:

The formation of the 4,6-difluoro-2-hydroxybenzoic acid isomer is a well-known challenge in this synthesis. The regioselectivity of the carboxylation of 2,4-difluorophenol is highly dependent on the reaction conditions.

  • Influence of Temperature: At lower temperatures, the reaction tends to favor the formation of the kinetically controlled ortho-product (this compound). As the temperature increases, the reaction can become thermodynamically controlled, leading to the formation of the more stable para-isomer (4,6-difluoro-2-hydroxybenzoic acid).

    • Solution: Carefully controlling the reaction temperature is paramount. Operating at the lower end of the effective temperature range (e.g., 130-145 °C) can significantly enhance the selectivity towards the desired ortho-product.

  • Nature of the Cation: The choice of the cation in the phenoxide salt can influence the regioselectivity.

    • Solution: While potassium is commonly used, exploring other alkali metal hydroxides or carbonates (like sodium or cesium) in small-scale trials might reveal improved selectivity for your specific process.

Below is a diagram illustrating the decision-making process for troubleshooting low yield and poor regioselectivity:

Troubleshooting_Flowchart Start Low Yield or Poor Regioselectivity Check_Yield Low Yield? Start->Check_Yield Check_Selectivity Poor Regioselectivity? Check_Yield->Check_Selectivity No Check_Temp_Pressure Optimize Temperature and Pressure? Check_Yield->Check_Temp_Pressure Yes Check_Temp_Control Lower Reaction Temperature? Check_Selectivity->Check_Temp_Control Yes Check_Mixing Improve Mixing? Check_Temp_Pressure->Check_Mixing No Action_Temp_Pressure Conduct DoE for Temp (130-160°C) & Pressure (5-10 atm) Check_Temp_Pressure->Action_Temp_Pressure Yes Check_Moisture Ensure Anhydrous Conditions? Check_Mixing->Check_Moisture No Action_Mixing Increase Agitation/ Install Baffles Check_Mixing->Action_Mixing Yes Action_Moisture Dry Reagents & Use Inert Atmosphere Check_Moisture->Action_Moisture Yes End Process Optimized Check_Moisture->End No Action_Temp_Control Operate at Lower End of Effective Range (e.g., 130-145°C) Check_Temp_Control->Action_Temp_Control Yes Check_Temp_Control->End No Action_Temp_Pressure->Check_Mixing Action_Mixing->Check_Moisture Action_Moisture->End Action_Temp_Control->End

Caption: Troubleshooting workflow for low yield and poor regioselectivity.

Question: The purification of this compound from the reaction mixture is proving to be difficult on a larger scale. What are the recommended purification strategies?

Answer:

Purification is a critical step, and its difficulty often increases with scale. The main impurities to remove are the starting 2,4-difluorophenol and the undesired 4,6-difluoro-2-hydroxybenzoic acid isomer.

  • Acid-Base Extraction: A common and effective method is to use the acidic nature of the product.

    • After the reaction, the mixture can be dissolved in a suitable aqueous base (like sodium bicarbonate or sodium carbonate solution). The acidic products will form their corresponding water-soluble salts, while the unreacted phenol may remain less soluble.

    • The aqueous solution can then be washed with an organic solvent (e.g., toluene or ethyl acetate) to remove non-acidic impurities.

    • The aqueous layer is then acidified (e.g., with HCl) to precipitate the product, which can be collected by filtration.

  • Recrystallization: This is a powerful technique for removing isomeric impurities.

    • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Mixtures of water with organic solvents like ethanol or acetone can be effective.

    • Procedure: A detailed protocol for recrystallization should be developed at the lab scale before being implemented at a larger scale. This includes determining the optimal solvent ratio, crystallization temperature, and cooling profile.

The overall synthesis and purification workflow can be visualized as follows:

Synthesis_Workflow Start 2,4-Difluorophenol Carboxylation Carboxylation (KOH, CO2, Heat, Pressure) Start->Carboxylation Crude_Mixture Crude Reaction Mixture (Product, Isomer, Phenol) Carboxylation->Crude_Mixture Extraction Acid-Base Extraction Crude_Mixture->Extraction Purified_Extract Crude Product Extraction->Purified_Extract Recrystallization Recrystallization Purified_Extract->Recrystallization Final_Product Pure 3,5-Difluoro-2- hydroxybenzoic Acid Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

FAQ: What are the critical safety considerations for the high-pressure carboxylation of 2,4-difluorophenol?

Answer:

Safety is paramount when dealing with high-pressure reactions. Key considerations include:

  • Pressure-Rated Equipment: Ensure the reactor is certified to handle the intended operating pressure and temperature. Regular inspection and maintenance of the reactor, pressure relief valves, and monitoring equipment are essential.

  • Inert Atmosphere: Handling of the reagents, especially the phenoxide, should be done under an inert atmosphere to prevent side reactions and potential hazards.

  • Proper Venting: The reactor should be located in a well-ventilated area or a fume hood designed for high-pressure work. A safe venting system for any emergency pressure release is crucial.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

FAQ: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

Answer:

Effective analytical monitoring is key to a successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for this purpose. A suitable reversed-phase HPLC method can be developed to separate and quantify the starting material (2,4-difluorophenol), the desired product (this compound), and the isomeric byproduct (4,6-difluoro-2-hydroxybenzoic acid). This allows for real-time monitoring of the reaction progress and accurate determination of the final product's purity.

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the consumption of the more volatile 2,4-difluorophenol. The acidic products would likely require derivatization (e.g., silylation) before analysis by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are invaluable for structural confirmation of the final product and for identifying the isomeric impurities.

  • Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.

Exemplary Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for your specific laboratory and scale conditions. Always perform a thorough safety assessment before starting any chemical synthesis.

  • Reaction Setup:

    • A suitable high-pressure reactor is charged with 2,4-difluorophenol and a calculated amount of a base (e.g., potassium hydroxide).

    • If a solvent is used, ensure it is anhydrous.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Phenoxide Formation:

    • The mixture is heated with stirring to a temperature sufficient to form the potassium 2,4-difluorophenoxide. Water formed during this step should be removed.

  • Carboxylation:

    • The reactor is pressurized with carbon dioxide to the desired pressure (e.g., 5-10 atm).

    • The reaction mixture is heated to the optimized temperature (e.g., 130-160 °C) and held for a specified period with vigorous stirring.

    • The reaction progress is monitored by taking samples periodically and analyzing them by HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, the reactor is cooled, and the excess pressure is safely vented.

    • The reaction mixture is dissolved in water.

    • The aqueous solution is washed with a suitable organic solvent to remove any unreacted phenol.

    • The aqueous layer is then carefully acidified with an acid (e.g., concentrated HCl) to a pH of around 1-2 to precipitate the product.

  • Purification:

    • The crude product is collected by filtration and washed with cold water.

    • The product is then recrystallized from a suitable solvent system (e.g., water/ethanol mixture) to achieve the desired purity.

    • The purified product is dried under vacuum.

Quantitative Data Summary

ParameterTypical RangeImpact on Process
Temperature130-160 °CAffects reaction rate and regioselectivity
CO2 Pressure5-10 atmDrives the carboxylation reaction
Reaction Time4-12 hoursDependent on temperature, pressure, and scale
Molar Ratio (Base:Phenol)1.1:1 to 1.5:1Ensures complete phenoxide formation
Purity (after recrystallization)>99%Achievable with optimized purification

References

  • Synthesis of this compound.
  • Kolbe-Schmitt Reaction.
  • Scale-up of Chemical Processes. (URL: to be populated with a relevant chemical engineering resource)

Technical Support Center: Optimization of Coupling Conditions for 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. Our goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you to troubleshoot and optimize your syntheses effectively.

The unique structure of this compound—featuring an ortho-hydroxyl group and two meta-fluoro substituents—presents a distinct set of challenges that can lead to low yields, incomplete reactions, and problematic side products. This guide addresses these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing amide couplings with this compound?

The main difficulties arise from the molecule's trifecta of functional groups:

  • The Carboxylic Acid: The target for amide bond formation.

  • The Phenolic Hydroxyl (-OH) Group: This is a competing nucleophile. Under basic conditions, it can be deprotonated to a phenoxide, which can attack the activated carboxylic acid intermediate of another molecule, leading to undesired O-acylation (ester formation) and the creation of dimeric or polymeric side products. The ortho position of this group can also create some steric hindrance.

  • Two Electron-Withdrawing Fluorine Atoms: These substituents increase the acidity of both the carboxylic acid and the phenolic hydroxyl group.[1] While this can facilitate the initial activation step, it also makes the hydroxyl group more susceptible to deprotonation and subsequent side reactions.

Q2: Is it necessary to protect the phenolic hydroxyl group before coupling?

While protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is the most robust strategy to prevent O-acylation, it adds extra steps to the synthesis (protection and deprotection). For many applications, direct coupling without protection is feasible and more atom-economical, provided the reaction conditions are carefully optimized. This guide focuses on achieving successful coupling on the unprotected acid.

Q3: Which class of coupling reagents is best suited for this substrate?

There is no single "best" reagent, as the optimal choice depends on the reactivity of your amine coupling partner. However, a good starting point is to use reagents that balance high efficiency with controlled reactivity to minimize side reactions.

  • Carbodiimides (e.g., EDC, DCC): Often a good first choice. They are generally milder, and when used with additives like HOBt, the reaction proceeds through a less reactive active ester, which can selectively favor N-acylation over O-acylation. EDC is preferred over DCC for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[2][3][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and fast-acting reagents, making them excellent for difficult couplings involving sterically hindered or electron-deficient amines.[2][5][6] However, their high reactivity can sometimes exacerbate O-acylation if not controlled. HATU is often superior to HBTU as it generates a more reactive OAt active ester and can lead to less racemization.[7][8]

Q4: What is the specific role of additives like HOBt, HOAt, and OxymaPure®?

Additives are crucial for successful amide coupling, especially with sensitive substrates. They serve two primary functions:

  • Suppressing Side Reactions: They react with the highly reactive initial intermediate formed by the coupling reagent (e.g., the O-acylisourea from carbodiimides) to form an active ester. This intermediate is more stable and less prone to side reactions like O-acylation and racemization.[7]

  • Increasing Reaction Rates: The active esters formed are highly efficient acylating agents, often accelerating the rate of the desired amide bond formation. Reagents based on HOAt (like HATU) or OxymaPure® (like COMU) are generally more reactive than those based on HOBt (like HBTU) due to the lower pKa of the leaving group.[8]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low Yield or Incomplete Reaction

This is the most common issue, often indicating a problem with activation or the nucleophilicity of the amine.

  • Possible Cause A: Inefficient Carboxylic Acid Activation.

    • Solution: If using a milder reagent like EDC/HOBt, consider switching to a more potent system like HATU or COMU.[8] These reagents are particularly effective for less reactive amines. Ensure your coupling reagents are anhydrous and have not degraded during storage.

  • Possible Cause B: Low Nucleophilicity of the Amine.

    • Solution: For electron-deficient or sterically hindered amines, increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can be beneficial. However, do this cautiously as it can also increase the rate of side reactions. Extending the reaction time is another viable strategy.

  • Possible Cause C: Suboptimal Solvent or Solubility.

    • Solution: Ensure all components are fully dissolved. Dichloromethane (DCM) is a common choice, but if solubility is an issue, N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF can be used.[9] Anhydrous solvents are critical for success.

Troubleshooting_Low_Yield start Low or No Product Formation cause1 Inefficient Acid Activation? start->cause1 cause2 Poor Amine Nucleophilicity? start->cause2 cause3 Solubility or Solvent Issue? start->cause3 sol1 Switch to stronger reagent (e.g., HATU, COMU). Check reagent quality. cause1->sol1 Yes sol2 Increase temperature cautiously. Extend reaction time. cause2->sol2 Yes sol3 Use DMF or DCM/DMF co-solvent. Ensure anhydrous conditions. cause3->sol3 Yes

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Significant O-Acylation Side Product is Observed

The formation of an ester dimer is the key competing reaction pathway.

Competing_Pathways ActivatedAcid Activated Carboxylic Acid (Active Ester Intermediate) Amine Amine (R-NH2) ActivatedAcid->Amine Desired Path (N-Acylation) Phenol Phenolic -OH (from another molecule) ActivatedAcid->Phenol Competing Path (O-Acylation) DesiredProduct Desired Amide Product Amine->DesiredProduct SideProduct O-Acylation Side Product (Ester Dimer) Phenol->SideProduct Protocol_EDC cluster_0 Step 1: Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification A1 Dissolve acid (1.0 eq), amine (1.1 eq), & HOBt (1.2 eq) in anhydrous DCM/DMF. A2 Cool flask to 0 °C in an ice bath. A1->A2 B1 Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq). A2->B1 B2 Stir at 0 °C for 30 min, then warm to RT for 12-24h. B1->B2 B3 Monitor reaction by TLC or LC-MS. B2->B3 C1 Dilute with DCM. Wash with 1M HCl, sat. NaHCO₃, and brine. B3->C1 C2 Dry organic layer (Na₂SO₄), filter, and concentrate. C1->C2 C3 Purify by column chromatography. C2->C3

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).

  • Solvation: Dissolve the solids in anhydrous Dichloromethane (DCM). If solubility is poor, add a minimal amount of anhydrous N,N-Dimethylformamide (DMF) to achieve a clear solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.). [9]5. Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: General Procedure using HATU (For Difficult Couplings)

This method is recommended for sterically hindered or electron-deficient amines where Protocol 1 is sluggish.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C. Add HATU (1.1 equiv.) and stir for 1-2 minutes.

  • Reagent Addition: Add DIPEA (2.5 equiv.) and continue to stir for 5 minutes. Finally, add the amine (1.1 equiv.) to the activated mixture. [3]4. Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography as described in Protocol 1.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health (NIH).
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Fine Chemical Industry Publication.
  • Coupling Reagents. ResearchGate.
  • Coupling Reagents. Aapptec Peptides.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Quora.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem.
  • Amide Synthesis. Fisher Scientific.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • 3,4-Difluoro-2-hydroxybenzoic acid. National Institutes of Health (NIH).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

Sources

Technical Support Center: Troubleshooting Difficult Purifications of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of purifying fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, often leading to purification behaviors that defy conventional methods. This resource provides in-depth, field-proven insights and actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated aromatic compounds so difficult to separate from their non-fluorinated analogues or isomers using standard reversed-phase chromatography (C18)?

A: Standard C18 columns primarily separate compounds based on hydrophobicity. While fluorination increases the molecular weight, its effect on polarity and hydrophobicity can be counterintuitive. The high electronegativity of fluorine can create strong dipoles and alter the molecule's interaction with the stationary phase in unpredictable ways. This can lead to co-elution with non-fluorinated starting materials or side products. In many cases, traditional C18 phases do not offer sufficient selectivity to resolve compounds with subtle differences in fluorine substitution.[1][2][3][4]

Q2: I'm observing poor peak shape (tailing or fronting) during the chromatography of my fluorinated aromatic compound. What's causing this?

A: Poor peak shape can arise from several factors specific to fluorinated compounds. Secondary interactions between the analyte and the silica backbone of the stationary phase can be a major contributor. Additionally, the unique electronic nature of the C-F bond can lead to dipole-dipole interactions with the stationary phase that are different from typical hydrophobic interactions, causing peak distortion. The choice of mobile phase and any additives is also critical; for instance, using a fluorinated eluent like trifluoroethanol can sometimes improve peak shape by modifying the stationary phase surface.[2][3]

Q3: My fluorinated aromatic compound is proving impossible to crystallize. What makes these compounds resistant to forming high-quality crystals?

A: The crystallization of fluorinated aromatic compounds can be challenging due to altered intermolecular interactions. The introduction of fluorine can disrupt typical π-π stacking interactions that are often crucial for the crystal packing of aromatic compounds.[5][6] Furthermore, the conformational behavior of the molecule can be affected, sometimes leading to multiple stable conformations in solution that hinder the ordered arrangement required for crystallization. Some fluorinated compounds are also known to exhibit complex thermal behavior, such as forming liquid crystalline phases, which can complicate the crystallization process.[7]

Q4: I've heard about "fluorous" chromatography. How does it work and when should I consider using it?

A: Fluorous chromatography is a powerful technique that leverages the principle of "like-dissolves-like". It uses a stationary phase that is heavily fluorinated (a "fluorous" phase).[8][9][10] Highly fluorinated compounds will have a strong affinity for this stationary phase and be strongly retained, while non-fluorinated or lightly fluorinated compounds will elute much more quickly.[8][10] This technique is particularly useful for separating a highly fluorinated target molecule from a reaction mixture containing non-fluorinated reagents and byproducts. It can be a highly effective and orthogonal purification strategy when traditional methods fail.[8][11]

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Separations

This guide provides a systematic approach to troubleshooting and optimizing the separation of fluorinated aromatic compounds by HPLC and flash chromatography.

If your fluorinated aromatic compound is co-eluting with impurities on a standard C18 column, consider the following strategies:

Strategy 1: Switch to a Fluorinated Stationary Phase

  • Pentafluorophenyl (PFP) Phases: These phases offer a unique selectivity due to multiple interaction mechanisms, including π-π, dipole-dipole, and hydrophobic interactions. They are particularly effective for separating halogenated aromatic compounds and positional isomers.[3][4][8]

  • Perfluoroalkyl Phases (e.g., TDF): These phases are highly effective at retaining and separating compounds based on their fluorine content. The more fluorinated a molecule is, the more strongly it will be retained.[8]

Strategy 2: Modify the Mobile Phase

  • Fluorinated Alcohols: Adding a small percentage of 2,2,2-trifluoroethanol (TFE) to the mobile phase can alter the selectivity of even standard C18 columns by adsorbing to the stationary phase surface and creating a "pseudo-fluorinated" phase.[2][3]

  • Solvent Screening: Systematically screen different organic modifiers (e.g., acetonitrile, methanol, THF) and aqueous buffers to find the optimal selectivity.

  • Initial Scouting on C18: Run a gradient elution on a standard C18 column to determine the approximate retention time of your compound and assess the degree of co-elution.

  • Scouting on a PFP Column: Using the same mobile phase conditions, run a gradient elution on a PFP column. Compare the chromatogram to the C18 run. Look for changes in elution order and improved resolution.[3]

  • Mobile Phase Optimization: If separation is still not optimal, systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) and the pH of the aqueous phase (for ionizable compounds).

  • Consider Fluorous Solid-Phase Extraction (FSPE): For highly fluorinated compounds, FSPE can be used as a preliminary cleanup step to remove non-fluorinated impurities before final chromatographic polishing.[8]

G start Poor Separation on C18 switch_phase Switch to Fluorinated Stationary Phase (e.g., PFP) start->switch_phase modify_mobile Modify Mobile Phase start->modify_mobile switch_phase->modify_mobile Resolution Still Poor success Successful Separation switch_phase->success Resolution Improved fspe Consider Fluorous SPE modify_mobile->fspe Resolution Still Poor modify_mobile->success Resolution Improved fspe->switch_phase

Caption: Decision tree for troubleshooting poor chromatographic separation.

Guide 2: Strategies for Crystallization

This guide offers approaches to induce the crystallization of stubborn fluorinated aromatic compounds.

Strategy 1: Systematic Solvent Screening

Fluorinated compounds often have unique solubility profiles. A broad and systematic solvent screen is crucial.

  • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) and place this in a larger, sealed container with a "poor" solvent (one in which it is sparingly soluble). The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.

  • Solvent/Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent and slowly add a poor solvent until turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Solvent ClassGood Solvents (Examples)Poor Solvents (Examples)
Hydrocarbons Toluene, DichloromethaneHexane, Heptane
Ethers Tetrahydrofuran (THF), Diethyl etherPentane
Alcohols Methanol, EthanolWater
Polar Aprotic Acetone, AcetonitrileDiethyl ether, Water

Strategy 2: Seeding

If you have ever had a small amount of solid material, even if impure, save it to use as seed crystals. Introducing a seed crystal into a supersaturated solution can initiate crystallization.

Strategy 3: Cooling Rate

Avoid crash cooling. Slow, controlled cooling from an elevated temperature allows for more ordered crystal growth. Consider using a dewar with an insulating solvent or a programmable cooling bath.

G start Failure to Crystallize (Oil/Amorphous Solid) solvent_screen Systematic Solvent Screening (Vapor Diffusion, Anti-Solvent) start->solvent_screen cooling_rate Control Cooling Rate solvent_screen->cooling_rate Still No Crystals success Crystals Formed solvent_screen->success Success seeding Attempt Seeding seeding->success Success cooling_rate->seeding Still No Crystals cooling_rate->success Success

Caption: Workflow for troubleshooting difficult crystallizations.

References

  • Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorin
  • Working with fluorin
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Organofluorine chemistry. Wikipedia.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystalliz
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene deriv
  • Fluorous Affinity Purification of Oligonucleotides. LGC, Biosearch Technologies.

Sources

managing exothermic reactions in the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions

Welcome to the Technical Support Center for the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the safety, efficiency, and reproducibility of your experiments.

I. Understanding the Core Reaction: The Kolbe-Schmitt Carboxylation

The synthesis of this compound typically proceeds via the Kolbe-Schmitt reaction. This carboxylation of a phenoxide is a powerful tool for introducing a carboxylic acid group onto an aromatic ring. However, it is an exothermic process that requires careful management to prevent thermal runaway and ensure product quality.[1][2]

The reaction begins with the deprotonation of the starting material, 2,4-difluorophenol, using a strong base to form the more nucleophilic phenoxide. This phenoxide then attacks carbon dioxide, which acts as the electrophile. The reaction conditions, particularly temperature and the choice of counter-ion (e.g., sodium or potassium), significantly influence the regioselectivity and yield.[3]

II. Troubleshooting Guide: Managing Exothermic Events and Other Common Issues

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Rapid, Uncontrolled Temperature Spike During CO₂ Addition

Potential Cause Explanation Recommended Action
Inadequate Cooling The Kolbe-Schmitt reaction is exothermic. Insufficient cooling capacity can lead to a rapid temperature increase.Ensure your cooling bath is at the target temperature and has sufficient volume. For larger scale reactions, consider a cryostat for precise temperature control.
CO₂ Addition Rate is Too High A rapid influx of carbon dioxide can accelerate the reaction rate beyond the system's ability to dissipate heat.Add CO₂ subsurface at a slow, controlled rate. Use a mass flow controller for precise regulation.
Localized "Hot Spots" Poor mixing can lead to areas of high reactant concentration and localized exotherms.Use a properly sized and positioned mechanical stirrer to ensure efficient mixing and uniform heat distribution.
Solvent Volume is Too Low A lower solvent volume results in a more concentrated reaction mixture, which can exacerbate the exotherm.Ensure you are using the recommended solvent volume for your reaction scale.

Scenario 2: Low Yield of this compound

Potential Cause Explanation Recommended Action
Incomplete Deprotonation If the 2,4-difluorophenol is not fully deprotonated, the subsequent carboxylation will be inefficient.Use a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) in a slight excess. Ensure the base is fresh and of high purity.
Presence of Water Water can compete with the phenoxide for reaction with CO₂ and can also protonate the phenoxide, reducing its nucleophilicity.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Suboptimal Reaction Temperature The temperature affects both the reaction rate and the regioselectivity.Carefully control the reaction temperature according to the established protocol. A lower temperature may slow the reaction but can improve selectivity.
Insufficient CO₂ Pressure Inadequate CO₂ pressure will result in a lower concentration of the electrophile, leading to an incomplete reaction.Ensure the reaction vessel is properly sealed and pressurized to the recommended level.

Scenario 3: Formation of Isomeric Byproducts

Potential Cause Explanation Recommended Action
Incorrect Choice of Base The counter-ion of the base can influence the position of carboxylation. For many substituted phenols, potassium bases favor the para-product, while sodium bases favor the ortho-product.For the synthesis of 2-hydroxybenzoic acids, sodium hydroxide is generally preferred.[1][2]
High Reaction Temperature Higher temperatures can lead to the formation of the thermodynamically more stable para-isomer.Maintain a lower reaction temperature to favor the formation of the ortho-isomer.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected exotherm for the carboxylation of 2,4-difluorophenol?

Q2: What are the likely byproducts in this synthesis?

Based on the Kolbe-Schmitt reaction mechanism and syntheses of similar compounds, the primary byproduct is likely the isomeric 4,6-difluoro-2-hydroxybenzoic acid. Other potential impurities could arise from incomplete reaction (unreacted 2,4-difluorophenol) or side reactions at high temperatures, such as decarboxylation of the product.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (2,4-difluorophenol) and the formation of the product. A suitable solvent system would need to be developed (e.g., a mixture of ethyl acetate and hexanes). High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Q4: What are the recommended purification methods?

The crude product is typically isolated by acidification of the reaction mixture, followed by filtration. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common method for purification. Column chromatography can be used for more challenging separations of isomers if necessary.

IV. Experimental Protocols and Workflows

Detailed Step-by-Step Methodology for a Representative Synthesis

Caution: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any new experiment.

  • Preparation of the Phenoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a nitrogen inlet, add anhydrous solvent (e.g., toluene).

    • Add 2,4-difluorophenol to the solvent.

    • Slowly add powdered sodium hydroxide while stirring vigorously. The formation of the sodium phenoxide is often exothermic; maintain the temperature with a cooling bath.

    • After the addition is complete, heat the mixture to reflux to remove any residual water via a Dean-Stark trap.

    • Cool the mixture to the desired reaction temperature (e.g., 120-140°C).

  • Carboxylation:

    • Pressurize the reaction vessel with dry carbon dioxide to the target pressure (e.g., 5-7 atm).

    • Maintain the reaction at the set temperature and pressure for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and slowly vent the excess CO₂.

    • Add water to dissolve the solid product.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Phenoxide Preparation cluster_reaction Carboxylation cluster_workup Work-up & Isolation cluster_purification Purification start 2,4-Difluorophenol + NaOH in Toluene heat Reflux with Dean-Stark start->heat cool_prep Cool to Reaction Temp heat->cool_prep co2 Introduce CO₂ under Pressure cool_prep->co2 react Maintain Temp & Pressure co2->react cool_react Cool to Room Temp react->cool_react dissolve Dissolve in Water cool_react->dissolve acidify Acidify with HCl dissolve->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General workflow for the synthesis of this compound.

V. Logical Relationships in Troubleshooting

TroubleshootingLogic exotherm Uncontrolled Exotherm cooling Inadequate Cooling exotherm->cooling co2_rate High CO₂ Rate exotherm->co2_rate mixing Poor Mixing exotherm->mixing low_yield Low Yield deprotonation Incomplete Deprotonation low_yield->deprotonation water Presence of Water low_yield->water pressure Low CO₂ Pressure low_yield->pressure high_temp High Temperature low_yield->high_temp byproducts Isomeric Byproducts base_choice Incorrect Base byproducts->base_choice byproducts->high_temp

Caption: Relationship between observed issues and their potential root causes.

VI. References

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kolbe–Schmitt reaction. (2023, December 14). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Kolbe-Schmitt Reaction. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • Kolbe–Schmitt reaction. (n.d.). L.S.College, Muzaffarpur. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Byproduct Identification in 3,5-Difluoro-2-hydroxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-hydroxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common byproducts in your reactions. Our focus is on providing practical, mechanistically-grounded solutions to ensure the integrity of your research and development efforts.

Introduction: The Reactivity Landscape of this compound

This compound is a valuable building block in medicinal chemistry and materials science, notable for its use in the synthesis of pharmaceuticals like antimicrobial 3-quinolinecarboxylic acid drugs.[1] Its chemical personality is shaped by the interplay of three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the two electron-withdrawing fluorine atoms. This unique arrangement dictates its reactivity in common transformations such as esterification, nucleophilic substitution, and electrophilic aromatic substitution, but also predisposes it to specific side reactions. Understanding these potential pitfalls is the first step toward robust and reproducible synthetic outcomes.

Troubleshooting Guides & FAQs: A Problem-Oriented Approach

This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and actionable steps for resolution.

FAQ 1: I'm observing gas evolution and a loss of my starting material upon heating, even before my main reaction should be complete. What is happening?

Answer: You are likely observing thermal decarboxylation, a common side reaction for salicylic acid and its derivatives.[2] The ortho-hydroxyl group can stabilize the transition state of decarboxylation, and this process can be accelerated at elevated temperatures. The product of this reaction is 2,6-difluorophenol.

Mechanism of Decarboxylation:

The reaction proceeds through a cyclic transition state where the phenolic proton is transferred to the carboxylate group, facilitating the elimination of carbon dioxide. The electron-withdrawing fluorine atoms can influence the rate of this reaction.

Troubleshooting and Mitigation:

  • Temperature Control: Carefully control your reaction temperature. If the desired reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Choice: For reactions like esterification, consider using milder coupling agents that do not require high heat, such as carbodiimides (e.g., DCC, EDC) with a catalyst like DMAP.

  • Inert Atmosphere: While not always preventing decarboxylation, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the resulting phenol.

Byproduct Identification: 2,6-Difluorophenol

Technique Expected Observations
¹H NMR A multiplet in the aromatic region and a broad singlet for the phenolic -OH. The integration will be lower than the starting material due to the loss of the carboxylic proton.
¹³C NMR Absence of the carboxylic acid carbon signal (~170 ppm).
Mass Spec (EI) Molecular ion peak at m/z 130.
IR Spectroscopy Disappearance of the broad carboxylic acid O-H stretch and the C=O stretch (~1680 cm⁻¹). Appearance of a sharp phenolic O-H stretch (~3550 cm⁻¹).
FAQ 2: During the esterification of the carboxylic acid, my TLC shows a streak of baseline material, and my isolated product yield is low. What could be the issue?

Answer: With hydroxybenzoic acids, there is a risk of intermolecular esterification, leading to the formation of oligomers or polymers, especially under harsh acidic conditions or high temperatures. The hydroxyl group of one molecule can react with the carboxylic acid of another.

Mechanism of Self-Esterification:

This is essentially a series of Fischer esterification reactions where the monomer acts as both the carboxylic acid and the alcohol component.

Troubleshooting and Mitigation:

  • Protecting Groups: The most effective way to prevent this side reaction is to protect the phenolic hydroxyl group before performing the esterification. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), or silyl ethers (e.g., TBDMS). The protecting group can be removed in a subsequent step.

  • Milder Reaction Conditions: If protection is not feasible, use milder esterification methods. As mentioned before, carbodiimide-mediated couplings at room temperature or below can significantly reduce the extent of self-polymerization.

  • Stoichiometry Control: Use a large excess of the desired alcohol to outcompete the phenolic hydroxyl group of another molecule of the starting material.

Byproduct Identification: Polyester Oligomers

Identifying these byproducts can be challenging due to their variable chain length.

Technique Expected Observations
TLC A streak or a series of closely spaced spots near the baseline, indicative of higher molecular weight, more polar compounds.
¹H NMR Broadening of signals in the aromatic and hydroxyl regions.
Mass Spec (MALDI-TOF or ESI) A distribution of molecular ion peaks corresponding to different chain lengths (dimer, trimer, etc.).
FAQ 3: I am attempting a nucleophilic aromatic substitution (SNAr) to displace one of the fluorine atoms, but I am getting a complex mixture of products. How can I improve the selectivity?

Answer: The two fluorine atoms in this compound are not electronically equivalent due to the directing effects of the hydroxyl and carboxyl groups. The position of nucleophilic attack can be sensitive to the nature of the nucleophile, the solvent, and the reaction temperature. Furthermore, the phenolic hydroxyl group can be deprotonated under basic conditions, further influencing the electronic nature of the ring and potentially acting as a competing nucleophile.

Factors Influencing Regioselectivity:

  • Directing Effects: The hydroxyl group is an ortho-, para-director for electrophilic substitution but its deprotonated form (-O⁻) is a strong activating group, which can influence the sites of nucleophilic attack. The carboxylate group (-COO⁻) is deactivating.

  • Steric Hindrance: The position ortho to the bulky carboxylic acid group may be sterically hindered for some nucleophiles.

Troubleshooting and Mitigation:

  • Protect the Hydroxyl and/or Carboxyl Group: Protecting the hydroxyl group can prevent it from interfering and can alter the electronic properties of the ring. Protecting the carboxylic acid as an ester can also be beneficial.

  • Choice of Base: Use a non-nucleophilic base to deprotonate your nucleophile, and consider the stoichiometry carefully to avoid deprotonation of the phenolic hydroxyl group if that is not desired.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the stability of the intermediates.

Potential Byproducts:

  • Regioisomers: Substitution at the unintended fluorine position.

  • Products of O-alkylation/arylation: If the phenolic hydroxyl group is deprotonated, it can act as a nucleophile, leading to ether formation.

Byproduct Identification:

  • 2D NMR (NOESY/ROESY): Can be very useful in determining the regiochemistry of substitution by observing through-space correlations between the new substituent and the remaining protons on the aromatic ring.

  • LC-MS: Can help to separate and identify isomeric products based on their fragmentation patterns.

FAQ 4: In a multi-step synthesis involving the reduction of a nitro group followed by diazotization, I am struggling with purification of the final product. What impurities might be forming?

Answer: This is a common issue in syntheses that utilize diazonium salt chemistry. The diazonium intermediates are often unstable and can react with water in the reaction mixture to form phenolic byproducts. If the diazotization is not carried out at low temperatures (typically 0-5 °C), decomposition of the diazonium salt can be a significant side reaction.

Mechanism of Phenol Formation:

The diazonium salt can undergo nucleophilic attack by water, leading to the displacement of the dinitrogen gas and the formation of a hydroxyl group on the aromatic ring.

Troubleshooting and Mitigation:

  • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C during the formation and subsequent reaction of the diazonium salt.

  • Anhydrous Conditions (if possible): While often difficult in practice with in situ generation of nitrous acid, minimizing the amount of water can help.

  • Control of Acidity: The stability of diazonium salts is pH-dependent. Ensure the appropriate acidic conditions are maintained throughout the reaction.

  • Purification Strategy: If phenolic byproducts do form, they can sometimes be removed by an aqueous base wash during the workup, as the phenolic proton is more acidic than that of an alcohol. However, if your desired product is also phenolic, this strategy will not be effective. In such cases, chromatography is often necessary.

Potential Byproduct:

  • Hydroxy-derivatives: Replacement of the amino group (via the diazonium salt) with a hydroxyl group.

Byproduct Identification:

Technique Expected Observations
LC-MS A peak with a molecular weight corresponding to the replacement of the diazonium group with a hydroxyl group.
¹H NMR Appearance of a new phenolic -OH signal.

Visualizing Reaction Pathways

To better understand the potential fate of this compound in your reactions, the following diagrams illustrate the key transformations and byproduct formations discussed.

Byproduct_Formation main 3,5-Difluoro-2- hydroxybenzoic Acid decarboxylated 2,6-Difluorophenol (Byproduct) main->decarboxylated Heat (Δ) ester Desired Ester main->ester Alcohol, Acid polymer Polyester Oligomers (Byproduct) main->polymer Self-reaction snar_product S N Ar Product main->snar_product Nucleophile snar_isomer Regioisomeric Byproduct main->snar_isomer Nucleophile ether_byproduct O-alkylation/arylation Byproduct main->ether_byproduct Base, Electrophile amino_intermediate Amino-difluoro- hydroxybenzoic Acid main->amino_intermediate Reduction of Nitro Analog diazonium_salt Diazonium Salt amino_intermediate->diazonium_salt NaNO₂, Acid final_product Desired Final Product diazonium_salt->final_product Desired Reagent phenol_byproduct Phenolic Byproduct diazonium_salt->phenol_byproduct H₂O

Caption: Potential reaction pathways and byproducts of this compound.

Experimental Protocols

Protocol 1: Monitoring Decarboxylation by ¹H NMR
  • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Take an initial ¹H NMR spectrum and integrate the aromatic and carboxylic acid protons.

  • Heat the solution to your intended reaction temperature for a set period.

  • Cool the sample and acquire another ¹H NMR spectrum.

  • Compare the integrations of the starting material's signals with any new signals corresponding to 2,6-difluorophenol. A decrease in the integration of the carboxylic acid proton relative to the aromatic protons is a key indicator.

Protocol 2: Purification Strategy for Phenolic Byproducts
  • After the reaction is complete, perform your standard aqueous workup.

  • Extract the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. This will deprotonate the carboxylic acid, moving it to the aqueous layer, while less acidic phenolic byproducts may remain in the organic layer.

  • Separate the layers.

  • Acidify the aqueous layer to re-protonate your desired carboxylic acid product and then extract it back into an organic solvent.

  • Analyze both the original organic layer and the final product by TLC or LC-MS to assess the purity.

Conclusion

Navigating the complexities of organic synthesis requires a proactive approach to identifying and mitigating potential side reactions. For this compound, a keen awareness of its potential for decarboxylation, self-esterification, and challenges in nucleophilic substitution and diazonium chemistry is paramount. By carefully controlling reaction conditions, employing protective group strategies where necessary, and utilizing appropriate analytical techniques, you can significantly improve the outcome of your experiments. This guide serves as a starting point for troubleshooting, and we encourage you to reach out to our technical support team for more specific application-related queries.

References

  • Chemistry Stack Exchange. Decarboxylation of Salicylic acid. [Link]

  • Zhang, Z., Yu, A., & Zhou, W. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 41(4), 239-241.
  • Organic Chemistry Portal. Diazotisation. [Link]

  • NIST WebBook. 2,6-Difluorophenol. [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Reactions of 3,5-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 11, 2026

Introduction

Welcome to the technical support guide for controlling regioselectivity in reactions involving 3,5-Difluoro-2-hydroxybenzoic acid. This molecule is a valuable building block in pharmaceutical and materials science, but its multifunctionality presents unique challenges in directing reactions to the desired position on the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the factors governing regioselectivity and to offer practical, field-tested strategies for overcoming common experimental hurdles.

The inherent electronic properties of the hydroxyl (-OH), carboxyl (-COOH), and fluorine (-F) substituents on the benzene ring create a complex interplay of directing effects. Understanding these effects is paramount to achieving high yields of the desired regioisomer. This document will delve into the mechanistic principles and provide actionable troubleshooting advice in a user-friendly question-and-answer format.

Understanding the Directing Effects in this compound

The regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions on this substrate is primarily dictated by the electronic nature of the existing substituents.

  • Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to its ability to donate electron density to the aromatic ring through resonance (+M effect), which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions.[2][3]

  • Carboxyl Group (-COOH): Conversely, the -COOH group is a deactivating group and a meta-director.[1] Its electron-withdrawing nature (-I and -M effects) decreases the electron density of the ring, making it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[2]

  • Fluorine Atoms (-F): Halogens like fluorine are generally considered deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[4]

In this compound, these groups exert competing influences on the available positions for substitution. The powerful activating and ortho, para-directing effect of the hydroxyl group often dominates, but the deactivating nature of the carboxyl and fluorine groups, along with steric hindrance, can significantly influence the final product distribution.

Troubleshooting and FAQs: Electrophilic Aromatic Substitution

Question 1: I am attempting a nitration reaction on this compound and obtaining a mixture of products. How can I favor substitution at the C4 position?

Answer:

Achieving high regioselectivity for nitration at the C4 position requires careful consideration of the directing group effects and reaction conditions. The hydroxyl group strongly directs ortho and para. In this case, the C2 position is blocked, one ortho position (C6) and the para position (C4) are available. The carboxyl group directs meta to itself, which would be the C4 and C6 positions. The fluorine atoms also have an ortho, para-directing influence. Therefore, both the C4 and C6 positions are electronically activated.

Troubleshooting Strategies:

  • Steric Hindrance: The C6 position is flanked by a fluorine atom and a hydroxyl group, making it sterically more hindered than the C4 position. Choosing a bulkier nitrating agent or reaction conditions that favor kinetic control can sometimes enhance selectivity for the less hindered C4 position.

  • Protecting Groups: A common and effective strategy is to temporarily protect the highly activating hydroxyl group. By converting the -OH to a less activating group, its powerful directing influence can be attenuated, allowing other directing effects to have more sway. For instance, converting the hydroxyl group to an ester or an ether can modulate its directing strength.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the nitrating agent. Experimenting with different solvents, from polar protic to non-polar aprotic, can sometimes alter the product ratios.

  • Temperature Control: Lowering the reaction temperature generally favors the thermodynamically more stable product and can increase selectivity.

Question 2: My Friedel-Crafts acylation is failing or giving very low yields. What is causing this and how can I overcome it?

Answer:

Friedel-Crafts reactions are notoriously difficult on highly deactivated rings.[5] The presence of the electron-withdrawing carboxyl group and two fluorine atoms makes the aromatic ring of this compound significantly less nucleophilic and thus, less reactive towards the acylium ion electrophile.

Troubleshooting Strategies:

  • Protect the Carboxyl Group: The primary issue is often the deactivating effect of the -COOH group. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will reduce its deactivating strength and can significantly improve yields.

  • Use a More Reactive Acylating Agent: Instead of an acyl halide, consider using an acid anhydride with a strong Lewis acid catalyst.

  • Increase Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst (e.g., AlCl3) may be required to drive the reaction forward.[5]

  • Alternative Synthetic Routes: If direct Friedel-Crafts acylation remains problematic, consider alternative strategies such as a Fries rearrangement of an acylated precursor or a metal-catalyzed cross-coupling reaction.

Question 3: How can I achieve substitution at the C6 position, ortho to the hydroxyl group?

Answer:

Directing substitution to the sterically hindered C6 position is challenging but can be achieved through specific strategies that leverage the strong directing power of the hydroxyl group.

Troubleshooting Strategies:

  • Directed Ortho-Metalation (DoM): This is a powerful technique for achieving substitution at the ortho position of a directing group. The hydroxyl group can direct the metalation. First, protect the acidic protons of both the hydroxyl and carboxyl groups (e.g., as a silyl ether and an ester, respectively). Then, treatment with a strong base like an organolithium reagent (e.g., n-BuLi or LDA) can selectively deprotonate the C6 position. The resulting aryllithium species can then be quenched with a suitable electrophile.

  • Use of Shape-Selective Catalysts: In some cases, solid catalysts like zeolites can be used to control regioselectivity based on the shape and size of the pores.[6] While less common for this specific substrate, it's a potential area for exploration.

Experimental Protocols

Protocol 1: Regioselective Nitration at the C4 Position via a Protection Strategy

This protocol outlines a two-step process to favor nitration at the C4 position by first protecting the hydroxyl group as a methyl ether.

Step 1: Methylation of the Hydroxyl Group

  • Dissolve this compound in a suitable solvent such as acetone or DMF.

  • Add an excess of a weak base, such as potassium carbonate (K2CO3).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting 3,5-Difluoro-2-methoxybenzoic acid by recrystallization or column chromatography.

Step 2: Nitration of the Methoxy-Protected Substrate

  • Carefully dissolve the 3,5-Difluoro-2-methoxybenzoic acid in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (monitor by TLC).

  • Quench the reaction by pouring it over ice.

  • Collect the precipitated product by filtration and wash with cold water.

  • The crude product can then be deprotected (e.g., using BBr3) to yield 3,5-Difluoro-4-nitro-2-hydroxybenzoic acid.

Table 1: Comparison of Directing Group Effects

SubstituentElectronic EffectDirecting Influence
-OHActivating (+M > -I)ortho, para
-COOHDeactivating (-M, -I)meta
-FDeactivating (-I > +M)ortho, para

Visualizing Reaction Pathways

Diagram 1: Decision Workflow for Improving Regioselectivity

G start Low Regioselectivity Observed q1 Is the desired position sterically hindered? start->q1 q2 Is the ring highly deactivated? q1->q2 No s1 Employ Directed Ortho-Metalation (DoM) q1->s1 Yes s2 Use a protecting group strategy to modulate directing effects q2->s2 No s3 Increase catalyst stoichiometry or use a more reactive electrophile q2->s3 Yes s4 Consider alternative synthetic routes (e.g., cross-coupling) s3->s4 If still unsuccessful

Caption: A decision tree for troubleshooting regioselectivity issues.

Diagram 2: Competing Directing Effects in Electrophilic Aromatic Substitution

G sub This compound oh -OH (Activating, o,p-directing) cooh -COOH (Deactivating, m-directing) f -F (Deactivating, o,p-directing) c4 C4 (para to -OH, meta to -COOH) oh->c4 Strongly Activates c6 C6 (ortho to -OH, meta to -COOH) oh->c6 Strongly Activates cooh->c4 Weakly Directs cooh->c6 Weakly Directs f->c4 Weakly Directs f->c6 Weakly Directs

Caption: Interplay of directing effects on the aromatic ring.

References

  • BYJU'S. (n.d.). Directive Influence Of Functional Group In Mono Substituted Benzene. Retrieved from [Link][1]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link][2]

  • LibreTexts Chemistry. (2023). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link][4]

  • ResearchGate. (2019). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][6]

  • YouTube. (2018). Directing Effects in Disubstituted Benzenes. Retrieved from [Link]

  • ResearchGate. (2020). Strategies for controlling the regioselectivity during the dearomatizing nucleophilic addition to pyridinium and quinolinium moieties. Retrieved from [Link]

  • Saskoer. (n.d.). Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link][3]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link][5]

  • Master Organic Chemistry. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the chemical purity of starting materials is a cornerstone of reproducible and reliable outcomes. 3,5-Difluoro-2-hydroxybenzoic acid, a key building block in the development of novel therapeutics, is no exception.[1] Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group, imparts specific electronic properties that are harnessed in the design of advanced molecules.[1] However, the presence of impurities, even in trace amounts, can have profound and often detrimental effects on reaction kinetics, yield, and the biological activity of the final product.

This guide provides an in-depth technical overview of the purity analysis of commercial this compound. We will explore the common analytical techniques for purity assessment, discuss potential impurities arising from its synthesis, and offer a comparative perspective on alternative fluorinated benzoic acid derivatives.

The Criticality of Purity in Synthesis

The strategic placement of fluorine atoms in active pharmaceutical ingredients (APIs) is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] this compound serves as a valuable precursor in the synthesis of a variety of bioactive compounds.[1] The purity of this starting material is paramount for several reasons:

  • Reaction Efficiency and Yield: Impurities can interfere with catalytic cycles, lead to the formation of unwanted byproducts, and ultimately reduce the overall yield of the desired product.

  • Impurity Profile of the Final Product: Impurities in the starting material can be carried through the synthetic route, leading to a complex and difficult-to-purify final compound. This is particularly critical in pharmaceutical development, where stringent regulatory standards for impurity levels must be met.

  • Biological Activity and Safety: Even structurally similar impurities can exhibit different pharmacological or toxicological profiles, potentially compromising the efficacy and safety of the final drug substance.

Unveiling the Impurity Landscape: A Look at Synthesis

While specific impurity profiles of commercial this compound are not always publicly detailed by suppliers, an understanding of its synthesis can provide insights into potential contaminants. Common synthetic routes to fluorinated benzoic acids can introduce several types of impurities:

  • Isomeric Impurities: The synthesis of polysubstituted aromatic compounds can sometimes yield a mixture of isomers. In the case of this compound, other difluoro-2-hydroxybenzoic acid isomers could be present.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursor molecules in the final product.

  • Byproducts of Side Reactions: The reactive nature of the reagents used in fluorination and other synthetic steps can result in the formation of unintended molecules. For instance, in syntheses involving diazotization, phenolic byproducts can be formed from the reaction of the diazonium salt with water.[3]

  • Residual Solvents: The solvents used during the synthesis and purification steps may not be completely removed and can remain as impurities.

A Multi-faceted Approach to Purity Analysis

A comprehensive purity analysis of this compound necessitates the use of multiple analytical techniques, each providing a unique piece of the puzzle.

Chromatographic Techniques: The Workhorses of Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for separating and quantifying the main component and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent resolution for separating closely related isomers.[1]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is typically used to achieve optimal separation.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb, often around 230-280 nm.

  • Sample Preparation: A solution of the this compound sample is prepared in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and provides structural information about the separated components, making it ideal for identifying unknown impurities. However, due to the low volatility of benzoic acids, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester.[3][4]

Experimental Protocol: GC-MS Impurity Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The sample is treated with a derivatizing agent such as diazomethane or BF3/methanol to convert the carboxylic acid to its methyl ester.[3]

  • Column: A capillary column with a non-polar or mid-polar stationary phase.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to separate the derivatized components based on their boiling points.

  • Mass Spectrometry: Electron ionization (EI) is used to generate fragment ions, providing a unique mass spectrum for each compound that can be compared to spectral libraries for identification.

Spectroscopic Techniques: Confirming Identity and Structure

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for confirming the identity of the main component and characterizing the structure of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure elucidation. The number of signals, their chemical shifts, and their coupling patterns serve as a fingerprint for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C-F stretching vibrations.

Comparative Analysis with Alternatives

The choice of a specific fluorinated benzoic acid derivative in drug design is often a balance of its physicochemical properties, biological activity, and synthetic accessibility.[5] While this compound offers a unique substitution pattern, other isomers and related compounds may be considered as alternatives depending on the specific application.

Compound Key Physicochemical Properties Potential Applications in Drug Development
This compound The two fluorine atoms significantly influence the acidity and electronic distribution of the molecule.[1]Serves as a key intermediate in the synthesis of antimicrobial and anti-inflammatory agents.[1]
Salicylic Acid The parent compound without fluorine substitution.A well-established anti-inflammatory and analgesic agent.[6]
5-Fluorosalicylic Acid A monosubstituted derivative. The single fluorine atom modifies the electronic properties compared to salicylic acid.Investigated for its potential as an antiseptic and antifungal agent.
Diflunisal A biphenyl derivative of salicylic acid containing two fluorine atoms on one of the phenyl rings.A non-steroidal anti-inflammatory drug (NSAID).

The introduction of fluorine atoms generally increases the acidity of the benzoic acid and can enhance its binding affinity to biological targets.[5] However, the optimal substitution pattern is highly dependent on the specific target and desired pharmacological profile.

Visualizing the Analytical Workflow

Caption: A typical workflow for the comprehensive purity analysis of a commercial chemical.

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance in research and drug development. A multi-technique analytical approach, combining the separation power of chromatography with the structural elucidation capabilities of spectroscopy, is essential for a thorough assessment of its quality. While direct comparative data for commercial products can be scarce, an understanding of the potential impurities based on synthetic routes and a systematic analytical evaluation can ensure the selection of high-quality material for your critical applications. Researchers are encouraged to request detailed certificates of analysis from suppliers or perform in-house testing to verify the purity and impurity profile of this important synthetic building block.

References

Sources

A Comparative Guide to the Structural Validation of 3,5-Difluoro-2-hydroxybenzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable prerequisite for advancing any research and development program. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides an in-depth comparison of X-ray crystallography and various spectroscopic techniques for the structural validation of 3,5-Difluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.

A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the crystal structure of this compound has not been publicly reported.[1][2][3][4][5][6][7][8][9][10] This presents a unique opportunity to discuss the process of determining a novel crystal structure and rigorously validating it, while also comparing this definitive method against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a small molecule. The technique provides direct evidence of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a powdered sample of this compound to a validated crystal structure involves several key stages. The causality behind each step is crucial for obtaining high-quality, reliable data.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition a Material Procurement & Purity Assessment b Solvent Screening a->b c Crystallization (e.g., Slow Evaporation, Vapor Diffusion) b->c d Crystal Mounting c->d e Diffractometer Screening d->e f Full Data Collection e->f g Space Group Determination f->g h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement h->i j Validation (checkCIF) i->j k Deposition (e.g., CCDC) j->k

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol for Structure Determination of this compound:

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain single crystals of sufficient size and quality.

    • Methodology:

      • Dissolve a small amount of this compound (commercially available from suppliers like Sigma-Aldrich) in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a suitable system where the compound has moderate solubility.

      • Employ slow evaporation, where the solvent is allowed to evaporate from a saturated solution over several days to weeks.

      • Alternatively, use vapor diffusion by placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.

    • Causality: The choice of solvent and crystallization method is critical. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is insoluble will not allow it to dissolve in the first place. Slow, controlled changes in solubility are key to growing well-ordered single crystals.

  • Data Collection:

    • Objective: To measure the intensities of the X-rays diffracted by the crystal.

    • Methodology:

      • A suitable crystal is mounted on a goniometer head.

      • The crystal is placed in a modern X-ray diffractometer.

      • A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

      • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

    • Methodology:

      • The collected data is used to determine the space group of the crystal.

      • The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.

      • The atomic positions and other parameters (like thermal motion) are refined to achieve the best possible fit between the calculated and observed diffraction data.

Trustworthiness: The Self-Validating System of Crystallography

A key strength of X-ray crystallography is its inherent system of validation. Several statistical parameters are used to assess the quality of the final structure.[11][12][13][14][15]

Parameter Acceptable Range (for small molecules) Significance
R1 (R-factor) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[11]
wR2 (weighted R-factor) < 15%A weighted version of the R-factor that takes into account the quality of each reflection.
Goodness of Fit (GoF) ~1.0Indicates how well the refined model fits the observed data. A value close to 1 suggests a good fit.
Residual Electron Density < ±0.5 e-/ųThe electron density map should be largely flat after refinement, with no significant positive or negative peaks.

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable and complementary information about the molecule's connectivity and functional groups. These methods are often faster and do not require crystalline material.

G cluster_0 Spectroscopic/Spectrometric Analysis cluster_1 Data Interpretation a Sample Preparation (Dissolution or Solid State) b NMR Spectroscopy (¹H, ¹³C, ¹⁹F) a->b c Mass Spectrometry (e.g., ESI-MS) a->c d FTIR Spectroscopy a->d e Connectivity & Functional Group Identification b->e c->e f Molecular Weight & Formula Confirmation c->f d->e

Figure 2: Workflow for spectroscopic and spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[16][17] For this compound, a suite of NMR experiments would provide a wealth of structural information.

  • ¹H NMR: Would show the signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns would confirm the substitution pattern on the aromatic ring.[18][19][20][21]

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds and would show a single resonance for the two equivalent fluorine atoms.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.0 - 7.5Doublet of doublets1H
Aromatic CH7.5 - 8.0Doublet of doublets1H
OH (hydroxyl)5.0 - 9.0 (broad)Singlet1H
OH (carboxylic)10.0 - 13.0 (broad)Singlet1H
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental formula.[22][23][24]

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₇H₄F₂O₃. The expected monoisotopic mass is 174.0128.[25]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide clues about the molecule's structure. For example, the loss of CO₂ (44 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acids.[26][27]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[28][29][30][31][32]

Expected FTIR Absorptions for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200 - 3600 (broad)
O-H stretch (carboxylic acid)2500 - 3300 (very broad)
C=O stretch (carboxylic acid)1680 - 1710
C=C stretch (aromatic)1450 - 1600
C-F stretch1000 - 1400

Comparative Analysis: A Holistic Approach to Structural Validation

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactionsUnambiguous, definitive structural informationRequires single crystals, solid-state structure may differ from solution
NMR Spectroscopy Atomic connectivity, solution-state structureDoes not require crystals, provides dynamic informationDoes not provide absolute 3D structure, can be complex to interpret
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, small sample size requiredDoes not provide stereochemical information, isomers can be difficult to distinguish
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited information on overall structure

Conclusion

While spectroscopic and spectrometric techniques like NMR, MS, and FTIR are indispensable for confirming the identity, purity, and functional group composition of this compound, they cannot provide the definitive three-dimensional structural information that is often required in drug development and materials science. Single-crystal X-ray crystallography remains the unparalleled gold standard for this purpose. The absence of a published crystal structure for this compound highlights an opportunity for researchers to contribute valuable data to the scientific community. By following a rigorous experimental workflow and adhering to established validation criteria, a high-quality, publication-ready crystal structure can be obtained, providing a solid foundation for future research and development endeavors.

References

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  • Protein Structure Validation and Analysis with X-Ray Crystallography. (2021). In Methods in Molecular Biology (Vol. 2215, pp. 249-266). Humana, New York, NY.[15]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link][19]

  • Klenner, F., et al. (2022). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 127(8), e2022JE007212.[24]

  • 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem. (n.d.). Retrieved from [Link][25]

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A Senior Application Scientist's Guide to the Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and agrochemical development, the strategic synthesis of fluorinated intermediates is a cornerstone of modern molecular design. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 3,5-Difluoro-2-hydroxybenzoic acid is one such valuable building block, serving as a precursor to complex molecules where this specific substitution pattern is desired.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind each route, present comparative data, and provide detailed experimental protocols to empower you to select the optimal pathway for your laboratory or process chemistry needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different perspectives:

  • Route 1: Direct Carboxylation of a Phenolic Precursor. This is a highly convergent and atom-economical approach that leverages a classic named reaction to install the carboxylic acid group in a single, decisive step onto a readily available fluorinated phenol.

  • Route 2: Multi-Step Assembly via Aromatic Functional Group Interconversion. This linear synthesis involves the sequential construction of the target molecule from a simpler difluorinated starting material. This strategy offers precise control over regiochemistry but often comes at the cost of overall yield and process mass intensity.

Synthetic_Overview cluster_0 Route 1: Direct Carboxylation cluster_1 Route 2: Multi-Step Synthesis 2,4-Difluorophenol 2,4-Difluorophenol Product_1 This compound 2,4-Difluorophenol->Product_1 Kolbe-Schmitt Reaction 1,3-Difluorobenzene 1,3-Difluorobenzene Intermediate_A 2,4-Difluoroaniline 1,3-Difluorobenzene->Intermediate_A Nitration, Reduction Intermediate_B 2,4-Difluorophenol Intermediate_A->Intermediate_B Diazotization, Hydrolysis Product_2 This compound Intermediate_B->Product_2 Carboxylation

Caption: High-level comparison of the convergent (Route 1) vs. linear (Route 2) approaches.

Route 1: The Kolbe-Schmitt Reaction Pathway

This route is arguably the most direct and industrially relevant method for synthesizing hydroxylated benzoic acids. It relies on the electrophilic substitution of a phenoxide ion with carbon dioxide.

Principle and Mechanism

The Kolbe-Schmitt reaction is a carboxylation process that begins with the deprotonation of a phenol using a strong base (typically an alkali hydroxide) to form the corresponding phenoxide salt.[1][2] This phenoxide is significantly more reactive towards electrophilic attack than the parent phenol due to the increased electron density on the aromatic ring. The phenoxide ion then acts as the nucleophile, attacking the weakly electrophilic carbon of carbon dioxide, usually under conditions of high temperature and pressure.[3][4] An acidic workup in the final step protonates the carboxylate salt to yield the final hydroxybenzoic acid product.[5]

The regioselectivity (ortho vs. para carboxylation) is influenced by the counter-ion and temperature. Sodium phenoxides tend to favor ortho-substitution, which is the desired outcome for this synthesis.[3]

Application to this compound

The logical starting material for this route is 2,4-Difluorophenol , a commercially available reagent.[6] Upon formation of the sodium 2,4-difluorophenoxide, the carbon dioxide electrophile is directed to the positions ortho or para to the powerful activating phenoxide group. The primary ortho position available is C3, leading directly to the desired this compound.

Kolbe_Schmitt_Route Start 2,4-Difluorophenol Step1 Deprotonation (NaOH) Start->Step1 Phenoxide Sodium 2,4-Difluorophenoxide Step1->Phenoxide Step2 Carboxylation (CO₂, Pressure, Heat) Phenoxide->Step2 Salt Disodium 3,5-Difluoro-2-hydroxybenzoate Step2->Salt Step3 Acidification (H₂SO₄ or HCl) Salt->Step3 End This compound Step3->End

Caption: Workflow for the synthesis via the Kolbe-Schmitt reaction.

Experimental Protocol (Representative)

Materials:

  • 2,4-Difluorophenol (1.0 eq)

  • Sodium Hydroxide (1.0 eq)

  • Carbon Dioxide (gas)

  • Sulfuric Acid or Hydrochloric Acid for acidification

  • High-pressure autoclave reactor

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, charge 2,4-difluorophenol and an equimolar amount of sodium hydroxide. Heat the mixture under vacuum to remove any residual water until a dry sodium 2,4-difluorophenoxide powder is formed.

  • Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm. Heat the vessel to 120-140°C and maintain these conditions with vigorous stirring for 6-8 hours.

  • Workup and Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water.

  • Acidification: While cooling the aqueous solution in an ice bath, slowly add concentrated sulfuric or hydrochloric acid until the pH is strongly acidic (pH 1-2). A precipitate of this compound will form.

  • Purification: Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Route 2: Multi-Step Synthesis from 1,3-Difluorobenzene

This linear approach constructs the molecule by sequentially adding the required functional groups around a basic difluorobenzene core. While longer, this method can be useful if the starting phenol is unavailable or if specific regiochemical control is needed to avoid isomers. This route culminates in the same carboxylation reaction but arrives at the key intermediate via a different path.

Principle and Rationale

This strategy employs a series of well-established aromatic transformations:

  • Nitration: An electrophilic aromatic substitution to install a nitro group, which serves as a precursor to an amine.

  • Reduction: The nitro group is reduced to an aniline.

  • Diazotization & Hydrolysis: The aniline is converted to a diazonium salt, which is then hydrolyzed to a phenol. This is a classic method for introducing a hydroxyl group onto an aromatic ring.

  • Carboxylation: The resulting 2,4-difluorophenol is then carboxylated as described in Route 1.

A patent for a related compound outlines a similar multi-step process involving nitration, reduction, bromination, and deamination steps, highlighting the modular nature of this synthetic philosophy.[7][8]

Multistep_Route Start 1,3-Difluorobenzene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Nitro 2,4-Difluoronitrobenzene Step1->Nitro Step2 Reduction (e.g., H₂, Pd/C) Nitro->Step2 Aniline 2,4-Difluoroaniline Step2->Aniline Step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Heat) Aniline->Step3 Phenol 2,4-Difluorophenol Step3->Phenol Step4 Kolbe-Schmitt Carboxylation (as in Route 1) Phenol->Step4 End This compound Step4->End

Caption: Workflow for the multi-step synthesis from 1,3-difluorobenzene.

Experimental Protocol (Conceptual Outline)

Step 2a: Synthesis of 2,4-Difluoroaniline

  • 2,4-Difluoronitrobenzene is reduced to 2,4-difluoroaniline.[8] This is commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) or with metal/acid combinations (e.g., Sn/HCl).

Step 2b: Synthesis of 2,4-Difluorophenol

  • The resulting 2,4-difluoroaniline is diazotized at low temperatures (0-5°C) using sodium nitrite in a strong mineral acid like sulfuric acid. The resulting diazonium salt solution is then slowly added to hot aqueous sulfuric acid. The diazonium group is displaced by water, releasing nitrogen gas and forming 2,4-difluorophenol.

Step 2c: Carboxylation

  • The 2,4-difluorophenol synthesized in the previous step is then subjected to the Kolbe-Schmitt reaction as detailed in the protocol for Route 1 to yield the final product.

Comparative Data and Analysis

MetricRoute 1: Direct CarboxylationRoute 2: Multi-Step Synthesis
Primary Starting Material 2,4-Difluorophenol1,3-Difluorobenzene
Number of Key Steps 13 (to reach the intermediate for the final step)
Key Reagents NaOH, CO₂ (high pressure)HNO₃, H₂SO₄, Reducing Agent (e.g., H₂/Pd/C), NaNO₂
Reaction Conditions High Temperature (~130°C), High Pressure (~100 atm)Varied: from low temp (0°C for diazotization) to moderate temp
Overall Yield (Estimated) Good to Excellent (typically 70-90% for Kolbe-Schmitt)Moderate (cumulative yield over 3+ steps is significantly lower)
Process Mass Intensity Lower (fewer reagents and solvents)Higher (multiple steps, workups, and purifications)
Key Safety Concerns Handling of high-pressure equipmentUse of strong nitrating acids, handling of potentially unstable diazonium salts
Scalability Excellent; this is an established industrial process.More complex to scale due to multiple unit operations.
Purification Primarily involves recrystallization of the final product.Requires purification of intermediates at each stage.

Conclusion and Expert Recommendation

For the synthesis of this compound, Route 1 via the direct Kolbe-Schmitt carboxylation of 2,4-Difluorophenol is the superior strategy for nearly all applications. Its primary advantages are:

  • Efficiency: A single-step conversion from a readily available advanced intermediate is far more efficient than a multi-step linear synthesis.

  • Atom Economy: The reaction incorporates most of the atoms from the reactants into the final product, generating minimal waste.

  • Scalability: The Kolbe-Schmitt process is a well-understood and industrially scalable reaction.

The multi-step synthesis (Route 2) serves as a valid, albeit less efficient, alternative. It is a textbook demonstration of functional group interconversion on an aromatic ring and would primarily be considered only if the starting 2,4-difluorophenol were, for some reason, less accessible or more expensive than 1,3-difluorobenzene, which is highly unlikely in the current chemical market.

For any laboratory, from academic research to industrial process development, focusing on the optimization of the Kolbe-Schmitt reaction conditions for 2,4-difluorophenol will provide the most direct, cost-effective, and scalable path to this compound.

References

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A Tale of Two Halogens: A Comparative Guide to Dichloro-2-hydroxybenzoic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the myriad of available building blocks, halogenated aromatic acids serve as versatile intermediates. This guide provides an in-depth, comparative analysis of two such closely related yet functionally distinct reagents: 3,5-difluoro-2-hydroxybenzoic acid and 3,5-dichloro-2-hydroxybenzoic acid. We will delve into their fundamental physicochemical properties, explore the nuanced electronic effects of their halogen substituents, and present practical, data-supported insights into their performance in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physical properties of these two reagents is paramount for their effective handling and application in synthesis. The pertinent data are summarized below.

PropertyThis compound3,5-Dichloro-2-hydroxybenzoic acid
Molecular Formula C₇H₄F₂O₃[1][2]C₇H₄Cl₂O₃[3][4]
Molecular Weight 174.10 g/mol [2]207.01 g/mol [3][4][5]
CAS Number 84376-20-5[1][2]320-72-9[3][4]
Melting Point 189 °C[2]220-222 °C[6]
Appearance White to off-white crystalline powder[1]White to off-white solid[6]
Solubility Soluble in methanol.[6]Soluble in methanol.[6]

The higher molecular weight and melting point of the dichloro- derivative can be attributed to the larger atomic radius and greater polarizability of chlorine compared to fluorine.

The Decisive Factor: Electronic Effects of Halogen Substituents

The choice between a difluoro- and a dichloro-substituted aromatic ring is not arbitrary; it is a strategic decision rooted in the distinct electronic properties of fluorine and chlorine. These differences profoundly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid and hydroxyl groups.

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). However, it also possesses a moderate electron-donating resonance effect (+R or +M effect) due to the effective overlap of its 2p orbitals with the π-system of the benzene ring. In contrast, chlorine has a weaker inductive effect than fluorine but a less effective resonance effect due to the poorer energy and size match between its 3p orbitals and the carbon 2p orbitals of the aromatic ring.

This interplay of inductive and resonance effects has significant consequences for reactivity:

  • Acidity: The strong inductive effect of the halogens stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group compared to unsubstituted salicylic acid.

  • Reactivity in Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the halogens, particularly fluorine, stabilizes the negatively charged Meisenheimer complex intermediate, making the aromatic ring more susceptible to nucleophilic attack. This often results in fluoro-substituted rings being more reactive in SNAr reactions than their chloro- counterparts.

  • Reactivity in Electrophilic Aromatic Substitution (EAS): The inductive electron withdrawal deactivates the ring towards electrophilic attack. However, the resonance donation can direct incoming electrophiles.

Performance in Key Synthetic Transformations

The theoretical differences in electronic effects manifest as tangible differences in synthetic outcomes. Here, we compare the expected performance of this compound and 3,5-dichloro-2-hydroxybenzoic acid in common synthetic transformations.

Esterification: A Gateway to Further Functionalization

Esterification of the carboxylic acid is a common first step to protect this functional group or to generate derivatives with altered biological activity. The Fischer esterification is a classic and widely used method.

Representative Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dihalohydroxybenzoic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Comparative Insights:

While both substrates will undergo esterification, the electronic differences between fluorine and chlorine are not expected to dramatically alter the course of this acid-catalyzed reaction on the carboxylic acid group itself. However, the choice of halogen can be critical for the properties and subsequent reactivity of the resulting ester. For instance, the fluorine atoms in the resulting ester will render the aromatic ring more susceptible to subsequent nucleophilic aromatic substitution reactions.

Amidation: Building Blocks for Bioactive Molecules

Amidation of the carboxylic acid is a crucial transformation for the synthesis of a vast array of pharmaceuticals and agrochemicals. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Representative Experimental Protocol: Amidation via Acyl Chloride

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a fume hood, suspend the dihalohydroxybenzoic acid (1.0 equivalent) in an inert solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure to obtain the crude acyl chloride, which is often used immediately in the next step.

Step 2: Amide Formation

  • Reaction Setup: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (to scavenge the HCl byproduct) to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Comparative Insights:

The nature of the halogen substituent is not expected to significantly impact the efficiency of the amidation reaction itself. However, the choice between the difluoro and dichloro derivatives will be dictated by the desired properties of the final amide. For example, the resulting difluorinated amide may exhibit enhanced metabolic stability and altered binding affinities in biological systems due to the unique properties of the fluorine atoms.

Applications in the Synthesis of Bioactive Molecules

Both this compound and 3,5-dichloro-2-hydroxybenzoic acid are valuable precursors for a range of bioactive molecules.

  • This compound: This compound is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[7] The presence of fluorine atoms is often associated with improved pharmacokinetic properties in drug candidates. It also serves as a scaffold for the development of anti-inflammatory agents.[2]

  • 3,5-Dichloro-2-hydroxybenzoic Acid: This derivative is utilized in the synthesis of fungicides and other agrochemicals.[8][9] In the pharmaceutical realm, it is a known inhibitor of enzymes such as aldo-keto reductase family 1 member B1 and aldehyde-alcohol dehydrogenase 2.[5]

Visualization of Synthetic Pathways

To further illustrate the utility of these compounds, the following diagrams outline general synthetic workflows.

Esterification_Workflow Start 3,5-Dihalo-2-hydroxybenzoic Acid Reaction Reflux Start->Reaction Reagents Alcohol (e.g., MeOH) Strong Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Product 3,5-Dihalo-2-hydroxybenzoic Acid Ester Reaction->Product Amidation_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Start1 3,5-Dihalo-2-hydroxybenzoic Acid Product1 3,5-Dihalo-2-hydroxybenzoyl Chloride Start1->Product1 Reflux Reagent1 SOCl₂ Start2 3,5-Dihalo-2-hydroxybenzoyl Chloride Product1->Start2 Product2 3,5-Dihalo-2-hydroxybenzamide Start2->Product2 Stir at RT Reagent2 Amine (R-NH₂) Base (e.g., Et₃N)

Caption: A two-step workflow for the amidation of 3,5-dihalo-2-hydroxybenzoic acids via an acyl chloride intermediate.

Conclusion: A Strategic Choice for Synthesis

The selection between this compound and 3,5-dichloro-2-hydroxybenzoic acid is a critical decision that extends beyond mere substrate availability. The choice is fundamentally one of harnessing the distinct electronic properties of fluorine versus chlorine to achieve specific synthetic goals and to impart desired characteristics to the final product.

Choose this compound when:

  • The synthetic strategy involves a subsequent nucleophilic aromatic substitution step.

  • The target molecule requires the unique properties imparted by fluorine, such as enhanced metabolic stability or altered receptor binding affinity.

Choose 3,5-dichloro-2-hydroxybenzoic acid when:

  • The larger size and different electronic nature of chlorine are desired for specific steric or electronic interactions in the final product.

  • The synthetic route does not rely on activating the aromatic ring for nucleophilic substitution.

By understanding the fundamental principles outlined in this guide and considering the specific demands of the synthetic target, researchers can make a well-informed and strategic choice between these two valuable halogenated building blocks, thereby optimizing their synthetic routes and accelerating the discovery and development of new chemical entities.

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  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. CORE. Accessed January 11, 2026. [Link]

  • (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate. Accessed January 11, 2026. [Link]

  • 2,3-Difluoro-5-hydroxybenzoic acid (CAS 749230-51-1) Properties. Chemcasts. Accessed January 11, 2026. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Accessed January 11, 2026. [Link]

Sources

A Comparative Guide to the Efficacy of Quinolones Derived from Dihalogenated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the quest for novel antibacterial agents is paramount. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections.[1] Their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a potent bactericidal effect.[2] This guide delves into the efficacy of a specific subset of this class: quinolones synthesized from dihalogenated hydroxybenzoic acid precursors, with a focus on derivatives of 3,5-Difluoro-2-hydroxybenzoic acid. We will explore their antibacterial prowess in comparison to established fluoroquinolones, supported by experimental data and detailed methodologies.

The Rationale Behind Dihalogenated Precursors

The journey of quinolone development has been one of meticulous structural refinement to enhance antibacterial spectrum, potency, and pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the highly successful fluoroquinolones.[1] Further modifications, including substitutions at the C-5, C-7, and C-8 positions, have been explored to broaden activity and overcome resistance. The use of a precursor like this compound introduces multiple fluorine atoms into the core structure, which can significantly influence the electronic and steric properties of the final compound, potentially leading to enhanced interactions with the target enzymes and improved cell penetration.

Mechanism of Action: A Molecular Siege

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately, cell death. The differential activity against Gram-positive and Gram-negative bacteria is often attributed to the varying sensitivities of their respective topoisomerase enzymes to the quinolone.

Quinolone_Mechanism_of_Action cluster_quinolone Quinolone Antibiotic cluster_bacteria Bacterial Cell quinolone Quinolone Derivative dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to topoisomerase_iv->dna_replication Enables topoisomerase_iv->cell_death Inhibition leads to MIC_Determination_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilutions of Test Compound in Broth prep_inoculum->serial_dilution inoculate Inoculate Dilutions with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment

While potent antibacterial activity is desirable, a low toxicity profile towards mammalian cells is equally crucial for a viable drug candidate. [3][4][5][6][7] Workflow for Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate_24h Incubate for 24-48 hours add_compound->incubate_24h add_mtt Add MTT Reagent to Each Well incubate_24h->add_mtt incubate_4h Incubate for 4 hours (Formation of Formazan) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compound is serially diluted and added to the wells containing the cells.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Formazan Formation: The plate is incubated for a further 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.

Future Directions and Conclusion

The exploration of quinolones derived from this compound and similar precursors represents a promising, albeit challenging, avenue in the development of new antibacterial agents. The initial data suggests that while these compounds may not yet surpass the potency of established fluoroquinolones, they provide a valuable scaffold for further optimization. Structure-activity relationship studies will be crucial in guiding the rational design of next-generation derivatives with enhanced efficacy and a favorable safety profile. The continued investigation into novel quinolone structures is a critical component of our strategy to combat the growing threat of antimicrobial resistance.

References

  • Sweelmeen, B., Al-Hiari, Y., Al-Masri, M., Bustanji, Y., Taha, M. O. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Available at: [Link]

  • Robicsek, A., Jacoby, G. A., & Hooper, D. C. (2006). The worldwide emergence of plasmid-mediated quinolone resistance. The Lancet infectious diseases, 6(10), 629-640. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Stadler, M., & Dersch, P. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 153-167). Humana, New York, NY. Available at: [Link]

  • Rolston, K. V., Ho, D. H., LeBlanc, B., Gooch, G., & Bodey, G. P. (1988). Comparative in vitro activity of the new difluoro-quinolone temafloxacin (A-62254) against bacterial isolates from cancer patients. European journal of clinical microbiology & infectious diseases, 7(5), 684-686. Available at: [Link]

  • Ito, T., Otsuki, M., & Nishino, T. (1992). In vitro antibacterial activity of Q-35, a new fluoroquinolone. Antimicrobial agents and chemotherapy, 36(7), 1708-1714. Available at: [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchem Laboratory. Retrieved from [Link]

Sources

A Comparative Guide for Researchers: Fluorinated vs. Non-Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of innovation. Among the vast array of chemical tools available, fluorination stands out for its profound ability to modulate the physicochemical and biological properties of a parent molecule. This guide provides an in-depth comparative study of fluorinated and non-fluorinated hydroxybenzoic acids, offering a technical exploration of their properties, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.

The Foundational Impact of Fluorine Substitution

The introduction of a fluorine atom onto the hydroxybenzoic acid framework is a subtle change with significant consequences. As the most electronegative element, fluorine exerts a powerful inductive effect, fundamentally altering the electron density distribution across the molecule. This, in turn, influences key physicochemical parameters that dictate a compound's behavior in both chemical and biological systems.

Modulation of Acidity (pKa)

A primary and predictable consequence of fluorination is the enhancement of acidity. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate and phenoxide anions formed upon deprotonation, thereby lowering the pKa of both the carboxylic acid and the phenolic hydroxyl groups. This increased acidity can have significant implications for a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. For instance, the strategic placement of fluorine can fine-tune the pKa to optimize interactions with a specific biological target.

Tuning Lipophilicity (logP)

The effect of fluorination on lipophilicity, a critical parameter for drug absorption and distribution, is more complex. While the introduction of a single fluorine atom can increase the octanol-water partition coefficient (logP), this is not a universal rule. The position of the fluorine atom and the overall electronic landscape of the molecule play a crucial role. In some cases, particularly with multiple fluorine substitutions, the unique polarity of the C-F bond can lead to a decrease in lipophilicity. This nuanced behavior allows for the fine-tuning of a molecule's solubility and permeability characteristics.

Impact on Metabolic Stability

One of the most compelling reasons for employing fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life and improved pharmacokinetic profile of a drug candidate.

A Head-to-Head Comparison: 4-Hydroxybenzoic Acid vs. 2-Fluoro-4-hydroxybenzoic Acid

To provide a concrete illustration of these principles, the following table presents a comparison of the physicochemical properties of 4-hydroxybenzoic acid and its fluorinated analog, 2-fluoro-4-hydroxybenzoic acid.

Table 1: Comparative Physicochemical Properties

Property4-Hydroxybenzoic Acid2-Fluoro-4-hydroxybenzoic Acid
pKa (Carboxylic Acid) 4.54~3.0 (Predicted)
logP 1.58Not Specified
Melting Point (°C) 214.5199-202
Aqueous Solubility Slightly solubleNot Specified

Rigorous Evaluation: Essential Experimental Protocols

To ensure the generation of reliable and reproducible data for comparative studies, the implementation of standardized experimental protocols is paramount. The following sections detail the methodologies for determining the key physicochemical and biological parameters discussed.

Determination of pKa via Potentiometric Titration

Objective: To accurately determine the acid dissociation constant (pKa) of a hydroxybenzoic acid derivative.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the hydroxybenzoic acid derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for compounds with low aqueous solubility) to a known concentration (e.g., 0.01 M).

  • Standardization of the Titrant: Prepare and standardize a solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), against a primary standard such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration Process: Add the standardized NaOH solution to the analyte solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare Analyte Solution titrate Titrate Analyte with NaOH prep1->titrate prep2 Standardize NaOH Titrant prep2->titrate prep3 Calibrate pH Meter prep3->titrate record Record pH and Volume Data titrate->record plot Plot Titration Curve record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Pre-saturation of Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Separate the phases.

  • Preparation of the Test Solution: Prepare a stock solution of the hydroxybenzoic acid derivative in the pre-saturated aqueous phase at a known concentration.

  • Partitioning: In a screw-cap tube, mix a known volume of the test solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the tube for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and octanol phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination_Workflow start Prepare Pre-saturated Octanol and Water prepare_solution Prepare Test Solution in Aqueous Phase start->prepare_solution partition Mix Aqueous Solution with Octanol prepare_solution->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate analyze_aq Analyze Concentration in Aqueous Phase separate->analyze_aq analyze_oct Analyze Concentration in Octanol Phase separate->analyze_oct calculate Calculate logP analyze_aq->calculate analyze_oct->calculate

Caption: Workflow for logP determination by the shake-flask method.

Assessment of Metabolic Stability

Objective: To evaluate the in vitro metabolic stability of a compound using liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Compound Addition: Add the test compound (at a known concentration, e.g., 1 µM) to the incubation mixture.

  • Reaction Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH-regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.[1][2]

In Vitro Cytotoxicity Assessment

Objective: To determine the potential toxicity of a compound on a cellular level.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 for liver toxicity) in appropriate media and conditions.

  • Compound Exposure: Seed the cells in a multi-well plate and, after attachment, expose them to a range of concentrations of the test compound.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Measure the absorbance (in the case of the MTT assay) and calculate the percentage of cell viability relative to an untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3][4]

The Interplay of Properties in Drug Discovery

The physicochemical and biological properties of hydroxybenzoic acids are not independent variables but are intricately linked, influencing the overall pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

Drug_Discovery_Interplay cluster_physicochem Physicochemical Properties cluster_biological Biological Properties cluster_pharma Pharmacological Profile pKa pKa Solubility Solubility pKa->Solubility Permeability Permeability pKa->Permeability logP logP logP->Solubility logP->Permeability ADME ADME Solubility->ADME Metabolic_Stability Metabolic Stability Metabolic_Stability->ADME Toxicity Toxicity Toxicity->ADME Permeability->ADME Efficacy Efficacy ADME->Efficacy

Sources

A Senior Application Scientist's Guide to the Methodical Validation and Comparison of Analytical Techniques for 3,5-Difluoro-2-hydroxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,5-Difluoro-2-hydroxybenzoic Acid

This compound is a fluorinated analogue of salicylic acid. As with many halogenated aromatic compounds, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents or may arise as a metabolite of a parent drug molecule. The precise and accurate quantification of such compounds is a cornerstone of drug development, ensuring product quality, characterizing pharmacokinetic profiles, and meeting stringent regulatory standards.

This guide provides a comparative analysis of principal analytical methodologies for the quantification of this compound. In the absence of a standardized pharmacopoeial method, we will proceed from first principles, leveraging established analytical strategies for structurally similar compounds, such as diflunisal and other hydroxybenzoic acids.[1][2][3][4] Our approach is grounded in the globally recognized frameworks for analytical procedure validation established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that any selected method is demonstrably fit for its intended purpose.[5][6][7][8][9]

We will explore three robust techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorimetry. For each, we will detail a proposed protocol, discuss the scientific rationale behind the experimental choices, and present expected validation performance data based on analogous compounds.

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Why HPLC-UV is the Workhorse of QC

HPLC-UV is the quintessential technique for quality control (QC) and routine analysis in pharmaceutical settings. Its prevalence is due to its robustness, cost-effectiveness, and straightforward operation. For quantifying a chromophore-containing analyte like this compound in bulk drug substances or simple formulations, HPLC-UV provides excellent precision and accuracy without the complexity of mass spectrometry.[10] The key to a successful method lies in achieving a clean separation of the analyte from any impurities or excipients and ensuring a stable, reproducible signal.

The choice of a reversed-phase C18 column is standard for aromatic acids, providing retention based on hydrophobicity.[1][10][11] Critically, the mobile phase must be acidified. The carboxylic acid moiety on the analyte has a pKa that requires suppression of ionization to prevent poor peak shape (tailing) and ensure consistent retention. Phosphoric acid is an ideal, non-volatile acid for this purpose with UV detection.[1][11]

Experimental Protocol: HPLC-UV Quantification
  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B). An isocratic elution of 60:40 (v/v) A:B is a logical starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm, with monitoring up to 400 nm using the DAD to assess for co-eluting impurities.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected linear range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample matrix in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter prior to injection.

Trustworthiness: Expected Validation Performance

The following table summarizes the anticipated performance characteristics of this HPLC-UV method, based on data from validated methods for similar compounds.[1][2] All validation experiments must be conducted in accordance with ICH Q2(R2) guidelines.[6][8][9]

Validation Parameter Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.999> 0.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.4 µg/mL
Specificity No interference at analyte RtPeak purity > 99.5% via DAD
Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation RefStd Reference Standard Stock Stock RefStd->Stock Weigh & Dissolve Sample Test Sample PrepSample PrepSample Sample->PrepSample Weigh & Dissolve Solvent Mobile Phase Diluent Cal Cal Stock->Cal Serial Dilution Autosampler Autosampler Injection Cal->Autosampler Inject Filter Filter PrepSample->Filter Filter (0.45 µm) Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector DAD Detection (230 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Integration Peak Integration CDS->Integration CalCurve Calibration Curve (Conc. vs. Area) Integration->CalCurve Report Generate Report: Assay, Purity, Validation CalCurve->Report

Caption: Workflow for HPLC-UV quantification of this compound.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Gold Standard for Sensitivity and Selectivity

When the analytical challenge demands ultra-low detection limits, such as in bioanalytical studies (pharmacokinetics) or for trace impurity analysis, LC-MS/MS is the undisputed method of choice.[12][13] Its power lies in its dual selectivity: chromatographic separation followed by mass filtering. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can virtually eliminate matrix interference, achieving picogram-level sensitivity.[14][15]

For this compound, Electrospray Ionization (ESI) in negative mode is the logical choice. The acidic proton of the carboxylic acid and the phenolic proton are easily abstracted, forming a stable [M-H]⁻ precursor ion.[14] Collision-induced dissociation (CID) in the second quadrupole will generate characteristic product ions, likely from the decarboxylation of the molecule. The mobile phase must be MS-friendly, using volatile acids like formic acid instead of non-volatile salts or acids like phosphate.[16]

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation & Conditions:

    • LC System: An Ultra-High Performance Liquid Chromatography (UHPLC) system for fast, high-resolution separations.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

    • Column: A C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B). A gradient elution (e.g., 5% to 95% B over 3 minutes) is typical.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Negative.

    • MRM Transition: To be determined by direct infusion of a standard solution. A hypothesized transition for the [M-H]⁻ ion (m/z 173.0) would be 173.0 → 129.0 (loss of CO₂).

  • Preparation of Solutions:

    • Standard Solutions: Prepared similarly to the HPLC-UV method, but at much lower concentrations (e.g., stock of 1 µg/mL, with a calibration curve from 0.1 to 100 ng/mL). An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.

    • Sample Preparation (Biological Matrix):

      • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 5 minutes.

      • Transfer the supernatant to a clean vial for injection.

Trustworthiness: Expected Validation Performance

This bioanalytical method would be validated according to the FDA's Bioanalytical Method Validation Guidance.[5][7][17] The expected performance far exceeds that of HPLC-UV in terms of sensitivity.

Validation Parameter Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.995> 0.998
Range -0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) -0.1 ng/mL
Selectivity & Matrix Effect No significant impact on ionizaPass
Visualization: LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Quantitation Plasma Plasma Sample Mix Vortex (Protein Crash) Plasma->Mix 100 µL IS Internal Standard in Acetonitrile IS->Mix 300 µL Centrifuge Centrifuge Mix->Centrifuge Separate Supernatant Supernatant Centrifuge->Supernatant Collect Supernatant UHPLC UHPLC Separation Supernatant->UHPLC Inject ESI ESI Source (Negative Mode) UHPLC->ESI MSMS Triple Quadrupole (MRM: 173.0 → 129.0) ESI->MSMS Software Mass Spec Software MSMS->Software Ion Counts Integration Peak Area Ratio (Analyte/IS) Software->Integration Quant Calculate Concentration from Calibration Curve Integration->Quant Report Final Concentration Report Quant->Report

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Pillar 3: Spectrofluorimetry

Expertise & Experience: A Highly Sensitive Alternative

Spectrofluorimetry is a valuable technique that should not be overlooked. For molecules that are naturally fluorescent, it can offer sensitivity that rivals or even exceeds that of HPLC-UV and can approach LC-MS/MS levels, but with much simpler instrumentation.[18][19] Diflunisal, a closely related difluoro-biphenyl carboxylic acid, is known to be fluorescent. It is highly probable that this compound also possesses native fluorescence due to its rigid, conjugated ring system.

The key to this method is optimizing the solvent environment (particularly pH) to maximize the quantum yield of fluorescence.[18] This technique is faster than chromatography but is more susceptible to interference from other fluorescent compounds in the matrix, making it best suited for relatively clean samples.

Experimental Protocol: Spectrofluorimetric Quantification
  • Instrumentation:

    • A research-grade spectrofluorometer with excitation and emission monochromators.

  • Method Development & Execution:

    • Wavelength Optimization: Dissolve a small amount of the standard in 0.05 M phosphate buffer (pH 9). Scan the excitation spectrum while holding the emission fixed, then scan the emission spectrum while holding the excitation fixed to find the optimal λex and λem.

    • Solvent: 0.05 M Phosphate Buffer (pH 9.0), based on methods for similar compounds that show enhanced fluorescence at alkaline pH.[18][19]

    • Standard Preparation: Prepare a calibration curve (e.g., 0.05 - 1.0 µg/mL) in the phosphate buffer.

    • Measurement: Measure the fluorescence intensity of standards and samples at the predetermined optimal λex/λem.

Trustworthiness: Expected Validation Performance

Based on validated spectrofluorimetric methods for diflunisal and its impurities, the performance is expected to be excellent for a non-chromatographic technique.[18][19]

Validation Parameter Acceptance Criteria Expected Performance
Linearity (R²) ≥ 0.998> 0.999
Range -0.05 - 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) -~0.02 µg/mL
Limit of Quantification (LOQ) -~0.07 µg/mL
Visualization: Spectrofluorimetry Workflow

Fluoro_Workflow cluster_prep Sample Preparation cluster_analysis Fluorescence Measurement cluster_data Data Quantitation Standard Standard / Sample Dilute Dilute to final concentration Standard->Dilute Buffer pH 9 Phosphate Buffer Buffer->Dilute Cuvette Place in Cuvette Dilute->Cuvette Transfer Excite Excite at λex Cuvette->Excite Measure Measure Emission at λem Excite->Measure Intensity Fluorescence Intensity Measure->Intensity Signal CalCurve Calibration Curve (Conc. vs. Intensity) Intensity->CalCurve Report Calculate & Report Concentration CalCurve->Report

Caption: Workflow for quantification by spectrofluorimetry.

Authoritative Grounding: A Comparative Summary

The choice of an analytical method is always a balance between the required performance and the practical constraints of the laboratory. This guide has detailed three validatable approaches for the quantification of this compound, each with distinct advantages.

Method Primary Application Sensitivity Selectivity Throughput Relative Cost
HPLC-UV QC, Bulk Material, FormulationsModerate (µg/mL)GoodHighLow
LC-MS/MS Bioanalysis, Trace ImpuritiesUltra-High (pg/mL)ExcellentHighHigh
Spectrofluorimetry QC, Clean SamplesHigh (ng/mL)ModerateVery HighLow-Moderate
  • For routine quality control and release testing of bulk drug substance or simple formulations, the HPLC-UV method offers the ideal combination of robustness, performance, and cost-effectiveness.

  • For any application requiring analysis in a complex biological matrix or the detection of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS make it the only appropriate choice.

  • Spectrofluorimetry serves as an excellent high-throughput screening tool or a QC method for very clean sample matrices where its high sensitivity can be leveraged without the need for chromatographic separation.

Ultimately, the responsibility lies with the analytical scientist to select the appropriate technique and rigorously validate its performance to demonstrate it is fit for the intended purpose, thereby ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][7]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Note: While this is for biomarkers, its principles on rigor are broadly applicable. [Link][17]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

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  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][21]

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  • Habib, N. M., et al. (2016). Development and Validation of Chromatographic Methods for Resolving Ternary Mixture of Diflunisal, Naproxen and Diflunisal Toxic Impurity. ResearchGate. [Link][1]

  • Stoyanova, A., et al. (n.d.). Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. [Link][2]

  • Farid, N. F., et al. (2016). Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity. European Journal of Chemistry. [Link][18][24]

  • Farid, N. F., et al. (2016). Development and validation of spectrofluorimetric method for determination of diflunisal and its impurity. ResearchGate. [Link][19]

  • Karu, K., et al. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link][16]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. [Link][3]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link][4]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][12]

  • Waters Corporation. (2021). Clinical LC-MS/MS Systems: Analytical Capabilities. [Link][25]

  • Muntean, D. L., et al. (2010). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link][14]

  • Vella, G., et al. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link][13]

  • Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link][10]

  • Negro, A. P., et al. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. University of Salamanca. [Link][15]

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A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into a molecular scaffold is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—offer a powerful toolkit for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[4][5][6] However, the effects of fluorination are not always predictable and demand rigorous empirical assessment. This guide provides an in-depth framework for evaluating the multifaceted impact of fluorine substitution, blending foundational principles with actionable experimental protocols.

The Rationale: Why Fluorine?

Before delving into experimental design, it is crucial to understand the fundamental properties of fluorine that justify its widespread use in drug design.

  • Size and Sterics: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[4] This allows it to act as a bioisostere for hydrogen, often enabling substitution with minimal steric perturbation at a receptor or enzyme active site.[4][6]

  • High Electronegativity: As the most electronegative element, fluorine's powerful electron-withdrawing effects can profoundly alter the electronic properties of a molecule.[1][4][7] This can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences solubility, membrane permeability, and binding interactions.[3][4][5]

  • Metabolic Stability: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol).[6][7] This inherent strength makes it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[4][6][8] Placing fluorine at a metabolically labile position can effectively block degradation, prolonging the drug's half-life.[4][8][9]

  • Lipophilicity Modulation: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is only slightly more lipophilic than hydrogen, highly fluorinated groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group.[7] This can be leveraged to enhance membrane permeability and absorption.[4][7][9]

  • Conformational Control: Fluorine substitution can introduce conformational biases through stereoelectronic effects, such as the gauche effect, which can pre-organize a molecule into its bioactive conformation, thereby enhancing binding affinity.[3][5][10]

Assessing the Pharmacokinetic Impact

A primary motivation for fluorination is the enhancement of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following experimental assessments are critical.

Metabolic Stability: Blocking the "Hotspots"

The most common application of fluorine is to block metabolic oxidation.[4][8] An in vitro microsomal stability assay is the gold-standard initial screen.

CompoundParent Compound (Non-fluorinated)Fluorinated AnalogFold Improvement
Structure (e.g., Phenyl ring)(e.g., 4-Fluorophenyl ring)
In Vitro t½ (min) 15906.0x
Intrinsic Clearance (µL/min/mg) 46.27.76.0x

This table illustrates a typical outcome where fluorination at a metabolically vulnerable site significantly increases the half-life (t½) and decreases the intrinsic clearance (CLint), indicating enhanced metabolic stability.[8][11]

This protocol outlines the determination of a compound's metabolic half-life using pooled human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[8]

Materials:

  • Test compound and its fluorinated analog

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with an internal standard (for reaction termination and analysis)

  • 96-well plates, incubator/shaker (37°C), LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions (e.g., 10 mM) of test compounds and controls in DMSO. Thaw HLM on ice. Prepare the NADPH regenerating system as per the manufacturer's guide.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration typically 1 µM) to the microsome suspension. Pre-incubate at 37°C for 10 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and an internal standard.[11]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .[11]

    • Calculate intrinsic clearance: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[11]

Causality: The use of liver microsomes provides a concentrated source of CYP450 enzymes, the primary drivers of Phase I metabolism. The requirement for an NADPH regenerating system is critical, as these enzymes are NADPH-dependent. A significant increase in t½ for the fluorinated analog directly supports the hypothesis that the C-F bond successfully blocked a site of metabolic attack.[4][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Microsome Suspension (HLM) P2 Add Test Compound (Parent vs. Fluoro) P1->P2 R1 Pre-incubate at 37°C P2->R1 P3 Prepare NADPH Regenerating System R2 Initiate with NADPH R1->R2 R3 Incubate & Sample (t = 0, 5, 15... min) R2->R3 A1 Quench with ACN + Internal Std R3->A1 A2 Centrifuge & Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Calculate t½ & CLint A3->A4

Caption: Workflow for an in vitro microsomal stability assay.

Lipophilicity and Permeability: The LogP/LogD Assessment

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[12][13] It is commonly measured as the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH).[14][15][16]

The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[13][14]

Objective: To determine the LogD value of a compound at a physiologically relevant pH (7.4).

Materials:

  • Test compound

  • 1-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for stock solution

  • Vials, rotator, centrifuge, analytical instrumentation (LC-MS or UV-Vis)

Procedure:

  • Phase Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[15]

  • Compound Addition: Prepare a 10 mM stock solution of the test compound in DMSO. Add a small aliquot (e.g., 10 µL) to a vial containing pre-saturated 1-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).[15]

  • Equilibration: Cap the vial and place it on a rotator. Mix gently for at least 1 hour to allow the compound to partition between the two phases until equilibrium is reached.[15]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the 1-octanol ([C]oct) and PBS ([C]aq) phases using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the distribution coefficient (D): D = [C]oct / [C]aq

    • Calculate LogD: LogD = log10(D) [16]

Causality: 1-Octanol serves as a surrogate for the lipid core of biological membranes. The resulting LogD value provides a quantitative measure of the compound's preference for a lipophilic versus an aqueous environment. An optimal LogD (typically between 1 and 3) is often sought for oral bioavailability. Fluorination can either increase or decrease LogD depending on the molecular context, and this assay provides the definitive answer.[17]

Assessing the Pharmacodynamic Impact

Fluorine can alter how a drug interacts with its biological target, affecting potency, selectivity, and binding kinetics.

Binding Affinity and Selectivity

The introduction of fluorine can form favorable interactions (e.g., with backbone amides) or unfavorable ones, directly impacting binding affinity.[3][4] Comparing the binding affinity of the parent compound to its fluorinated analog is essential.

CompoundIC50 (nM) vs. Target AIC50 (nM) vs. Off-Target BSelectivity (B/A)
Parent Compound 5050010x
Fluorinated Analog 101000100x

This hypothetical data shows the fluorinated analog is not only more potent (lower IC50 against Target A) but also more selective (larger selectivity ratio).

FP is a robust, solution-based method to measure binding events in real-time.[18]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from a target protein.

Materials:

  • Target protein

  • Fluorescently labeled tracer ligand (known to bind the target)

  • Test compounds (parent and fluorinated analog)

  • Assay buffer

  • Microplate reader with polarization optics

Procedure:

  • Tracer-Protein Binding: First, determine the dissociation constant (Kd) of the tracer for the protein by titrating the protein into a fixed concentration of the tracer and measuring the change in fluorescence polarization.

  • Competition Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer (typically at the tracer's Kd concentration).

  • Compound Titration: Add the test compounds (parent and fluorinated analog) in a serial dilution across a wide concentration range.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well. High polarization indicates the tracer is bound to the large protein; low polarization indicates it has been displaced by the test compound and is tumbling freely.

  • Data Analysis:

    • Plot the polarization signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the tracer's concentration and affinity.

Causality: This assay directly measures the compound's ability to compete for the active site. A lower Ki value for the fluorinated analog indicates a higher binding affinity.[18] By running the same assay against relevant off-targets, a quantitative measure of selectivity can be established.

G cluster_parent Parent Compound cluster_fluoro Fluorinated Analog P_Ligand Ligand-H P_Pocket Binding Pocket P_Ligand->P_Pocket Weak or Suboptimal Interaction (e.g., van der Waals) Result1 Higher Ki (Lower Affinity) F_Ligand Ligand-F F_Pocket Binding Pocket (with H-bond donor, e.g., -NH) F_Ligand->F_Pocket Favorable Interaction (e.g., C-F···H-N) + Improved Conformation Result2 Lower Ki (Higher Affinity)

Caption: Fluorine can enhance binding affinity via favorable interactions.

Assessing Potential Toxicity

While often beneficial, fluorination is not without risks. The stability of the C-F bond is high but not absolute. Metabolic cleavage can release fluoride ions, which can lead to toxicity, such as skeletal fluorosis, with long-term use.[19][20][21] Furthermore, metabolic activation of certain fluorinated motifs can lead to the formation of toxic metabolites, like fluoroacetate.[20][22]

Key Assessments:

  • Stability in Human Plasma: Assess the stability of the compound to determine if defluorination occurs non-enzymatically or via plasma esterases.

  • Metabolite Identification Studies: Use high-resolution mass spectrometry to analyze samples from microsomal or hepatocyte incubations to identify any metabolites resulting from C-F bond cleavage.

  • In Vivo Studies: In preclinical animal models, monitor for signs of fluorine-related toxicity and measure plasma fluoride levels, especially for drugs intended for chronic administration.[21]

Conclusion: A Strategic Approach

Fluorine substitution is a powerful strategy in drug design, capable of profoundly enhancing metabolic stability, permeability, and binding affinity.[1][4][5] However, its successful application relies on a systematic and empirical assessment of its effects. By combining targeted in vitro assays for pharmacokinetics (microsomal stability, LogD) and pharmacodynamics (binding affinity) with a vigilant eye toward potential toxicity, researchers can rationally harness the unique properties of fluorine to develop safer and more effective medicines.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-774.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical applications of fluorine in drug design and development. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1983-1993.
  • Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 1-20.
  • Javed, S., & Ahmed, S. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences, 16(2), 061-070.
  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]

  • van der Velde, J. H., Uccello, D. P., Wennekes, T., & Baldus, M. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(3), e202112447. [Link]

  • Fluorine substituent effects (on bioactivity). (2025). ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry | Request PDF. (2025). ResearchGate. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). PubMed Central. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. (2011). ResearchGate. [Link]

  • Zhou, Y., & Murphy, G. K. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 973-975. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). PubMed Central. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). National Institutes of Health. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1097-1104. [Link]

  • Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). (n.d.). ResearchGate. [Link]

  • LogD. (2019). Cambridge MedChem Consulting. [Link]

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  • ADME LogP LogD Assay. (n.d.). BioDuro. [Link]

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  • Affinity Screening Using Competitive Binding With fluorine-19 Hyperpolarized Ligands. (2015). PubMed. [Link]

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A Comparative Guide to the Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key chemical intermediates is a cornerstone of successful project timelines and cost-effective discovery. 3,5-Difluoro-2-hydroxybenzoic acid, a valuable building block in the creation of various pharmaceutical agents, presents a synthetic challenge that has been approached through several distinct methodologies. This guide provides an in-depth, objective comparison of the most prominent synthetic protocols, offering a critical evaluation of their yields, practicality, and underlying chemical principles to inform strategic decisions in the laboratory.

This technical guide delves into two primary synthetic pathways for the preparation of this compound: a direct carboxylation of a difluorophenol precursor and a multi-step approach commencing with a trifluorinated benzoic acid derivative. Each method carries its own set of advantages and disadvantages in terms of yield, reagent availability, and operational complexity.

Comparative Analysis of Synthetic Protocols

Metric Protocol 1: Carboxylation of 2,4-Difluorophenol Protocol 2: Regio-selective Hydroxysubstitution
Starting Material 2,4-Difluorophenol2,3,5-Trifluorobenzoic Acid
Key Transformation Kolbe-Schmitt or related carboxylationNucleophilic Aromatic Substitution (Hydroxylation)
Reported Yield Variable, highly condition-dependentUp to 95%[1]
Number of Steps 11
Purity Often requires significant purificationHigh
Key Advantages Atom economy, potentially fewer stepsHigh reported yield and regioselectivity[1]
Key Challenges Regioselectivity control, harsh reaction conditionsAvailability and cost of starting material

Protocol 1: Direct Carboxylation of 2,4-Difluorophenol

The direct introduction of a carboxylic acid group onto a phenolic ring, most notably through the Kolbe-Schmitt reaction, represents a classical and atom-economical approach to salicylic acid derivatives.[2] This methodology is predicated on the generation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide.

Mechanistic Considerations

The regioselectivity of the Kolbe-Schmitt reaction is a critical factor influencing the final product distribution. The choice of alkali metal counter-ion plays a pivotal role; sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to the para-isomer.[2] In the case of 2,4-difluorophenol, the electronic effects of the fluorine atoms and the hydroxyl group direct the incoming electrophile. The hydroxyl group is a strong ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. The desired product, this compound, results from carboxylation at the position ortho to the hydroxyl group and meta to the two fluorine atoms. Achieving high selectivity for this specific isomer over other potential products is the primary challenge of this route.

Experimental Workflow: Carboxylation of 2,4-Difluorophenol

Caption: Workflow for the synthesis of this compound via carboxylation of 2,4-difluorophenol.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Formation of the Phenoxide. In a high-pressure autoclave purged with an inert gas, 2,4-difluorophenol is dissolved in a suitable high-boiling aprotic solvent. An equimolar amount of a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise under vigorous stirring. The mixture is heated to ensure complete formation of the corresponding phenoxide.

  • Step 2: Carboxylation. The autoclave is pressurized with carbon dioxide to a high pressure (typically 80-100 atm). The reaction mixture is then heated to a high temperature (120-150 °C) and maintained for several hours with continuous stirring.

  • Step 3: Work-up and Isolation. After cooling and venting the excess CO2, the reaction mixture is poured into water. The aqueous solution is then acidified with a strong mineral acid (e.g., concentrated HCl) to precipitate the crude product.

  • Step 4: Purification. The crude solid is collected by filtration, washed with cold water, and dried. Further purification is typically necessary and can be achieved by recrystallization from a suitable solvent system or by column chromatography to isolate the desired this compound isomer.

Protocol 2: Regio-selective Hydroxysubstitution of 2,3,5-Trifluorobenzoic Acid

A more modern and potentially higher-yielding approach involves the regio-selective nucleophilic aromatic substitution (SNAr) of a fluorine atom in a polyfluorinated benzoic acid derivative. This method leverages the activating effect of the carboxylic acid group and the other fluorine substituents to facilitate the displacement of a specific fluorine atom by a hydroxide nucleophile.

Mechanistic Rationale

In 2,3,5-trifluorobenzoic acid, the fluorine atoms activate the aromatic ring towards nucleophilic attack. The carboxylic acid group, particularly in its deprotonated carboxylate form under basic conditions, is a meta-directing deactivator for electrophilic substitution but can influence the regioselectivity of nucleophilic substitution. The substitution of the fluorine at the 2-position is favored due to the combined electron-withdrawing effects of the adjacent carboxylic acid group and the fluorine at the 3-position, which stabilize the Meisenheimer complex intermediate.

Experimental Workflow: Regio-selective Hydroxysubstitution

Caption: Workflow for the synthesis of this compound via regio-selective hydroxysubstitution.

Detailed Experimental Protocol
  • Step 1: Reaction Setup. 2,3,5-Trifluorobenzoic acid is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The base serves both as the solvent and the nucleophile source.

  • Step 2: Hydroxysubstitution Reaction. The reaction mixture is heated to a specific, controlled temperature and maintained for a period sufficient to ensure complete conversion. The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Step 3: Work-up and Isolation. After cooling the reaction mixture, it is carefully acidified with a mineral acid (e.g., hydrochloric acid) to a pH that ensures the protonation of both the carboxylic acid and the newly introduced hydroxyl group. This typically results in the precipitation of the product.

  • Step 4: Purification. The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield this compound, often in high purity.

Conclusion and Outlook

The synthesis of this compound can be approached from at least two distinct and viable routes. The direct carboxylation of 2,4-difluorophenol, while conceptually straightforward, presents significant challenges in controlling regioselectivity and often requires harsh conditions, potentially leading to lower yields of the desired isomer and the need for extensive purification.

In contrast, the regio-selective hydroxysubstitution of 2,3,5-trifluorobenzoic acid offers a more controlled and reportedly higher-yielding pathway to the target molecule.[1] The high selectivity is a key advantage, minimizing the formation of unwanted isomers and simplifying the purification process. However, the economic viability of this route is heavily dependent on the cost and availability of the 2,3,5-trifluorobenzoic acid starting material.

For researchers and drug development professionals, the choice between these protocols will depend on a careful consideration of factors such as the desired scale of the synthesis, the acceptable cost of starting materials, and the available equipment for purification. The hydroxysubstitution method appears to be the more promising route for obtaining high-purity this compound in high yield, provided the starting material is accessible. Further process optimization of the carboxylation route could potentially improve its competitiveness by enhancing the regioselectivity and overall yield.

References

  • Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Purity for 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3,5-Difluoro-2-hydroxybenzoic acid (CAS: 84376-20-5, MW: 174.10 g/mol ) serves as a critical building block in the synthesis of various novel therapeutic agents.[1][2] Its purity profile can directly influence the downstream reaction yields, impurity profiles of the final API, and ultimately, patient safety.

This guide provides an in-depth, experience-driven comparison of orthogonal analytical methods for the purity assessment of this compound. We will move beyond rote protocol recitation to explore the causality behind our experimental choices, establishing a self-validating system of analysis. The core principle we champion is cross-validation , a process of comparing results from at least two different analytical methods to ensure the data are comparable and reliable.[3][4] By employing techniques with fundamentally different chemical principles—chromatographic separation and classical titrimetry—we can achieve a high degree of confidence in the reported purity value, a practice strongly aligned with the principles outlined in international regulatory guidelines such as ICH Q2(R1).[5][6][7]

The Principle of Orthogonal Methods in Purity Analysis

  • Physicochemical Separation (HPLC): This technique separates the target molecule from its impurities based on differential partitioning between a mobile and stationary phase. The purity is determined as a relative percentage of the main component's detector response against the total response of all detected components.

  • Chemical Reactivity (Titration): This technique quantifies the molecule based on its acidic functional group (the carboxylic acid). It is an absolute method that provides an "assay" value based on a stoichiometric reaction with a standardized base.

If a highly specific separation-based method (HPLC) and an absolute stoichiometric method (Titration) yield concordant results, the probability of an erroneous purity assignment due to unforeseen analytical limitations (e.g., non-UV active impurities) is significantly diminished.

cluster_0 Orthogonal Methodologies Purity Purity Assessment of This compound HPLC Method 1: HPLC (Separation Science) Purity->HPLC Measures purity by relative UV absorbance after separation Titration Method 2: Acid-Base Titration (Chemical Stoichiometry) Purity->Titration Measures purity (assay) by a specific chemical reaction

Caption: Orthogonal approaches to purity determination.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for purity determination in pharmaceutical analysis.[8] Its power lies in its ability to separate structurally similar compounds. For this compound, a C18 (octadecylsilyl) stationary phase is the logical choice. The non-polar C18 chains will retain the aromatic ring of the analyte, while a polar, acidified mobile phase will ensure the carboxylic acid group is protonated, leading to optimal peak shape and retention. The use of a photodiode array (PDA) detector is crucial as it not only quantifies impurities but also provides UV spectral data, which can help in their preliminary identification and assess peak purity. This entire system operates under the guidelines of pharmacopoeias like the USP General Chapter <621> Chromatography.[9][10][11]

Detailed Experimental Protocol: HPLC
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10
    30.0 90 10

    Rationale: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, offering good sensitivity.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the Standard Preparation using the same diluent.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This is a self-validating step to ensure the system is performing adequately.[10]

  • Procedure: Inject the diluent (as a blank), followed by the sample solution. Identify the peaks and calculate the purity using the area percent method.

Data Presentation: HPLC Results
Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.81,5200.05
Impurity 28.22,8900.10
This compound 10.5 2,992,500 99.80
Impurity 312.11,8000.06
Total 2,998,710 100.0

Method 2: Potentiometric Acid-Base Titration

Expertise & Rationale: Titrimetry is a primary analytical method that provides an "assay" value, which is a measure of the absolute content of the acidic substance.[12][13] For this compound, the single carboxylic acid proton is readily titrated with a strong base like sodium hydroxide. We choose a potentiometric endpoint detection method over a colorimetric indicator. This is a critical decision for trustworthiness; a pH electrode provides an objective, instrument-based determination of the equivalence point, removing the subjective variability of a visual color change and potential interference from any slight coloration of the sample solution. The entire process relies on the titrant being meticulously standardized against a primary standard (e.g., potassium hydrogen phthalate - KHP), making the measurement traceable and highly accurate.

Detailed Experimental Protocol: Titration
  • Apparatus: An automatic potentiometric titrator with a combination glass pH electrode, and a 20 mL burette.

  • Titrant Preparation (0.1 M Sodium Hydroxide): Prepare and standardize the 0.1 M NaOH solution against primary standard grade Potassium Hydrogen Phthalate (KHP). The molarity must be known to four decimal places.

  • Sample Preparation: Accurately weigh approximately 350 mg of this compound into a 150 mL beaker.

  • Solvent: Add 75 mL of neutralized, deionized water (or a 50:50 water/alcohol mix if solubility is an issue) and stir until the sample is fully dissolved.

  • Titration Procedure: a. Immerse the pH electrode and the burette tip into the sample solution. b. Titrate the sample with the standardized 0.1 M NaOH, recording the pH and volume of titrant added. c. The endpoint is the point of maximum inflection on the titration curve (the first derivative), which is automatically calculated by the titrator software.

  • Blank Determination: Perform a blank titration using the same volume of solvent and subtract this volume from the sample titration volume.

  • Calculation: Assay (%) = ( (V_sample - V_blank) * M_NaOH * MW ) / ( W_sample * n ) * 100

    • Where:

      • V_sample = Volume of NaOH for sample (L)

      • V_blank = Volume of NaOH for blank (L)

      • M_NaOH = Molarity of standardized NaOH (mol/L)

      • MW = Molecular Weight of analyte (174.10 g/mol )

      • W_sample = Weight of sample (g)

      • n = Stoichiometric factor (1, for a monoprotic acid)

Data Presentation: Titration Results
ParameterValue
Sample Weight (W_sample)0.3525 g
Molarity of NaOH (M_NaOH)0.1002 mol/L
Titrant Volume (V_sample)20.15 mL (0.02015 L)
Blank Volume (V_blank)0.05 mL (0.00005 L)
Calculated Assay % 99.75%

Cross-Validation: The Synthesis of Confidence

The final step is to compare the results from our two orthogonal methods. The workflow for this cross-validation is a clear, logical process designed to ensure data integrity.

A Homogeneous Sample of This compound B Method 1: HPLC Analysis (Purity by Area %) A->B C Method 2: Titration Analysis (Assay %) A->C D Result 1: Purity = 99.80% B->D E Result 2: Assay = 99.75% C->E F Compare Results (Cross-Validation) D->F E->F G Acceptance Criterion Met? (e.g., Difference ≤ 0.5%) F->G H Purity Value Confirmed. Report: 99.8% G->H Yes I Investigate Discrepancy (e.g., check for non-UV active or non-acidic impurities) G->I No

Caption: Workflow for cross-validation of analytical results.

Comparative Data Summary
Analytical MethodPrinciple of MeasurementResult
RP-HPLC Chromatographic Separation / UV Detection99.80%
Potentiometric Titration Acid-Base Stoichiometry99.75%
Difference 0.05%

Authoritative Interpretation: The results from the two orthogonal methods are in excellent agreement, with a difference of only 0.05%. This provides a high degree of confidence that the true purity of the material is approximately 99.8%. The concordance indicates that there are no significant impurities present that are either non-UV active (which HPLC would miss) or non-acidic (which titration would not detect as an impurity). This cross-validation confirms the suitability of the primary method (HPLC) for routine quality control, while the titration serves as a robust, independent verification. The process aligns with the principles of analytical procedure validation as described by the ICH.[5][14]

Should a significant discrepancy arise (e.g., >1%), it would trigger an investigation. For instance, if the titration assay were significantly lower than the HPLC purity (e.g., 98.5% vs 99.8%), it could suggest the presence of a non-acidic impurity that co-elutes with the main peak in the HPLC method. Conversely, if the titration assay were higher, it might point to an acidic impurity that is not chromatographically resolved.

Conclusion

The cross-validation of analytical results using orthogonal methods is an indispensable practice in modern pharmaceutical development. By integrating a highly specific separation technique like HPLC with an absolute quantitative method like potentiometric titration, we construct a self-validating system that provides a reliable and defensible purity value for this compound. This rigorous, scientifically-grounded approach ensures the quality of critical raw materials and ultimately contributes to the development of safe and effective medicines.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: USP-NF <621> Chromatography Source: Scribd URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmaceutical Analysis 5.1 Fundamental Titrimetric Analysis and Acid-Base Titration Source: Mero Healthline URL: [Link]

  • Title: New Ph. Eur. Chapter on Implementation of Pharmacopoeial Procedures Source: ECA Academy URL: [Link]

  • Title: Titrimetry & Acid-Base Equilibria: Pharmaceutical Analysis Source: Studylib URL: [Link]

  • Title: Acid–base titration Source: Wikipedia URL: [Link]

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A Comparative Guide to the Reactivity of 3,5-Difluoro-2-hydroxybenzoic Acid and Its Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Fluorinated benzoic acids have become indispensable scaffolds in modern drug discovery, offering a strategic tool to modulate physicochemical and pharmacological properties.[1][2][3] The introduction of fluorine can profoundly influence acidity, lipophilicity, metabolic stability, and target binding affinity.[3][4]

This guide provides an in-depth comparative analysis of the reactivity of 3,5-Difluoro-2-hydroxybenzoic acid and its structural isomers. We will dissect how the subtle repositioning of fluorine and hydroxyl substituents on the benzoic acid core creates distinct chemical personalities, offering unique advantages and challenges in synthesis and application. Our focus is not merely on what happens, but why it happens, providing the causal insights necessary for rational drug design.

The Physicochemical Landscape: A Tale of Isomers

The electronic properties of a molecule are the foundation of its reactivity. For substituted benzoic acids, the interplay between inductive and resonance effects of the substituents governs acidity, a crucial parameter influencing everything from solubility to protein-ligand interactions. The strong electron-withdrawing nature of fluorine and the dual role (electron-withdrawing by induction, electron-donating by resonance) of the hydroxyl group create a complex electronic environment.

The acidity of the carboxylic acid and the phenolic hydroxyl groups are key differentiators among the isomers. The electron-withdrawing fluorine atoms generally increase the acidity (lower the pKa) of both functional groups compared to their non-fluorinated parent compounds.[5] This is particularly pronounced when a fluorine atom is positioned ortho to the carboxylic acid, an example of the well-documented "ortho effect," which enhances acidity through a combination of inductive effects and steric hindrance to solvation of the carboxylate anion.[3][6]

Table 1: Comparative Physicochemical Properties of Difluoro-2-hydroxybenzoic Acid Isomers

PropertyThis compound3,4-Difluoro-2-hydroxybenzoic acid2,6-Difluorobenzoic acid (Reference)Salicylic Acid (Reference)
CAS Number 84376-20-5[5][7]185200-93-9385-00-2[8]69-72-7
Molecular Formula C₇H₄F₂O₃[5]C₇H₄F₂O₃[9]C₇H₄F₂O₂[8]C₇H₆O₃
Molar Mass ( g/mol ) 174.10[5]174.10[9]158.10[8]138.12
Carboxylic Acid pKa (Predicted) ~2.5 - 2.8~2.6 - 2.9~2.72.97[10]
Phenolic Hydroxyl pKa (Predicted) ~7.5 - 8.0~7.8 - 8.3N/A13.0

For this compound, the fluorine atoms are meta to the carboxyl group, exerting a strong inductive electron-withdrawing effect that significantly increases its acidity compared to salicylic acid.[5]

Comparative Reactivity: Electrophilic vs. Nucleophilic Substitution

The true utility of these isomers as synthetic intermediates is revealed in their reactivity toward electrophilic and nucleophilic reagents. The directing effects of the substituents are often in competition, leading to distinct regiochemical outcomes for each isomer.

Electrophilic Aromatic Substitution (EAS)

EAS is a cornerstone of aromatic chemistry, allowing for the introduction of new functional groups.[11][12] The outcome is dictated by the existing substituents, which can be classified as activating or deactivating, and as ortho, para-directing or meta-directing.[13][14]

  • -OH (Hydroxyl): Strongly activating and ortho, para-directing.

  • -F (Fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).

  • -COOH (Carboxyl): Strongly deactivating and meta-directing.[15]

In This compound , the powerful activating and ortho, para-directing influence of the hydroxyl group at C2 dominates. It directs incoming electrophiles to the C4 and C6 positions. However, C6 is sterically hindered by the adjacent carboxyl group. Therefore, electrophilic substitution is strongly favored at the C4 position . The deactivating effects of the carboxyl and fluorine groups mean that forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to phenol itself.[16]

Caption: Directing effects for EAS on this compound.

In contrast, for an isomer like 3,4-Difluoro-2-hydroxybenzoic acid , the C5 and C6 positions are ortho and para to the directing hydroxyl group. C6 is again sterically hindered, making C5 the most likely site of electrophilic attack . Understanding these regiochemical preferences is paramount for planning multi-step syntheses.

Nucleophilic Aromatic Substitution (SNA r)

SNA r provides a pathway to displace leaving groups, such as fluorine, from an aromatic ring.[17] This reaction requires two key features: a good leaving group and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate.[17][18][19]

The fluorine atoms in these isomers can serve as leaving groups. The reactivity towards SNA r is highly dependent on the isomer's structure.

  • In This compound , the C3-F is ortho to the electron-withdrawing carboxyl group, and the C5-F is para. Both are therefore activated towards nucleophilic attack. The C3-F is also ortho to the hydroxyl group, which can further influence reactivity. Under strongly basic conditions, the hydroxyl group may be deprotonated to a phenoxide. This powerful electron-donating group would severely deactivate the ring towards nucleophilic attack. Therefore, SNA r on this substrate often requires careful control of pH or protection of the hydroxyl group.

  • For an isomer like 2,4-Difluoro-5-hydroxybenzoic acid , the C2-F is ortho to the carboxyl group and the C4-F is para, making both potential sites for substitution. The relative reactivity would depend on the specific nucleophile and reaction conditions.

The ability to selectively displace one fluorine atom over another based on the electronic environment is a powerful tool for building molecular complexity.

Validated Experimental Protocols for Reactivity Comparison

Objective comparison requires standardized experimental data. The following protocols describe self-validating systems to quantify the reactivity differences discussed.

Protocol 1: Determination of Carboxylic Acid pKa via Potentiometric Titration

This protocol provides a quantitative measure of acidity, directly reflecting the electronic effects of the substituents.

Objective: To determine the pKa of the carboxylic acid group for each isomer.

Materials:

  • Difluoro-2-hydroxybenzoic acid isomer (e.g., 100 mg)

  • Standardized 0.1 M NaOH solution

  • Deionized, CO₂-free water

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the benzoic acid isomer in a known volume of deionized water (e.g., 50 mL). Gentle heating may be required for dissolution. Allow to cool to room temperature.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).

  • Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue additions well past the equivalence point (indicated by a sharp change in pH).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

  • Validation: The experiment should be repeated three times for each isomer to ensure reproducibility. The shape of the titration curve serves as an internal validation of a monoprotic acid titration.

pKa_Workflow cluster_workflow Workflow for pKa Determination A Dissolve Isomer in DI Water B Titrate with Standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination by titration.

Protocol 2: Comparative Nitration for EAS Regioselectivity

This experiment qualitatively and quantitatively assesses the directing effects of the substituents in an electrophilic substitution reaction.

Objective: To determine the major product and relative reactivity of each isomer under standard nitration conditions.

Materials:

  • Difluoro-2-hydroxybenzoic acid isomers

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice bath

  • TLC plates, HPLC, and/or NMR for analysis

Procedure:

  • Reaction Setup: In separate, identical flasks, dissolve an equimolar amount of each isomer in the chosen solvent. Cool the flasks in an ice bath to 0-5°C.

  • Nitrating Mixture: Prepare the nitrating agent by slowly adding concentrated HNO₃ to concentrated H₂SO₄ in a separate flask, keeping it cool in the ice bath.

  • Reaction: Add the nitrating mixture dropwise and simultaneously to each isomer solution over the same period (e.g., 10 minutes) with vigorous stirring.

  • Monitoring & Quenching: Monitor the reaction progress by TLC. After a set time (e.g., 1 hour), quench the reactions by pouring them over crushed ice.

  • Workup: Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture for each isomer by ¹H NMR and/or HPLC.

  • Validation & Comparison: The ratio of regioisomers formed, determined by integration of NMR signals or HPLC peak areas, will reveal the directing effects. The amount of starting material consumed provides a qualitative comparison of the overall reaction rate (reactivity).

Implications for Drug Discovery and Design

The choice between isomers is not arbitrary; it is a strategic decision based on the desired molecular properties and synthetic accessibility.

  • Modulating Acidity: The significant differences in carboxylic acid pKa can be exploited to tune a drug candidate's solubility and interaction with biological targets. A lower pKa can lead to stronger ionic interactions with basic residues in a protein's active site.[3]

  • Vector for Synthesis: The predictable regioselectivity of EAS allows these compounds to serve as templates. For This compound , the activated C4 position is a handle for introducing further diversity, building out a molecule in a specific direction.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][4] The specific placement of fluorine determines which positions are protected.

  • SNA r as a Ligation Strategy: The activated fluorine atoms can be displaced by nucleophiles, such as amines or thiols from other molecular fragments, providing a robust method for late-stage diversification or conjugation.

Conclusion

This compound and its isomers are not interchangeable commodities but distinct chemical entities with unique reactivity profiles. The hydroxyl group's powerful activating and directing effect is the primary determinant of EAS regioselectivity, while the electron-withdrawing nature of the fluorine and carboxyl groups governs overall ring deactivation and the potential for SNA r. A thorough understanding of these structure-reactivity relationships is essential for medicinal chemists to rationally design synthetic routes and fine-tune the properties of next-generation therapeutics. By leveraging the subtle yet powerful effects of isomeric substitution, researchers can navigate the complex landscape of drug discovery with greater precision and efficiency.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Vertex AI Search Grounding API.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. Vertex AI Search Grounding API.
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  • This compound | 84376-20-5. Smolecule.
  • Fluorobenzoic Acid Series. Sparrow Chemical.
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  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • What are the nitration reactions of Fluorobenzohydroxy Acid?. Blog.
  • This compound. Sigma-Aldrich.
  • 3,4-Difluoro-2-hydroxybenzoic acid. PubMed Central (PMC) - NIH.
  • 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796. PubChem.
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  • This compound - CAS:84376-20-5. Sunway Pharm Ltd.
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  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry.
  • Electrophilic Aromatic Substitution (EAS Reactions). YouTube.
  • How does ortho-effect work in benzoic acids?. YouTube.

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A Comparative Guide to the Validated Scale-Up Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a salicylic acid core flanked by two fluorine atoms, makes it a valuable synthon for creating complex pharmaceutical intermediates. The electron-withdrawing nature of the fluorine atoms can profoundly influence the physicochemical properties of derivative molecules, enhancing metabolic stability, binding affinity, and bioavailability.

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, demanding a robust, efficient, and safe manufacturing process. This guide provides a comprehensive comparison of two primary synthetic routes for the scale-up production of this compound. We will present a detailed, validated protocol for the recommended industrial method—the Kolbe-Schmitt reaction—and compare it objectively with an alternative Grignard-based approach. Furthermore, we will outline a complete analytical workflow for the validation of the final product, ensuring it meets the stringent purity and quality requirements for pharmaceutical applications.

Part 1: Recommended Scale-Up Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis for the production of hydroxybenzoic acids.[1][2] It is an electrophilic aromatic substitution where a phenoxide is carboxylated by carbon dioxide, typically under elevated temperature and pressure.[3] For the synthesis of this compound, this method is superior for scale-up due to its high atom economy, use of readily available materials (3,5-difluorophenol and CO₂), and well-established industrial precedent.

The reaction proceeds by first forming the highly nucleophilic potassium 3,5-difluorophenoxide. The subsequent carboxylation is directed to the ortho position relative to the hydroxyl group, a regioselectivity influenced by the formation of a complex between the potassium ion, the phenoxide, and the incoming carbon dioxide molecule.[4]

Kolbe-Schmitt Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification A 3,5-Difluorophenol C Potassium 3,5-Difluorophenoxide A->C Deprotonation B Potassium Hydroxide (KOH) B->C E Potassium 3,5-difluoro-2-hydroxybenzoate C->E Electrophilic Substitution (150-160°C, 80-100 bar) D High-Pressure CO₂ D->E G Crude Product E->G Acidification F HCl (aq) F->G H Pure 3,5-Difluoro-2- hydroxybenzoic Acid G->H Recrystallization

Caption: Workflow for the Kolbe-Schmitt synthesis of this compound.

Detailed Experimental Protocol: Scale-Up Kolbe-Schmitt Synthesis

Safety Precaution: This procedure involves high-pressure and high-temperature operations and must be conducted in an appropriate pressure reactor by trained personnel. All reagents should be handled with appropriate personal protective equipment (PPE).

  • Reactor Preparation and Reagent Charging:

    • Ensure a high-pressure stainless-steel autoclave (e.g., 100 L capacity) is clean, dry, and purged with nitrogen.

    • Charge the reactor with 3,5-difluorophenol (10.0 kg, 76.9 mol).

    • Under a nitrogen blanket, add a solution of potassium hydroxide (4.7 kg, 83.8 mol) in methanol (20 L). Causality: Using a slight excess of KOH ensures complete deprotonation of the phenol to form the reactive phenoxide salt. Methanol acts as a solvent to facilitate the initial reaction and is later removed.

  • Phenoxide Formation and Solvent Removal:

    • Stir the mixture at 60-70 °C for 1 hour to ensure complete formation of potassium 3,5-difluorophenoxide.

    • Gradually apply vacuum and increase the temperature to 120-130 °C to distill off the methanol and any water present. A dry, powdered phenoxide salt is crucial for high yield.[5] Causality: Water inhibits the Kolbe-Schmitt reaction by protonating the phenoxide and reacting with CO₂.

  • Carboxylation:

    • Once the phenoxide is dry, release the vacuum and pressurize the reactor with carbon dioxide to 80-100 bar.[3]

    • Heat the reactor to 150-160 °C while maintaining vigorous stirring.

    • Hold the reaction at these conditions for 8-12 hours. Monitor the reactor pressure; a drop in pressure indicates CO₂ consumption.

  • Work-up and Product Isolation:

    • Cool the reactor to below 50 °C and carefully vent the excess CO₂ pressure.

    • Add water (50 L) to the reactor and stir until the solid product salt is fully dissolved.

    • Transfer the aqueous solution to a separate, suitable vessel.

    • Slowly add concentrated hydrochloric acid (approx. 7 L) with cooling and stirring to adjust the pH to 1-2. The product will precipitate as a white solid. Causality: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Isolate the crude product by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake with cold deionized water (2 x 10 L) to remove inorganic salts.

  • Purification:

    • Transfer the crude solid to a clean vessel and add a suitable solvent for recrystallization, such as a toluene/ethanol mixture.

    • Heat the mixture to dissolve the solid, treat with activated carbon to remove colored impurities if necessary, and filter while hot.

    • Allow the filtrate to cool slowly to crystallize the pure product.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 60-70 °C to a constant weight.

    • Expected Yield: 75-85%. Purity: >99.5%.

Part 2: Alternative Synthesis: Grignard Carboxylation

An alternative route involves the formation of a Grignard reagent from a suitable aryl halide, followed by quenching with carbon dioxide (dry ice).[6] For this target molecule, the synthesis would logically start from 1-bromo-2,6-difluorobenzene. While a powerful method for C-C bond formation, its scale-up is hampered by the stringent requirement for anhydrous conditions and the handling of highly reactive organometallic intermediates.[7]

Grignard Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Work-up & Purification A 1-Bromo-2,6-difluorobenzene C 2,6-Difluorophenyl- magnesium Bromide A->C Anhydrous Ether (THF) B Magnesium Turnings B->C E Bromomagnesium 2,6-difluorobenzoate C->E Nucleophilic Addition (-78°C) D Solid CO₂ (Dry Ice) D->E G Crude Product in Ether E->G Acidification F HCl (aq) F->G H Pure 2,6-Difluorobenzoic Acid G->H Extraction & Crystallization

Caption: Workflow for the Grignard synthesis of 2,6-Difluorobenzoic Acid (an isomer).

Conceptual Protocol: Grignard Synthesis
  • Grignard Reagent Formation: Dry magnesium turnings are activated (e.g., with iodine) in a reactor under a strict inert (nitrogen or argon) atmosphere. A solution of 1-bromo-2,6-difluorobenzene in anhydrous ether or THF is added slowly to initiate the exothermic reaction, forming 2,6-difluorophenylmagnesium bromide.[8]

  • Carboxylation: The Grignard solution is then added slowly to a slurry of crushed dry ice in anhydrous ether at -78 °C. This step is highly exothermic and requires careful temperature control.

  • Work-up and Isolation: After the addition is complete, the reaction is warmed to room temperature and quenched with aqueous HCl. This protonates the magnesium carboxylate salt.

  • Purification: The product, 2,6-difluorobenzoic acid, is extracted into an organic solvent. Further purification often involves extraction into a basic aqueous solution, re-acidification, and final extraction, followed by crystallization. Note: This route produces an isomer, 2,6-difluorobenzoic acid, not the target this compound, highlighting the challenge of sourcing appropriate starting materials for this alternative.

Part 3: Objective Comparison of Synthetic Routes

The choice of a synthetic route for scale-up is a multi-faceted decision, balancing efficiency, cost, safety, and environmental impact. The table below provides a direct comparison of the Kolbe-Schmitt and Grignard carboxylation routes.

MetricRoute 1: Kolbe-Schmitt ReactionRoute 2: Grignard Carboxylation
Primary Starting Material 3,5-Difluorophenol1-Bromo-2,6-difluorobenzene (for isomer)
Key Reagents KOH, High-Pressure CO₂Mg metal, Solid CO₂, Anhydrous Ether
Number of Steps 1 (from phenoxide), 2 (from phenol)2 (formation and reaction)
Typical Overall Yield High (75-85%)Moderate (50-70%)
Purity (Post-Purification) Very High (>99.5%)Good to High (>98%)
Key Hazards & Risks High pressure/temperature operation, caustic KOH.Pyrophoric/reactive Grignard reagent, flammable solvents, cryogenic temperatures.
Scalability & Safety Favorable. Well-understood industrial process. Hazards are contained within the pressure vessel.Challenging. Strict exclusion of moisture/air is difficult at scale. Exotherm control is critical. Handling large volumes of dry ice is problematic.
Environmental Impact Good. High atom economy. Main byproduct is water. CO₂ is a reactant.Moderate. Stoichiometric use of Mg metal produces magnesium salt waste. Solvent-intensive extractions.

Expertise & Experience Narrative:

The Kolbe-Schmitt reaction is the demonstrably superior choice for the large-scale synthesis of this compound. While Grignard reactions are invaluable in discovery chemistry, their scalability is fraught with challenges.[9] The primary difficulty lies in maintaining absolute anhydrous conditions in large reactors, where even trace moisture can quench the reagent, drastically reducing yield and creating inconsistent batches.[7] Furthermore, the initiation of Grignard reactions can be unpredictable, posing a risk of a dangerous runaway exotherm.[6]

In contrast, the Kolbe-Schmitt process, while requiring specialized high-pressure equipment, is a more "forgiving" and reproducible industrial reaction.[10] The primary hazards are associated with pressure and temperature, which can be reliably controlled and monitored with modern engineering controls. The raw materials are less hazardous and more cost-effective, and the process generates less waste, making it the more trustworthy, economical, and environmentally sound option for commercial production.

Part 4: Analytical Validation of Final Product

Rigorous analytical validation is non-negotiable in pharmaceutical manufacturing to guarantee the identity, purity, and quality of the final product. The following workflow provides a self-validating system for the release of synthesized this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Purity & Assay) cluster_2 Structural Confirmation cluster_3 Final Validation & Release A Synthesized Batch Sample B Prepare Standard & Sample Solutions in Diluent A->B C RP-HPLC Analysis B->C E ¹H & ¹³C NMR B->E F Mass Spectrometry (MS) B->F D Quantify Impurities Calculate Purity (%) C->D H Compare Data to Reference Standard & Specifications D->H G Confirm Molecular Structure & Mass E->G F->G G->H I Batch Release H->I

Caption: A comprehensive analytical workflow for product validation and release.

Detailed Analytical Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is designed to separate the main component from potential impurities and starting materials.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 2 min; ramp to 10% A / 90% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[11]

  • Sample Preparation: Accurately weigh and dissolve samples in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of ~0.5 mg/mL.

  • Validation Parameters: The method must be validated according to ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity Peak for this compound is well-resolved from impurities and starting materials.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0 - 102.0% recovery from spiked placebo samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.5% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when analyzed by different analysts on different days/instruments.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Sufficiently low to quantify specified impurities.

2. Spectroscopic Characterization for Identity Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Rationale: Confirms the proton environment of the molecule.

    • Expected Peaks (δ, ppm): ~11.0-13.0 (br s, 1H, -COOH), ~10.0 (br s, 1H, -OH), ~7.4-7.2 (m, 2H, Ar-H). The aromatic protons will show complex splitting due to H-F and H-H coupling.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Rationale: Confirms the carbon skeleton and the presence of all 7 unique carbons.

    • Expected Peaks (δ, ppm): ~170 (-COOH), ~160-150 (Ar C-F, doublet), ~145 (Ar C-OH), ~115-105 (Ar C-H and Ar C-COOH). Carbons attached to fluorine will appear as doublets with large coupling constants (JC-F).

  • Mass Spectrometry (MS-ESI-):

    • Rationale: Confirms the molecular weight of the compound.

    • Expected m/z: 173.01 [M-H]⁻ for C₇H₃F₂O₃⁻.

References

  • Luo, J., Preciado, S., Xie, P., & Larrosa, I. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Chemistry – A European Journal. Available at: [Link][12][13][14]

  • Mohammad, O., Onwudili, J. A., & Yuan, Q. (2023). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. RSC Sustainability. Available at: [Link][10]

  • ResearchGate. (n.d.). The industrially applied Kolbe–Schmitt reaction conducted under high pressures (80–94 bar). ResearchGate. Available at: [Link][3]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link][1]

  • Zhang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link][15]

  • Mathew, M., et al. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][11]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Department of Chemistry & Biochemistry. Available at: [Link][2]

  • University of the Sciences. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link][6]

  • Various Authors. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link][4]

  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Department of Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. J&K Scientific. Available at: [Link][5]

Sources

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials is not merely a matter of quality control; it is a cornerstone of reproducible research and robust manufacturing processes. The seemingly minor variations between different batches—or lots—of a chemical intermediate can have cascading and often detrimental effects on reaction kinetics, impurity profiles, and the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for assessing the lot-to-lot variability of 3,5-Difluoro-2-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.

The selection of raw materials and their suppliers is a critical decision at every stage of a drug's lifecycle.[2] In early development, there can be a temptation to use materials with poorly defined specifications, which can lead to significant challenges during scale-up and clinical phases.[2] A lack of control over the manufacturing process of a starting material can result in high inter-batch variability, leading to out-of-specification (OOS) results for the drug product.[1][2] This guide is designed to provide you with the expertise to establish a self-validating system for the qualification of this compound, ensuring the consistency and quality of your downstream processes.

The Impact of Variability: A Downstream Perspective

The structural features of this compound—a carboxylic acid, a phenol, and two fluorine atoms—confer specific reactivity that is exploited in multi-step syntheses. However, the presence of even small quantities of impurities can significantly alter the course of a chemical transformation. The following diagram illustrates how seemingly minor impurities in a starting material can impact a subsequent reaction, in this case, a hypothetical amidation.

cluster_0 Lot A (High Purity) cluster_1 Lot B (Variable Purity) Start_A This compound (Lot A) Purity: 99.8% Regioisomer: 0.05% Reaction_A Amidation Reaction Start_A->Reaction_A Product_A Desired Amide Product Yield: 95% Purity: 99.5% Reaction_A->Product_A Start_B This compound (Lot B) Purity: 98.5% Regioisomer: 1.0% Reaction_B Amidation Reaction Start_B->Reaction_B Product_B Desired Amide Product Yield: 85% Purity: 97.0% Reaction_B->Product_B Byproduct_B Isomeric Amide Byproduct Reaction_B->Byproduct_B

Caption: Impact of starting material purity on a downstream amidation reaction.

A Framework for Comprehensive Assessment

A robust assessment of lot-to-lot variability goes beyond a simple purity check. It involves a multi-faceted approach that evaluates the identity, purity, impurity profile, and physical properties of the material. The following workflow diagram outlines a systematic process for qualifying incoming lots of this compound.

Receive Receive Material & CoA Quarantine Quarantine Lot Receive->Quarantine Sample Sample for Testing Quarantine->Sample Test Perform Quality Control Tests Sample->Test Compare Compare Results to Specification & Previous Lots Test->Compare Decision Accept or Reject Lot Compare->Decision Release Release for Manufacturing Decision->Release Accept Reject Reject and Investigate Decision->Reject Reject

Sources

A Senior Application Scientist's Guide to Catalytic Synthesis of 3,5-Difluoro-2-hydroxybenzoic Acid: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Difluoro-2-hydroxybenzoic Acid

In the landscape of pharmaceutical synthesis, this compound stands out as a critical precursor, most notably for the production of Diflunisal, a widely used non-steroidal anti-inflammatory drug (NSAID). The precise arrangement of its functional groups—two fluorine atoms, a hydroxyl group, and a carboxylic acid on a benzene ring—presents a significant synthetic challenge. The electronic effects of the fluorine substituents heavily influence the regioselectivity of carboxylation, making the choice of catalytic strategy paramount to achieving high yields and purity.

This guide provides an in-depth, objective comparison of the primary catalytic and stoichiometric methodologies for the synthesis of this key intermediate. We will move beyond mere procedural lists to explore the underlying chemical principles, offering a rationale for experimental choices and providing validated protocols to empower researchers in their synthetic endeavors.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of this compound is dominated by the challenge of introducing a carboxyl group ortho to the hydroxyl group on a difluorinated phenol. The primary methods pivot on either direct carboxylation of a phenol precursor or building the molecule through cross-coupling reactions.

Methodology 1: The Kolbe-Schmitt Reaction - A Classic Approach

The Kolbe-Schmitt reaction is a cornerstone of industrial salicylic acid synthesis. It involves the direct carboxylation of a phenoxide ion using carbon dioxide, typically under elevated temperature and pressure.[1][2] While not involving a traditional transition metal catalyst, the alkali metal cation (e.g., Na+, K+) plays a crucial role in directing the regioselectivity of the carboxylation.[3][4]

Mechanism and Rationale: The reaction begins with the deprotonation of the phenol (2,4-difluorophenol in this case) to form the more nucleophilic phenoxide.[5] The choice of the counter-ion is critical: smaller ions like sodium (Na+) are believed to form a chelate complex with the phenoxide oxygen and the incoming CO₂, favoring electrophilic attack at the ortho position.[4][5] In contrast, larger ions like potassium (K+) do not coordinate as effectively, often leading to the thermodynamically more stable para product.[1][2] Therefore, for the synthesis of this compound (an ortho-carboxylated product), sodium phenoxide is the logical choice.

Methodology 2: Modern Catalytic Carboxylation - The Next Frontier

Recent advancements have focused on transition metal-catalyzed C-H carboxylation using CO₂ as a C1 feedstock.[6] Catalysts based on copper, rhodium, and palladium have shown promise for the carboxylation of various aromatic compounds under milder conditions than the Kolbe-Schmitt reaction.[6][7]

Mechanism and Rationale: These reactions often proceed through chelation-assisted C-H activation.[6] A directing group on the substrate coordinates to the metal center, bringing it into proximity with the target C-H bond. The metal then inserts into the C-H bond, forming an organometallic intermediate that can react with CO₂. While specific examples for 2,4-difluorophenol are not widespread, the principles suggest that a catalyst could offer higher selectivity and efficiency. For instance, dual photoredox and palladium catalysis has been used for the C-F bond carboxylation of gem-difluoroalkenes, showcasing the potential of modern catalytic systems to functionalize fluorinated molecules.[8]

Methodology 3: Palladium-Catalyzed Cross-Coupling - An Indirect Route

An alternative to direct carboxylation is to construct the final molecule's carbon skeleton using powerful cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a pivotal method for creating biaryl compounds, which is the core structure of Diflunisal.[9] This strategy involves coupling a boronic acid with a halide.

Mechanism and Rationale: To synthesize a precursor for Diflunisal, one could couple 2,4-difluorophenylboronic acid with a 5-halosalicylic acid derivative using a palladium catalyst.[10] The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[9] This method offers excellent functional group tolerance and high yields but represents a fundamentally different, multi-step approach compared to direct carboxylation.

Performance Data Summary

The following table summarizes the key performance indicators for each synthetic approach. Data for modern catalytic carboxylation is extrapolated based on similar systems due to a lack of direct literature precedent for this specific substrate.

MetricKolbe-Schmitt ReactionModern Catalytic Carboxylation (Hypothetical)Pd-Catalyzed Suzuki Coupling (for Diflunisal)
Catalytic System Stoichiometric Base (e.g., NaOH)Coinage Metal (Cu, Ag) or Precious Metal (Rh, Pd) CatalystsPalladium complexes (e.g., PdCl₂(Amphos)₂)
Starting Material 2,4-Difluorophenol2,4-Difluorophenol2,4-Difluorophenylboronic Acid & 5-Halosalicylic Acid
Key Conditions High Temp (125-150°C), High Pressure (100 atm CO₂)[1]Mild Temp (<100°C), Atmospheric CO₂ PressureMild Temp (e.g., 75°C), Inert Atmosphere
Reported Yield (%) Good to Excellent (substrate dependent)Potentially High (>90%)~95%[10]
Selectivity Ortho-selective with Na+, Para-selective with K+[1][2]Potentially high regioselectivity via directing groupsExcellent, defined by starting materials
Advantages Established, scalable, uses inexpensive reagents.Milder conditions, potentially higher selectivity, lower energy cost.High yield, excellent functional group tolerance.
Disadvantages Harsh conditions (high T & P), potential for side products.Catalyst cost and sensitivity, less established for this substrate.Multi-step, requires pre-functionalized starting materials.

Part 2: Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, with clear steps and rationales.

Workflow Overview: Kolbe-Schmitt vs. Modern Catalysis

G cluster_0 Route 1: Kolbe-Schmitt Reaction cluster_1 Route 2: Modern Catalytic Carboxylation (Hypothetical) A1 2,4-Difluorophenol B1 Formation of Sodium Phenoxide (NaOH, Dehydration) A1->B1 C1 Carboxylation (High Pressure CO₂, 125°C) B1->C1 D1 Acidification (H₂SO₄ / HCl) C1->D1 E1 This compound D1->E1 A2 2,4-Difluorophenol B2 Catalytic C-H Activation (e.g., Cu(I) Catalyst, Base) A2->B2 C2 Carboxylation (Atmospheric CO₂) B2->C2 D2 Acidification / Work-up C2->D2 E2 This compound D2->E2

Caption: Key mechanistic steps in the ortho-carboxylation of a phenoxide.

Conclusion and Future Outlook

For the synthesis of this compound, the Kolbe-Schmitt reaction remains the most direct and industrially validated method. Its primary drawbacks are the harsh reaction conditions, which necessitate specialized equipment. The judicious choice of a sodium base is paramount for achieving the desired ortho-regioselectivity.

In contrast, palladium-catalyzed cross-coupling reactions offer a highly efficient, albeit indirect, route to downstream products like Diflunisal. This approach provides exceptional chemical yields and predictability but requires more complex starting materials.

The future of this synthesis likely lies in the development of modern catalytic carboxylation systems. A catalyst that could perform direct C-H carboxylation of 2,4-difluorophenol under mild, low-pressure conditions would represent a significant process intensification, reducing energy consumption and potentially increasing safety and selectivity. Researchers are encouraged to explore catalysts based on abundant metals like copper or iron, which could provide a more sustainable and cost-effective alternative to both the high-pressure Kolbe-Schmitt process and the multi-step cross-coupling routes.

References

  • Zhang, M., Wang, S., Bi, Z., & Wang, Y. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Google Patents. (Year not specified).
  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Kylmälä, T., Tois, J., Xu, Y., & Franzén, R. G. (2009). One step synthesis of Diflunisal using a Pd-diamine complex. ResearchGate. Retrieved from [Link]

  • (Author not specified). (n.d.). Kolbe-Schmitt Reaction. Cambridge University Press.
  • Google Patents. (Year not specified). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • Google Patents. (Year not specified). A kind of preparation method of diflunisal. CN106496014A.
  • Google Patents. (Year not specified).
  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

  • (Platform not specified). (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Retrieved from [Link]

  • Wang, P., et al. (2019). Selective C–F bond carboxylation of gem-difluoroalkenes with CO2 by photoredox/palladium dual catalysis. Nature Communications. Retrieved from [Link]

  • Zhou, W., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Zhou, W., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

  • (Journal not specified). (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI.
  • Ruhr-Universität Bochum. (n.d.). Catalytic carboxylation reactions. Retrieved from [Link]

  • Powers, D. C., et al. (2020). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Science. Retrieved from [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,5-Difluoro-2-hydroxybenzoic acid, moving beyond simple instructions to explain the scientific and regulatory rationale behind each procedure. Our goal is to ensure that this compound is handled safely from the moment it becomes waste until its final, environmentally sound disposal.

Hazard Profile and Regulatory Classification

Understanding the intrinsic properties of this compound is the first step in managing its disposal. Its chemical structure, containing a carboxylic acid group and two fluorine atoms, dictates its classification and subsequent handling procedures.

According to safety data sheets, this compound presents multiple hazards. It is classified as acutely toxic if swallowed, and it is known to cause significant skin and eye irritation, as well as potential respiratory irritation.[1] In Germany, it is assigned a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[2][3] this compound falls under this purview for two key reasons:

  • Toxicity : The acute oral toxicity classification aligns with the Toxicity characteristic defined by the EPA.[3]

  • Composition : As an organic compound containing fluorine, it is classified as a halogenated organic compound .[4][5] This classification is critical for waste segregation to ensure it is sent to the correct disposal facility, typically a regulated hazardous waste incinerator capable of handling halogenated substances.[4]

Hazard Identification Classification & Precaution
GHS Pictogram
Signal Word Danger / Warning[1]
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant[1][6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to use the appropriate PPE to mitigate the risks of exposure. All waste handling should occur within a well-ventilated laboratory or inside a chemical fume hood.[1][8]

  • Hand Protection : Wear nitrile or other chemically resistant gloves.[1]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[1][9]

  • Skin and Body Protection : A standard lab coat is required. Ensure exposed skin is covered.[1]

In the event of a spill, treat the spilled chemical and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[10] The cleanup materials must be placed in the same designated hazardous waste container as the chemical itself.

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a systematic process that ensures safety and compliance. The guiding principles are to correctly identify, segregate, and contain the waste before handing it off to trained professionals.

Step 1: Waste Characterization

At the point of generation, confirm that the waste is this compound, either in its pure solid form or as a concentrated solution. Laboratory chemical waste is regulated from the moment it is generated.[2][11]

Step 2: Waste Segregation

Segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal. This compound must not be mixed with other waste streams. The decision-making process for segregation is outlined in the workflow below. Because it is a halogenated organic acid, it must be kept separate from:

  • Non-halogenated organic waste [4]

  • Bases, cyanides, azides, and hypochlorite solutions to prevent violent reactions or the release of toxic gas.[12]

  • Aqueous waste streams [4]

WasteSegregation Start Waste Generated: This compound Decision1 Aqueous or Organic? Start->Decision1 Decision2 Contains Halogens (F, Cl, Br, I)? Decision1->Decision2 Organic AqueousStream Aqueous Waste (Acids, Bases, Salts) Decision1->AqueousStream Aqueous NonHalogenatedStream Non-Halogenated Organic Waste Decision2->NonHalogenatedStream No HalogenatedStream Halogenated Organic Solid Waste Container Decision2->HalogenatedStream Yes

Caption: Waste segregation workflow for laboratory chemicals.

Step 3: Container Selection and Labeling

Choose a waste container that is in good condition and compatible with the chemical.[13] For solids, a wide-mouth high-density polyethylene (HDPE) container is suitable.

The container must be labeled correctly before any waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[13]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[13]

  • An estimate of the percentage or mass of the contents.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[2][11]

Key SAA rules include:

  • Keep Containers Closed : The container must be securely closed at all times except when adding waste. Funnels should not be left in the container opening.[13]

  • Prevent Spills : Place the waste container in secondary containment (such as a larger plastic tub) to contain any potential leaks.

  • Storage Limits : Do not exceed the SAA limit of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[2][10] Your institution's Environmental Health & Safety (EHS) office must remove the waste within a few days of these limits being reached.[2][11]

Step 5: Arranging for Pickup

Once the container is nearly full (e.g., 90% capacity), or if the experiment generating the waste is complete, arrange for its disposal.[13] Contact your institution's EHS department to schedule a waste pickup.[11][13] Never attempt to dispose of this chemical down the drain or in the regular trash.

Decontamination of Empty Containers

An "empty" container that held this compound must also be handled with care. Due to the compound's acute toxicity classification, special procedures apply.

  • Acutely Toxic Waste Containers : For chemicals that are "P-listed" or considered acutely toxic, the empty container itself is often treated as hazardous waste.[2] It should not be triple-rinsed. The container should be closed, labeled as "Empty container with this compound residue," and given to EHS for disposal along with other chemical waste.[2][10]

  • Non-Acutely Toxic Waste Containers : For less hazardous chemicals, containers can often be disposed of in the normal trash after being triple-rinsed with a suitable solvent (like water or ethanol), air-dried, and having the label completely defaced or removed.[12]

Given the conflicting hazard information for this specific compound, the most prudent course of action is to follow the more stringent protocol for acutely toxic waste containers. Always consult your local EHS guidelines for final confirmation.

By adhering to this detailed protocol, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem from chemical harm.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health, Safety and Sustainability. [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Milwaukee. [Link]

  • 3,5-Dihydroxybenzoic acid Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Halogenated Waste Guidance. (n.d.). University of Alabama at Birmingham. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR :: 40 CFR Part 268. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the handling of 3,5-Difluoro-2-hydroxybenzoic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The procedural steps outlined below are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage the risks associated with this compound with confidence. The guidance is based on a conservative interpretation of available safety data, prioritizing user protection in all scenarios.

Hazard Assessment: Understanding the 'Why'

This compound is a solid aromatic carboxylic acid. An analysis of Safety Data Sheets (SDS) reveals several key hazards that directly inform our choice of Personal Protective Equipment (PPE).

Notably, there are discrepancies in the hazard classifications between different suppliers. For instance, one source classifies it as "Acute Toxicity 3 (Oral)," carrying the signal word "Danger" and the hazard statement H301: Toxic if swallowed. Another source classifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), with the signal word "Warning".[1]

Guiding Principle: In the face of conflicting safety information, we must adopt the most protective stance. Therefore, all protocols will be based on the assumption that the compound is acutely toxic if swallowed and is a significant irritant to the skin, eyes, and respiratory system. This conservative approach ensures the highest level of safety. During handling, thermal decomposition can also lead to the release of hazardous gases like carbon monoxide, carbon dioxide, and hydrogen fluoride.[2]

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and using it correctly. The following sections detail the minimum PPE required for handling this compound in a laboratory setting.

Eye and Face Protection

Rationale: The H319 "Causes serious eye irritation" classification necessitates robust protection against airborne dust particles and potential splashes.[1] Ocular exposure can lead to significant and potentially lasting damage.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[3]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large quantities) or when not working within a certified chemical fume hood, a full-face shield must be worn in addition to chemical splash goggles.[4] The face shield provides a secondary barrier, protecting the entire face from contact.

Skin and Body Protection

Rationale: The dual risks of skin irritation (H315) and the potential for systemic toxicity through absorption demand comprehensive skin protection.[1]

  • Gloves: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[3][4] It is critical to double-check the manufacturer's chemical resistance guide for compatibility, especially for prolonged contact. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste.[5]

  • Lab Coat: A clean, flame-resistant (FR) lab coat that is fully buttoned is required.[3] This protects street clothes and skin from contamination.

  • Additional Protection: For large-scale operations, consider using a chemical-resistant apron over the lab coat.

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are mandatory in any laboratory setting.[5][6]

Respiratory Protection

Rationale: The H335 "May cause respiratory irritation" warning indicates that inhalation of the solid's dust must be minimized.[1] Fine powders can easily become airborne and enter the respiratory tract.

  • Primary Engineering Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood. This is the most effective way to control exposure.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or if engineering controls are insufficient to prevent dust generation, respiratory protection is required. A NIOSH-approved respirator with a P2 or P100 particulate filter is recommended.[7] Use of a respirator requires prior medical clearance and fit-testing as part of an institutional respiratory protection program.[4]

Operational Plan: From Receipt to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses every step of the chemical's lifecycle in the lab.

PPE Selection Matrix

The required level of PPE is dictated by the specific task and the associated risk of exposure.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection N/ASafety GlassesNitrile GlovesLab CoatNot Required
Weighing/Transfer < 10 gChemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Weighing/Transfer > 10 gGoggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation AnyGoggles & Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup AnyGoggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronRespirator (P100 filter)
Step-by-Step Handling Protocol: Weighing the Compound
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the work area is clean.

  • Donning PPE: Put on PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.

  • Execution: Perform all manipulations well within the fume hood. Handle the container carefully to minimize dust creation. Use a spatula to transfer the solid.

  • Post-Handling: Securely close the primary container. Decontaminate the spatula and any affected surfaces within the fume hood.

  • Doffing PPE: Remove PPE in a way that prevents cross-contamination. First, remove gloves (peeling them off inside-out). Then remove the face shield and goggles. Finally, remove the lab coat.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the operation is complete.[1][2]

Disposal Plan
  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials must be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.[1][7] Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[7]

Diagram: PPE Decision Workflow

This diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Decision_Workflow start_node Start: Plan to handle This compound d1 Dust or Splash Potential? start_node->d1 Assess Task decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Caution p1 Work in Chemical Fume Hood d1->p1 Yes p_low_risk p_low_risk d1->p_low_risk No (e.g., moving sealed container) d2 Scale of Operation? p1->d2 ppe_high Required PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves d2->ppe_high Large Scale or Solution Prep ppe_low Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves d2->ppe_low Small Scale (e.g., <10g solid) ppe_base Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves p_low_risk->ppe_base Minimum PPE ppe_base->end_node ppe_high->end_node ppe_low->end_node

Caption: PPE selection workflow for handling this compound.

References

  • This compound Safety Data Sheet. Sigma-Aldrich.

  • This compound Safety Data Sheet. Synquest Labs.

  • 4-Fluoro-3-hydroxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific. (Note: A proxy for similar fluorinated hydroxybenzoic acids, illustrating common decomposition products).

  • 2-hydroxy-3,5-dinitrobenzoic acid Safety Data Sheet. MilliporeSigma. (Note: A proxy for substituted hydroxybenzoic acids, illustrating similar PPE requirements).

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.

  • 3-Fluorobenzoic acid Safety Data Sheet. Thermo Fisher Scientific. (Note: A proxy for similar fluorinated benzoic acids).

  • What PPE Should You Wear When Handling Acid? LeelineWork.

  • Salicylic Acid Safety Data Sheet. Cayman Chemical.

  • 2,4-Dihydroxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific.

  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.

  • Salicylic acid Safety Data Sheet. Sigma-Aldrich.

  • 2,6-Difluoro-4-hydroxybenzoic Acid Safety Data Sheet. TCI Chemicals.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

Sources

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